5-Nitrothiophene-3-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
5-nitrothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVNBTUBCTXNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226354 | |
| Record name | 2-Nitrothiophene-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75428-45-4 | |
| Record name | 2-Nitrothiophene-4-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075428454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrothiophene-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitrothiophene-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Nitrothiophene-3-carbaldehyde: A Technical Guide for Researchers
CAS Number: 75428-45-4
This technical guide provides a comprehensive overview of 5-Nitrothiophene-3-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis, and applications in the preparation of biologically active compounds.
Chemical and Physical Properties
This compound is a nitro-substituted aromatic aldehyde containing a thiophene ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aldehyde and the thiophene ring, making it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 75428-45-4 | [1][2] |
| Molecular Formula | C₅H₃NO₃S | [1] |
| Molecular Weight | 157.15 g/mol | [1] |
| Physical Form | Powder | [3] |
| Melting Point | 79-81 °C | [3] |
| Boiling Point | 283.3 ± 25.0 °C at 760 mmHg | [3] |
| Purity | Available as 97% or 98% | [1][3] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Poor | [4] |
| Acetone | Soluble (forms a clear yellow solution at 1%) | [4] |
| Other Organic Solvents | Expected to be soluble in polar organic solvents | [5] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not consistently available. The following tables provide expected spectral characteristics based on the functional groups present and data from the closely related isomer, 5-Nitrothiophene-2-carboxaldehyde.
Table 3: Expected ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehydic proton (-CHO) | 9.5 - 10.5 | Singlet | Deshielded due to the electronegativity of the oxygen atom and the aromatic ring current.[6][7] |
| Thiophene ring protons | 7.5 - 8.5 | Doublets | The exact shifts and coupling constants depend on the substitution pattern. |
Table 4: Expected ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
| Carbonyl carbon (C=O) | 180 - 190 | |
| Thiophene ring carbons | 120 - 150 | The carbon bearing the nitro group will be significantly deshielded. |
Table 5: Expected FT-IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| C-H stretching (aromatic) | 3100 - 3000 | Medium to Weak | [8] |
| C=O stretching (aldehyde) | 1710 - 1680 | Strong | [9] |
| N=O stretching (nitro group) | 1550 - 1500 and 1360 - 1320 | Strong | [8] |
| C=C stretching (aromatic) | 1600 - 1450 | Medium | [8] |
Table 6: Expected Mass Spectrometry Data
| Ion | m/z | Notes |
| [M]⁺ | 157 | Molecular ion peak. |
| [M-CHO]⁺ | 128 | Loss of the formyl group. |
| [M-NO₂]⁺ | 111 | Loss of the nitro group. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of nitrothiophenes is the nitration of the corresponding thiophene derivative. While a specific protocol for the 3-carbaldehyde isomer is not detailed in the searched literature, a general procedure can be adapted from the synthesis of the 2-carbaldehyde isomer.[10]
General Protocol: Nitration of 3-Thiophenecarboxaldehyde
-
Preparation of the Nitrating Mixture: A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled in an ice-salt bath.
-
Reaction: A solution of 3-thiophenecarboxaldehyde in concentrated sulfuric acid is cooled and the nitrating mixture is added dropwise while maintaining a low temperature.
-
Work-up: The reaction is quenched by pouring it onto ice water. The product is then extracted with an organic solvent (e.g., ether).
-
Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product, a mixture of isomers, is purified by column chromatography to yield this compound.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions.
Use in Synthesis of Bioactive Molecules
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities. One key application is in the synthesis of thieno[2,3-b]pyrrol-5-one derivatives, which have shown antioxidant and anticancer potential.[11]
Protocol: Synthesis of Thieno[2,3-b]pyrrol-5-one Derivatives
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form an intermediate, which is then cyclized.
-
Aldol Condensation: The resulting key intermediate is coupled with various substituted thiophene-2-carbaldehydes under aldol condensation conditions to yield the final thieno[2,3-b]pyrrol-5-one derivatives.
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Application in Heterocyclic Synthesis
Caption: Synthesis of bioactive thieno[2,3-b]pyrrol-5-ones.
Safety Information
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
It is designated with the GHS07 pictogram for being harmful.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. Store at 4°C under a nitrogen atmosphere.[3]
References
- 1. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-Nitrothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and known biological activities of 5-Nitrothiophene-3-carbaldehyde (CAS No: 75428-45-4). This heterocyclic aldehyde is a compound of interest due to the prevalence of the nitrothiophene scaffold in medicinal chemistry. This document summarizes available data, presents detailed experimental protocols based on related compounds, and visualizes a key metabolic pathway relevant to the bioactivity of this chemical class.
Core Physicochemical Properties
This compound is a solid, pale yellow powder at room temperature. Its core chemical structure consists of a thiophene ring substituted with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 3-position. These functional groups significantly influence its reactivity and physicochemical characteristics.
Table 1: Summary of Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 75428-45-4 | [1][2] |
| Molecular Formula | C₅H₃NO₃S | [1][2] |
| Molecular Weight | 157.15 g/mol | [1] |
| Melting Point | 79-81 °C | [1] |
| Boiling Point | 283.3 ± 25.0 °C (at 760 mmHg) | [1] |
| Physical Form | Powder | [1] |
| Purity | 97-98% | [1][3] |
| InChI Key | JYVNBTUBCTXNBI-UHFFFAOYSA-N | [1][2] |
| Storage | 4°C, stored under nitrogen |[1] |
Solubility Profile
Table 2: Qualitative Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Insoluble (predicted) | [4][5] |
| Acetone | Soluble (predicted) | [5] |
| Ethanol | Data not available in cited literature | |
| DMSO | Data not available in cited literature |
| Dichloromethane | Data not available in cited literature | |
Spectral Data
Detailed experimental spectra for this compound are not widely published. The data presented below are predicted values or based on the analysis of structurally similar compounds, such as other substituted thiophene-3-carbaldehydes.[6] The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum (around 10 ppm), while the two protons on the thiophene ring will appear as doublets.
Table 3: Expected Spectral Characteristics
| Technique | Expected Data |
|---|---|
| ¹H NMR | Data not available in cited literature. Expected peaks: ~10.0 ppm (s, 1H, CHO), ~8.0-8.5 ppm (d, 1H, Thiophene-H), ~7.5-8.0 ppm (d, 1H, Thiophene-H). |
| ¹³C NMR | Data not available in cited literature. Expected peaks: ~185 ppm (CHO), ~120-155 ppm (Thiophene-C). |
| IR Spectroscopy | Data not available in cited literature. Expected peaks: ~1670-1700 cm⁻¹ (C=O stretch, aldehyde), ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹ (N-O stretch, nitro group). |
| Mass Spectrometry | Data not available in cited literature. Expected [M+H]⁺: m/z 158. |
Experimental Protocols
Representative Synthesis Protocol
Objective: To synthesize this compound from 2-bromo-5-nitrothiophene.
Materials:
-
2-bromo-5-nitrothiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A round-bottom flask is oven-dried, cooled under a stream of inert gas (Argon or Nitrogen), and charged with 2-bromo-5-nitrothiophene (1 equivalent) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 20-30 minutes to allow for the lithium-halogen exchange to complete.
-
Formylation: Anhydrous DMF (3 equivalents) is added slowly to the reaction mixture.
-
The mixture is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature over several hours (or overnight).[7]
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).
-
Washing: The combined organic layers are washed with water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Characterization Protocol
The identity and purity of the synthesized compound would be confirmed using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[8][9]
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer to identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the compound.
-
Melting Point Analysis: The melting point of the purified solid is determined and compared to the literature value.
Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, the broader class of nitrothiophenes is known for significant biological activities, including antimicrobial, antitubercular, and cytotoxic effects.[10][11][12] The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group.
A study on the closely related compound 5-nitro-3-thiophenecarboxanilide (NTCA3) revealed a clear genotoxic mechanism.[13] NTCA3 was found to be mutagenic in Salmonella typhimurium strains and induced chromosome aberrations in human lymphocytes. This activity is dependent on metabolic activation, primarily through cellular nitroreductases and acetyltransferases.[13] This pathway represents the most well-defined mechanism of action for a compound in this specific chemical class and serves as a critical model for understanding the potential bioactivation of this compound.
The proposed metabolic activation pathway involves a two-step process. First, the nitro group is reduced by a nitroreductase enzyme to a nitroso intermediate, and then further to a hydroxylamine derivative. Second, this reactive hydroxylamine can be acetylated by O-acetyltransferase to form a highly reactive nitrenium ion, which can then form adducts with DNA, leading to mutations and genotoxicity.[13]
Caption: Metabolic activation of a 5-nitrothiophene leading to genotoxicity.
Workflow for Synthesis and Characterization
The overall process for producing and verifying this compound in a research setting follows a logical workflow from synthesis to final analysis.
References
- 1. This compound | 75428-45-4 [sigmaaldrich.com]
- 2. This compound | CAS 75428-45-4 [matrix-fine-chemicals.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 5-Nitrothiophene-2-Carboxaldehyde | 4521-33-9 [smolecule.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitrothiophene-3-carbaldehyde molecular structure and SMILES
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Nitrothiophene-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a thiophene ring substituted with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 3-position.
SMILES: O=C[c]1[ch]c(--INVALID-LINK--[O-])s[ch]1
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 75428-45-4 | |
| Molecular Formula | C₅H₃NO₃S | |
| Molecular Weight | 157.15 g/mol | |
| Melting Point | 79-81 °C | |
| Boiling Point | 283.3 ± 25.0 °C at 760 mmHg | |
| Appearance | Powder |
Spectroscopic Data
| Spectroscopy | Data for 5-Nitrothiophene-2-carbaldehyde | Reference |
| ¹H NMR (DMSO-d₆) | Signals for aromatic protons and the aldehyde proton are expected in the aromatic region (δ 7.0-9.0 ppm) and downfield (δ 9.5-10.5 ppm), respectively. | [1] |
| ¹³C NMR | Carbon signals for the thiophene ring, the nitro-substituted carbon, and the carbonyl carbon are expected. | [2] |
| IR Spectroscopy | Characteristic peaks for C=O stretching of the aldehyde (around 1665-1700 cm⁻¹), N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹), and C-H stretching of the thiophene ring (around 3100 cm⁻¹). | [3][4][5] |
| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ is expected at m/z 157. | [1] |
Synthesis of this compound
A common method for the synthesis of substituted thiophene aldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring. For the synthesis of this compound, 2-nitrothiophene would be the starting material.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Nitrothiophene (General Procedure)
Materials:
-
2-Nitrothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at room temperature for a designated time to ensure complete formation of the reagent.
-
Dissolve 2-nitrothiophene in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
References
A Technical Guide to the Spectroscopic Characterization of 5-Nitrothiophene-3-carbaldehyde
Abstract: This technical guide provides a summary of available spectroscopic data for 5-Nitrothiophene-3-carbaldehyde (CAS No. 75428-45-4). Due to the limited availability of public domain spectroscopic data for this specific isomer, this document also includes a comparative analysis of the well-characterized isomer, 5-Nitrothiophene-2-carbaldehyde. The guide presents available data in structured tables and outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). A workflow for the spectroscopic analysis of organic compounds is also provided.
Introduction
This compound is a nitroaromatic organic compound containing a thiophene ring substituted with a nitro group and a formyl (aldehyde) group. Its chemical structure is of interest to researchers in medicinal chemistry and materials science. Spectroscopic analysis is critical for confirming the identity, purity, and structure of such molecules. This guide aims to consolidate the available spectroscopic information for this compound.
While this compound is commercially available, comprehensive experimental spectra (specifically NMR and Mass Spectrometry) are not widely published. The PubChem database contains an experimental FTIR spectrum.[1] To provide a more complete resource, this guide also presents the extensive spectroscopic data available for the closely related isomer, 5-Nitrothiophene-2-carbaldehyde. This comparative data can serve as a valuable reference for researchers working with substituted nitrothiophenes.
Spectroscopic Data of this compound
Infrared (IR) Spectroscopy
An FTIR spectrum for this compound is available from the Bio-Rad Laboratories database, sourced from an Alfa Aesar sample.[1] The key absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1720 | C=O stretch (aldehyde) |
| ~1600-1475 | C=C stretch (aromatic) |
| ~1550, ~1350 | N=O stretch (nitro group) |
| ~1300-1000 | C-O stretch |
Note: The exact peak positions are interpreted from the spectral data and typical absorption frequency ranges for the respective functional groups.
Comparative Spectroscopic Data: 5-Nitrothiophene-2-carbaldehyde
The following data for the isomer 5-Nitrothiophene-2-carbaldehyde (CAS No. 4521-33-9) is provided as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
Note: While ¹H NMR spectra for this compound are mentioned in various sources, specific, tabulated chemical shift data was not found in the provided search results.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific, tabulated ¹³C NMR data was not found in the provided search results.
Infrared (IR) Spectroscopy
The NIST WebBook provides a gas-phase IR spectrum for 5-Nitrothiophene-2-aldehyde.[2] SpectraBase also lists an ATR-IR spectrum.[3] Key absorptions are consistent with the expected functional groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | C-H stretch (aromatic) |
| ~1680 | C=O stretch (aldehyde) |
| ~1540, ~1340 | N=O stretch (nitro group) |
| ~1450 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
The molecular weight of 5-Nitrothiophene-2-carbaldehyde is 157.15 g/mol .[4] A mass spectrum is available on SpectraBase, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[3]
| m/z | Interpretation |
| 157 | Molecular ion [M]⁺ |
| 127 | [M-NO]⁺ |
| 111 | [M-NO₂]⁺ |
| 83 | Thiophene ring fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of nitrothiophene compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically used. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid powder sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Record a background spectrum of the empty accessory first. Then, record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer. An electron ionization (EI) source is commonly used for this type of molecule.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized, separated on the GC column, and then enter the MS detector. The mass spectrometer scans a predefined mass-to-charge (m/z) range (e.g., 40-400 amu).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.
Caption: Workflow for Spectroscopic Characterization.
References
An In-depth Technical Guide to the Synthesis of 5-Nitrothiophene-3-carbaldehyde from Thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Nitrothiophene-3-carbaldehyde, starting from the fundamental heterocyclic compound, thiophene. The synthesis involves a two-step process: the formylation of thiophene to produce the key intermediate, thiophene-3-carbaldehyde, followed by a regioselective nitration to yield the final product. This document details the underlying chemical principles, provides explicit experimental protocols, and summarizes key quantitative data to assist researchers in the practical application of this synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from thiophene is most practically achieved through a two-step electrophilic substitution sequence. The overall strategy is outlined below:
-
Formylation of Thiophene : The initial step involves the introduction of a formyl group (-CHO) onto the thiophene ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like thiophene.[1][2] However, electrophilic substitution on unsubstituted thiophene shows high regioselectivity for the 2-position due to the greater stabilization of the cationic intermediate.[3][4] Therefore, this reaction yields a mixture of thiophene-2-carbaldehyde (major product) and the desired thiophene-3-carbaldehyde (minor product), which necessitates purification and separation.
-
Nitration of Thiophene-3-carbaldehyde : The second step is the nitration of the purified thiophene-3-carbaldehyde intermediate. The formyl group is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic attack. This deactivating effect directs the incoming nitro group primarily to the 5-position, yielding this compound.[5] This reaction is typically performed using a mixed acid system (nitric acid and sulfuric acid) at controlled low temperatures.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis.
Step 1: Synthesis of Thiophene-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of thiophene. It is crucial to note that this reaction produces a mixture of isomers, and the desired 3-isomer must be separated from the major 2-isomer by methods such as fractional distillation or column chromatography.
Reagents and Materials:
-
Thiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (solvent)
-
Sodium acetate solution
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an equimolar amount of N,N-dimethylformamide (DMF) in 1,2-dichloroethane, while maintaining the temperature below 10°C.
-
To this cooled reagent, add thiophene dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture in an ice bath and slowly pour it onto crushed ice.
-
Neutralize the mixture by adding a saturated solution of sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain a crude mixture of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde.
-
Separate the isomers using fractional distillation or column chromatography to isolate pure thiophene-3-carbaldehyde.
Step 2: Synthesis of this compound via Nitration
This protocol details the regioselective nitration of the thiophene-3-carbaldehyde intermediate.
Reagents and Materials:
-
Thiophene-3-carbaldehyde
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
Procedure: [5]
-
Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to concentrated sulfuric acid in a flask, ensuring the temperature is maintained between 0-5°C using an ice-salt bath.
-
Slowly add thiophene-3-carbaldehyde to the cooled nitrating mixture with vigorous stirring, while carefully controlling the temperature to remain within the 0-5°C range to manage the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, continue stirring the reaction mixture at this low temperature for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Carefully quench the reaction by pouring the mixture onto a large volume of crushed ice and water.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it thoroughly with cold water until the washings are neutral to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.
Data Presentation
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield |
| Thiophene-3-carbaldehyde | C₅H₄OS | 112.15 | Liquid | Variable (minor product) |
| This compound | C₅H₃NO₃S | 157.15 | Solid | Not explicitly stated |
Visualization of Synthetic Pathway
The logical workflow for the synthesis of this compound from thiophene is illustrated in the diagram below.
Caption: Synthetic workflow from Thiophene to this compound.
References
A Technical Guide to the Biological Activities of 5-Nitrothiophene Derivatives
Abstract
The 5-nitrothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse and potent biological activities. As a key structural component in various synthetic compounds, it has been extensively investigated for its therapeutic potential. This technical guide provides a comprehensive overview of the antiparasitic, anticancer, and antimicrobial properties of 5-nitrothiophene derivatives. It synthesizes quantitative data from multiple studies into comparative tables, details the experimental protocols used for their evaluation, and illustrates key mechanisms of action and experimental workflows through diagrams. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the structure-activity relationships and therapeutic promise of this important class of compounds.
Introduction
Nitro-functionalized heterocycles are crucial in the development of treatments for a range of infectious and non-infectious diseases.[1] Within this class, the 5-nitrothiophene ring is a privileged scaffold, analogous to the 5-nitrofuran ring found in clinically used drugs like nifurtimox and nifuroxazide.[1] The presence of the nitro group at the C5 position is often essential for the biological activity, which is frequently initiated by the enzymatic reduction of this group within the target cell or microorganism. This bioactivation process generates reactive nitrogen species, including nitroso, hydroxylamine, and amine metabolites, which can induce cellular damage through various mechanisms such as oxidative stress, covalent modification of macromolecules, and disruption of critical metabolic pathways. This guide explores the multifaceted biological activities of 5-nitrothiophene derivatives, focusing on their potential as antiparasitic, anticancer, and antimicrobial agents.
Antiparasitic Activity
Derivatives of 5-nitrothiophene have demonstrated significant efficacy against a variety of parasites, including those responsible for leishmaniasis, Chagas disease, and toxoplasmosis.[1]
Mechanism of Action
A primary mechanism for the antiparasitic action of 5-nitrothiophenes is their bioactivation by parasitic nitroreductases. In Leishmania, a type I nitroreductase (LmjNTR1) is responsible for reducing the 5-nitro group of 5-nitrothiophene-2-carboxamides (5N2Cs).[2][3] This reduction leads to the formation of reactive intermediates, such as hydroxylamine and electrophilic open-chain nitriles.[2][3] These reactive species can then covalently modify multiple protein targets, leading to widespread cellular damage. Key downstream effects include mitochondrial damage, accumulation of reactive oxygen species (ROS), and disruption of protein translation, ultimately causing parasite death.[2][3] In Trypanosoma cruzi, another proposed mechanism involves the inhibition of ergosterol biosynthesis, specifically targeting the enzyme squalene epoxidase, which is vital for the parasite's membrane integrity.[4]
Quantitative Data Summary
The antiparasitic activity of various 5-nitrothiophene derivatives has been quantified, with results often presented as the half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Derivative Example | Target Organism | IC₅₀ (µM) | Reference |
| Acyl Hydrazone | 3-hydroxy-2-naphthoic carboxyl hydrazone analog | Toxoplasma gondii | - | [1] |
| Acyl Hydrazone | Pyrid-2-ylpyrazole-based imine analog | Leishmania major promastigotes | - | [1] |
| Carboxamide | 5N2C Lead Compound 252 | Leishmania major | - | [2][3] |
| Carboxamide | 5N2C Lead Compound 253 | Leishmania major | - | [2][3] |
| Thiosemicarbazone | 5-nitrofuran/thiophene derivatives | Trypanosoma cruzi epimastigotes | Varies | [4][5] |
Note: Specific IC₅₀ values were not consistently provided in the abstracts. The table indicates compounds with noted promising activity.
Key Experimental Protocols
In Vitro Anti-Leishmania Activity Assay
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at 26°C. Amastigotes are typically cultured within a host cell line, such as murine macrophages.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Assay Execution: Promastigotes or infected macrophages are seeded into 96-well plates. The serially diluted compounds are added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.[1]
-
Incubation: Plates are incubated for 72 hours under appropriate conditions.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Anticancer Activity
The 5-nitrothiophene scaffold has been incorporated into novel molecules exhibiting potent cytotoxic effects against a range of human cancer cell lines.
Mechanisms of Action
The anticancer activity of these derivatives is often mediated by the induction of apoptosis. Several studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which involves the depolarization of the mitochondrial membrane.[6][7][8] This event leads to the release of cytochrome c from the mitochondria, activating a cascade of enzymes known as caspases, particularly caspase-3 and caspase-9, which execute the apoptotic program.[6][9] Other reported mechanisms include action as DNA intercalating agents, which disrupts DNA replication and transcription, and the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase.[7][9]
Quantitative Data Summary
The efficacy of 5-nitrothiophene derivatives against cancer cells is typically measured by their IC₅₀ values.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ | Reference |
| Thiazolylhydrazone | Compound 2c (phenyl moiety) | A549 (Lung) | Potent | [6][8] |
| Thiazolylhydrazone | Compound 2b (4-nitrophenyl) | A549 (Lung) | Potent | [6][8] |
| Thiosemicarbazone | LNN-05 | HL-60 (Leukemia) | 0.5 - 1.9 µg/mL | [7] |
| Tetrahydrobenzo[b]thiophene | BU17 | A549 (Lung) | 9 µM | [9] |
Key Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the 5-nitrothiophene compounds. Control wells receive medium with vehicle (DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC₅₀ values are determined from the resulting dose-response curves.
Antimicrobial Activity
5-Nitrothiophene derivatives possess broad-spectrum antimicrobial activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria and antifungal activity against pathogenic yeasts.
Mechanism of Action
Antibacterial: Similar to their antiparasitic action, the antibacterial effect of many 5-nitrothiophene compounds relies on their status as prodrugs.[10] They are activated within the bacterial cell by nitroreductases, such as NfsA and NfsB in E. coli.[10] This reduction generates cytotoxic metabolites that kill the bacteria. This mechanism has been exploited to develop compounds active against multidrug-resistant clinical isolates.[10] Other proposed mechanisms include nucleophilic attack by intracellular thiols on the thiophene ring.[11]
Antifungal: The antifungal mechanism of 5-nitrothiophene-thiosemicarbazones against Candida and Cryptococcus species is thought to involve the inhibition of enzymes in the ergosterol biosynthesis pathway.[12] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to significant morphological changes and cell death.[12][13]
Quantitative Data Summary
Antimicrobial activity is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative Example | Target Organism | MIC | Reference |
| Carboxamide | Compound 15 / 20 | E. coli clinical isolates | Potent | [10] |
| Dinitrothiophene | 2-bromo-3,5-dinitrothiophene | E. coli, M. luteus, A. niger | High activity | [11] |
| Thiosemicarbazone | Compound L10 | Candida sp., C. neoformans | Sensitive | [12] |
| Carboxaldehyde | 5-Nitro 2-thiophene carboxaldehyde | M. tuberculosis H37Rv | Active | [14] |
| Thiophene | Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC₅₀) | [15] |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Medium Preparation: A suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) is prepared.
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculum Preparation: The microorganism is grown to a specific density, and the culture is diluted to achieve a standardized final concentration in the wells (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (no compound) and negative (no microbes) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion
5-Nitrothiophene derivatives represent a versatile and highly active class of compounds with a broad spectrum of biological activities. Their efficacy as antiparasitic, anticancer, and antimicrobial agents is well-documented. A recurrent and central feature of their mechanism is the bioactivation of the 5-nitro group by nitroreductase enzymes present in target organisms, leading to the formation of cytotoxic reactive species. This targeted activation contributes to their selectivity and potency. While many derivatives show significant promise, challenges such as poor aqueous solubility and potential toxicity remain.[2] Future research will likely focus on optimizing the physicochemical properties of lead compounds to enhance bioavailability and safety profiles, paving the way for the development of new and effective therapeutics based on the 5-nitrothiophene scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
An In-depth Technical Guide to the Electron-Withdrawing Effects in Nitrothiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron-withdrawing effects of the nitro group on the thiophene ring system. Nitrothiophenes are a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group profoundly influences the chemical reactivity, spectroscopic properties, and biological activity of the thiophene scaffold. This document collates and presents quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes involving nitrothiophenes.
Physicochemical Properties of Nitrothiophenes
The introduction of a nitro group significantly alters the electronic distribution within the thiophene ring, impacting its reactivity and physical properties. This is quantifiable through various spectroscopic and physicochemical parameters.
Spectroscopic Data
The electron-withdrawing nitro group deshields the protons and carbons of the thiophene ring, leading to downfield shifts in NMR spectra. The characteristic vibrational frequencies of the nitro group are readily identifiable in IR spectroscopy, while the electronic transitions are observed in UV-Vis spectroscopy.
Table 1: Spectroscopic Data for 2-Nitrothiophene and 3-Nitrothiophene
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (Acetone-d6, δ ppm) | IR (KBr, cm-1) | UV-Vis (λmax, nm) |
| 2-Nitrothiophene | 7.99 (dd, 1H, H5), 7.65 (dd, 1H, H3), 7.18 (dd, 1H, H4) | 151.0 (C2), 133.5 (C5), 129.2 (C3), 128.0 (C4) | ~1510 (asym NO2), ~1340 (sym NO2) | 300-320 |
| 3-Nitrothiophene | 8.15 (m, 1H, H2), 7.55 (m, 1H, H5), 7.35 (m, 1H, H4) | 150.8 (C3), 130.3 (C4), 126.7 (C5), 123.9 (C2) | ~1520 (asym NO2), ~1350 (sym NO2) | 260-280 |
Note: Exact chemical shifts and absorption maxima may vary depending on the solvent and concentration.
Hammett Substituent Constants
Acidity (pKa)
The electron-withdrawing nitro group increases the acidity of protons on the thiophene ring and of acidic functional groups attached to it. For example, the pKa of phenols is significantly lowered by the presence of a nitro group. While extensive experimental pKa data for a wide range of substituted hydroxynitrothiophenes is limited, the trend of increased acidity due to the nitro substituent is a well-established principle.
Synthesis of Nitrothiophenes
The synthesis of nitrothiophenes is primarily achieved through the electrophilic nitration of thiophene or its derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions.
Synthesis of 2-Nitrothiophene
A common method for the synthesis of 2-nitrothiophene involves the nitration of thiophene using a mixture of fuming nitric acid and acetic anhydride.
-
Reagents and Setup:
-
Thiophene (1 mole) dissolved in acetic anhydride (340 mL).
-
Fuming nitric acid (1.2 moles) dissolved in glacial acetic acid (600 mL).
-
A 2-L three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel.
-
-
Procedure:
-
Divide both the thiophene and nitric acid solutions into two equal parts.
-
Add one-half of the nitric acid solution to the reaction flask and cool to 10°C.
-
With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature below room temperature.
-
After the addition is complete, reduce the temperature to 10°C and rapidly add the remaining nitric acid solution.
-
Continue the nitration by the gradual addition of the remaining thiophene solution.
-
Allow the reaction mixture to stand at room temperature for two hours.
-
Pour the mixture onto an equal weight of crushed ice with rapid shaking to precipitate the 2-nitrothiophene as pale yellow crystals.
-
Filter the solid, wash thoroughly with ice water, and dry in the absence of light.
-
The product can be further purified by steam distillation and recrystallization from petroleum ether to yield colorless crystals.
-
Synthesis of 3-Nitrothiophene
The synthesis of 3-nitrothiophene is more challenging due to the preferential nitration at the 2-position. One approach involves the debromination of 3-bromo-2-nitrothiophene or 2,3-dibromo-5-nitrothiophene. A more direct, though lower-yielding, synthesis involves the nitration of 2,5-bis(trimethylsilyl)thiophene followed by desilylation. A method for the preparation of 3-bromothiophene, a precursor for some 3-substituted thiophenes, is available.
Synthesis of Dinitrothiophenes
Dinitrothiophenes, such as 2,4-dinitrothiophene and 2,5-dinitrothiophene, can be synthesized by the nitration of mononitrothiophenes under more vigorous conditions. The synthesis of 2,5-dihalo-3,4-dinitrothiophenes has also been reported, providing a route to further functionalized dinitrothiophenes.
Reactivity of Nitrothiophenes
The electron-deficient nature of the nitrothiophene ring governs its reactivity, making it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nitrothiophenes are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. The nitro group activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. The reaction generally proceeds via an addition-elimination mechanism.
Applications in Drug Development
Nitrothiophenes have emerged as a promising scaffold in drug discovery, particularly in the development of antimicrobial agents. Their biological activity is often linked to the reductive activation of the nitro group by specific enzymes.
Antibacterial Activity and Mechanism of Action
Many nitrothiophene-based compounds exhibit potent antibacterial activity. They often act as prodrugs that are activated by bacterial nitroreductases. This activation process is crucial for their mechanism of action.
Bacterial nitroreductases, which are flavin-dependent enzymes, catalyze the reduction of the nitro group on the thiophene ring. This process generates reactive nitroso and hydroxylamine intermediates, and ultimately the amine derivative. These reactive species can lead to cellular damage, including DNA damage and oxidative stress, resulting in bacterial cell death.
Navigating the Physicochemical Landscape of 5-Nitrothiophene-3-carbaldehyde: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Nitrothiophene-3-carbaldehyde (CAS 75428-45-4), a key heterocyclic building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its physicochemical properties, alongside detailed experimental protocols for its analysis.
Core Physicochemical Properties
This compound is a nitroaromatic compound with a molecular formula of C₅H₃NO₃S and a molecular weight of approximately 157.15 g/mol .[1] Limited publicly available data indicates it is a solid powder with a melting point in the range of 79-81°C and a boiling point of 283.3±25.0°C at 760 mmHg. For safe handling and to maintain integrity, it is recommended to store the compound at 4°C under a nitrogen atmosphere.
Data Presentation: Physicochemical and Solubility Data
Due to a scarcity of specific quantitative data in peer-reviewed literature for this compound, the following table summarizes the available information. For comparative purposes, qualitative solubility data for the related isomer, 5-Nitrothiophene-2-carboxaldehyde, is included, which suggests poor water solubility but good solubility in common organic solvents like acetone.[2][3]
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₃S | [1] |
| Molecular Weight | 157.15 g/mol | [1] |
| Physical Form | Powder | |
| Melting Point | 79-81 °C | |
| Boiling Point | 283.3 ± 25.0 °C at 760 mmHg | |
| Purity | 97-98% | [1] |
| Storage Temperature | 4°C, under nitrogen | |
| Water Solubility | Insoluble (for 5-Nitrothiophene-2-carboxaldehyde) | [2][3][4] |
| Organic Solvent Solubility | Soluble in acetone (for 5-Nitrothiophene-2-carboxaldehyde) | [2][3] |
Experimental Protocols
Given the limited specific data for this compound, this section provides detailed, generalized experimental protocols for determining solubility and assessing stability, based on established methodologies for organic compounds, particularly nitroaromatics and aldehydes.
Protocol for Determining Aqueous and Organic Solubility
This protocol adapts the standard shake-flask method, a reliable technique for determining the solubility of a compound.
1. Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound solid into a series of vials.
-
Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each vial.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
2. Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any suspended particles.
3. Quantification of Solute:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of this compound in the diluted solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve using standard solutions of known concentrations to determine the solubility in mg/mL or mol/L.
Protocol for Stability Assessment
This protocol outlines a comprehensive approach to evaluating the stability of this compound under various stress conditions, adhering to ICH guidelines.[5][6][7]
1. Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and 0.1 M NaOH. Monitor for degradation over time at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide. Monitor for degradation at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., in 10°C increments above the accelerated testing temperature).[5]
-
Photostability: Expose a solution and the solid compound to light according to ICH Q1B guidelines.
2. Long-Term and Accelerated Stability Studies:
-
Store accurately weighed samples of the compound in controlled environment chambers under the following conditions as per ICH guidelines:
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[7]
-
Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.
Concluding Remarks
While specific, quantitative solubility and stability data for this compound remain limited in the public domain, this guide provides a foundational understanding of its physicochemical properties. The detailed experimental protocols presented herein offer a robust framework for researchers to generate the necessary data to fully characterize this important molecule for its successful application in research and development. The structural similarity to other nitrothiophenes suggests that careful handling to avoid exposure to light and air is prudent. Further studies are warranted to definitively establish its solubility profile and degradation pathways.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Buy 5-Nitrothiophene-2-Carboxaldehyde | 4521-33-9 [smolecule.com]
- 3. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE | 4521-33-9 [chemicalbook.com]
- 4. 5-Nitrothiophene-2-carboxaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ijnrd.org [ijnrd.org]
Thiophene Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has earned the status of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and structural similarity to the phenyl ring make it a cornerstone in modern drug design. Thiophene serves as a bioisostere for the benzene ring, meaning it can replace a phenyl group in a drug molecule while maintaining or improving biological activity.[1] This substitution can enhance pharmacokinetic properties such as solubility and metabolic stability, and improve the drug's binding affinity to its target.[2]
The significance of the thiophene moiety is underscored by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, anticoagulant, and antipsychotic agents.[2][3] Its electron-rich nature allows it to engage in various interactions with biological targets, making it a versatile building block for developing novel therapeutics.[1] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including the inhibition of key enzymes like kinases and cyclooxygenases (COX), and modulation of receptor activity.[4][5][6]
Mechanism of Action & Key Signaling Pathways
Thiophene derivatives exert their therapeutic effects by modulating a variety of biological pathways. Their structural versatility allows them to be tailored to fit the active sites of diverse enzymes and receptors.
Case Study: Lapatinib and the HER2 Signaling Pathway
A prominent example of a thiophene-containing drug is Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. Lapatinib targets both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1]
In HER2-positive cancers, the HER2 receptor is overexpressed, leading to constitutive activation of downstream signaling pathways that drive cell proliferation and survival. The two primary cascades are the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[4] Lapatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of HER2 and EGFR.[4] By blocking the binding of ATP, Lapatinib prevents receptor autophosphorylation, thereby inhibiting the activation of these critical downstream pathways and ultimately leading to a decrease in tumor cell proliferation and an increase in apoptosis.[7][8]
Case Study: Prasugrel and the P2Y12 Receptor
Prasugrel is a thienopyridine antiplatelet agent used to prevent blood clots.[5] It is a prodrug that requires metabolic activation in the liver. Its active metabolite then acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[5][9] By permanently blocking this receptor, Prasugrel prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, which is a crucial step for platelet aggregation.[10] This inhibition lasts for the entire lifespan of the platelet.[5]
Data Presentation: Quantitative Structure-Activity Relationships (SAR)
The therapeutic efficacy of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. The following tables summarize quantitative data from various studies, illustrating these structure-activity relationships (SAR).
Table 1: Anticancer Activity of Fused Thiophene Derivatives
The in vitro cytotoxic activity of novel fused thiophene derivatives was evaluated against human cancer cell lines. The IC50 value represents the concentration required to inhibit 50% of cell growth.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 3b | HepG2 (Liver Cancer) | 3.105 | [11] |
| PC-3 (Prostate Cancer) | 2.15 | [11] | |
| 4c | HepG2 (Liver Cancer) | 3.023 | [11] |
| PC-3 (Prostate Cancer) | 3.12 | [11] | |
| TP 5 | HepG2 (Liver Cancer) | <30.0 µg/mL | [12] |
| SMMC-7721 (Liver Cancer) | <30.0 µg/mL | [12] | |
| Compound 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [13] |
| Hep G2 (Liver Cancer) | 33.42 µg/mL | [13] | |
| Compound 471 | HeLa (Cervical Cancer) | 23.79 µg/mL | [13] |
| Hep G2 (Liver Cancer) | 13.34 µg/mL | [13] |
Data highlights that specific substitutions on the fused thiophene scaffold lead to potent, low-micromolar activity against various cancer cell lines.
Table 2: Enzyme Inhibitory Activity of Thiophene Derivatives
Thiophene derivatives have been developed as potent inhibitors of various enzymes, including kinases and cyclooxygenases (COX).
| Compound Class/ID | Target Enzyme | IC50 (µM) | Reference |
| Thiophene Carboxamide (26) | JNK1 Kinase | 1.4 | [14] |
| Thiophene Carboxamide (27) | JNK1 Kinase | 2.6 | [14] |
| Thiophene Carboxamide (38) | JNK1 Kinase | 2.6 | [14] |
| Thienopyrrole (3b) | VEGFR-2 Kinase | 0.126 | [11] |
| AKT Kinase | 6.96 | [11] | |
| Pyrrolothienopyrimidine (4c) | VEGFR-2 Kinase | 0.075 | [11] |
| AKT Kinase | 4.60 | [11] | |
| Benzamidothiophene (VIIa) | COX-2 | 0.29 | [15] |
| COX-1 | 19.5 | [15] | |
| Benzothiophene Hybrid (21) | COX-2 | 0.67 | [16] |
| 5-LOX | 2.33 | [16] |
These results demonstrate the ability to fine-tune thiophene structures to achieve high potency and, in some cases, selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1).
Experimental Protocols
Detailed and reproducible methodologies are critical in drug discovery. The following sections describe common protocols for the synthesis and biological evaluation of thiophene derivatives.
Synthesis: The Gewald Reaction
The Gewald reaction is a versatile and widely used one-pot, multi-component method for synthesizing polysubstituted 2-aminothiophenes.[17][18]
Objective: To synthesize a 2-aminothiophene derivative from a carbonyl compound, an active methylene nitrile, and elemental sulfur.
Materials:
-
Carbonyl compound (e.g., cyclohexanone)
-
Active methylene compound (e.g., ethyl cyanoacetate)
-
Elemental sulfur (S₈)
-
Base catalyst (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or methanol)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).[17]
-
Add a suitable solvent, such as ethanol, to the flask.
-
Add the base catalyst (e.g., morpholine, 10-20 mol%).[17]
-
Stir the reaction mixture at a temperature of 40–50°C.[19]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and allow it to stand.
-
The product often precipitates from the solution. Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is frequently used to screen potential anticancer compounds.[20][21]
Objective: To determine the cytotoxic effects (IC50) of a thiophene derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and blank controls (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[22]
-
Data Analysis: Correct the absorbance readings by subtracting the background absorbance (blank wells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
Visualization of a Drug Discovery Workflow
The development of a new thiophene-based therapeutic involves a logical progression from chemical synthesis to biological evaluation and optimization. This workflow can be visualized to illustrate the interconnected stages of research and development.
References
- 1. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 11. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. impactfactor.org [impactfactor.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. atcc.org [atcc.org]
An In-depth Technical Guide to the Safe Handling of 5-Nitrothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Nitrothiophene-3-carbaldehyde (CAS No: 75428-45-4), a key intermediate in various synthetic applications. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
This compound is a yellow solid with the molecular formula C5H3NO3S.[1][2] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C5H3NO3S | [1][2] |
| Molecular Weight | 157.15 g/mol | [1][2][3] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 72 - 76 °C (161.6 - 168.8 °F) | [1] |
| Purity | 98% | [4] |
| InChIKey | JYVNBTUBCTXNBI-UHFFFAOYSA-N | [2] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Below is a summary of its GHS hazard classifications.
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [4] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 | [4] |
Note: A related compound, 5-Nitrothiophene-2-carboxaldehyde, is also classified as a combustible solid. Given the structural similarity, similar precautions against ignition sources should be considered.
Experimental Protocols for Safe Handling
Strict adherence to the following protocols is mandatory when handling this compound.
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]
A comprehensive PPE regimen is required:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Skin Protection:
-
Wear appropriate protective gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact.
-
A lab coat or chemical-resistant apron must be worn to prevent skin exposure.[1]
-
-
Respiratory Protection: If dust is generated or engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
-
Handling:
-
Storage:
In the event of exposure, follow these procedures immediately:
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses, if present and easy to do.[4] If eye irritation persists, get medical advice/attention.[4][5]
-
Skin Contact: Take off contaminated clothing immediately.[4] Wash off with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4][5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] Call a poison center or doctor if you feel unwell.[4][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Seek medical attention if symptoms occur.[5]
-
Spill Containment:
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Toxicological and Reactivity Profile
-
Toxicological Information: The toxicological properties have not been fully investigated.[7] However, related nitroaromatic compounds have shown potential for genotoxicity. For instance, 5-nitro-3-thiophenecarboxanilide was found to be mutagenic in Salmonella typhimurium strains.[8] This underscores the importance of minimizing exposure.
-
Reactivity: The compound is stable under normal conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[1][5]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[5][6]
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the necessary workflows for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | CAS 75428-45-4 [matrix-fine-chemicals.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Knoevenagel Condensation with 5-Nitrothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, facilitating the production of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base. The resulting products are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
5-Nitrothiophene-3-carbaldehyde is a promising substrate for the Knoevenagel condensation due to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the aldehyde carbonyl carbon. This heightened reactivity allows for efficient condensation with various active methylene compounds, leading to a diverse array of substituted thiophene derivatives with potential applications in medicinal chemistry and drug discovery. Thiophene-containing compounds are recognized as important scaffolds in numerous pharmaceuticals.
This document provides detailed protocols for the Knoevenagel condensation of this compound with several common active methylene compounds. While specific quantitative data for this compound is limited in the readily available scientific literature, the following protocols are based on established procedures for structurally similar aromatic aldehydes, particularly 2-nitrothiophene-3-carbaldehyde, and serve as a robust starting point for reaction optimization.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Knoevenagel condensation of a nitro-substituted thiophene carbaldehyde with various active methylene compounds. Note: The quantitative data presented below is illustrative and based on reactions with the isomeric 2-nitrothiophene-3-carbaldehyde due to a lack of specific published data for the 5-nitro isomer. Researchers should consider this as a baseline for optimization.
Table 1: Reaction Conditions for Knoevenagel Condensation
| Entry | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 1-2 |
| 2 | Ethyl Cyanoacetate | Basic Alumina | None (Solvent-free, Microwave) | N/A (300W) | 0.05-0.08 |
| 3 | Barbituric Acid | None | Water | Reflux | 2-4 |
Table 2: Illustrative Product Characterization
| Entry | Product Name | Illustrative Yield (%) | Illustrative Melting Point (°C) |
| 1 | 2-((5-Nitrothiophen-3-yl)methylene)malononitrile | ~85-95 | Not Available |
| 2 | Ethyl 2-cyano-3-(5-nitrothiophen-3-yl)acrylate | ~90-98 | Not Available |
| 3 | 5-((5-Nitrothiophen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | ~80-90 | Not Available |
Experimental Protocols
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Knoevenagel Condensation with Malononitrile using Conventional Heating
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until completely dissolved.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-((5-nitrothiophen-3-yl)methylene)malononitrile.
Protocol 2: Microwave-Assisted Knoevenagel Condensation with Ethyl Cyanoacetate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Basic alumina
-
Microwave reactor tube
-
Microwave synthesizer
Procedure:
-
To a microwave reactor tube, add 1.0 equivalent of this compound and 1.2 equivalents of ethyl cyanoacetate.
-
Add an equal weight of basic alumina to the reactants.
-
Thoroughly mix the solids using a spatula.
-
Place the tube in the microwave synthesizer and irradiate at a suitable power (e.g., 300W) for 3-5 minutes.
-
Monitor the reaction progress by TLC after completion of the irradiation.
-
After cooling, add ethanol to the reaction mixture and filter to remove the basic alumina. Wash the alumina with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain ethyl 2-cyano-3-(5-nitrothiophen-3-yl)acrylate.
Protocol 3: Knoevenagel Condensation with Barbituric Acid in Water
Materials:
-
This compound
-
Barbituric acid
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, suspend 1.0 equivalent of this compound and 1.0 equivalent of barbituric acid in deionized water.
-
Stir the suspension and heat to reflux. No catalyst is typically required for this reaction in water.
-
Maintain the reflux for 2-4 hours. The formation of a colored precipitate indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a vacuum oven to obtain 5-((5-nitrothiophen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Hypothesized mechanism of action via Michael addition.
Preparation of Thiosemicarbazones using 5-Nitrothiophene-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones are a versatile class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] This is often attributed to their ability to form stable complexes with metal ions and interact with biological targets. The incorporation of a nitrothiophene moiety is of particular interest as nitro-aromatic compounds are known to possess significant chemotherapeutic potential.[2] This document provides a detailed protocol for the synthesis of thiosemicarbazones from 5-Nitrothiophene-3-carbaldehyde, a key intermediate in the development of novel therapeutic agents. The following sections outline the synthetic procedure, characterization data, and potential applications of the resulting compounds.
Application Notes
Thiosemicarbazones derived from nitrothiophenes have demonstrated promising activity in various biological assays. Notably, derivatives of the isomeric 5-nitrothiophene-2-carboxaldehyde have shown significant antifungal activity, with studies suggesting a mechanism of action related to the inhibition of ergosterol biosynthesis.[1] Furthermore, this class of compounds has been investigated for its anticancer properties. A proposed mechanism for their antitumor activity is the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair. The nitro group on the thiophene ring can enhance the biological activity of the thiosemicarbazone scaffold.
Experimental Protocols
This section provides a generalized protocol for the synthesis of thiosemicarbazone from this compound. The procedure is adapted from established methods for the synthesis of thiosemicarbazones from various aromatic aldehydes.[3][4]
Materials and Equipment:
-
This compound
-
Thiosemicarbazide
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Recrystallization apparatus
-
Melting point apparatus
-
Spectroscopic instruments (FT-IR, NMR, Mass Spectrometer)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol. Add an equimolar amount (10 mmol) of thiosemicarbazide to the solution.
-
Catalysis and Reflux: To the mixture, add a few drops of glacial acetic acid to catalyze the reaction.[3] Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After refluxing for a period of 3-5 hours, the reaction mixture is cooled to room temperature.[3] The precipitated solid product is collected by filtration using a Buchner funnel.
-
Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiosemicarbazone.
-
Drying and Characterization: The purified crystals are dried under vacuum. The final product is characterized by determining its melting point and using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Data Presentation
As no specific experimental data for the thiosemicarbazone of this compound has been found, the following table presents hypothetical expected data based on typical values for analogous compounds. For comparison, the data for the closely related isomer, 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone, is often reported in the literature and can be used as a reference.
| Parameter | Expected Value |
| Chemical Formula | C₆H₅N₄O₂S₂ |
| Molecular Weight | 231.26 g/mol |
| Appearance | Yellowish solid |
| Melting Point | Expected to be in the range of 200-230 °C |
| Yield | > 80% (based on general procedures) |
| 1H NMR (DMSO-d₆, δ ppm) | Signals for aromatic protons, NH₂, NH, and CH=N protons are expected. |
| 13C NMR (DMSO-d₆, δ ppm) | Signals for aromatic carbons, C=S, and C=N are expected. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=N, and C=S vibrations are expected. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of thiosemicarbazone.
Proposed Mechanism of Action
Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazones.
References
- 1. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Nitrothiophene-3-carbaldehyde in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential anticancer agents derived from 5-nitrothiophene aldehydes. The protocols detailed below are based on established methodologies for the synthesis of thiophene-based chalcones and Schiff bases and their subsequent biological assessment.
Introduction
Thiophene, a sulfur-containing heterocyclic compound, is a prominent scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] Thiophene-based compounds have been extensively explored for the development of novel therapeutic agents, particularly in oncology.[1] The 5-nitro-substituted thiophene moiety is of particular interest as the nitro group can be a key pharmacophore, and the aldehyde functionality at the 3-position provides a versatile handle for synthetic modifications. This allows for the creation of diverse molecular architectures, such as chalcones and Schiff bases, which are known to possess significant anticancer properties.
Synthesis of Anticancer Agents from 5-Nitrothiophene-3-carbaldehyde
The aldehyde group of this compound is a key functional group that allows for the synthesis of various derivatives, primarily through condensation reactions. Two common classes of anticancer compounds that can be synthesized are chalcones (via Claisen-Schmidt condensation) and Schiff bases (via condensation with primary amines).
General Synthetic Workflow
Caption: Synthetic and evaluation workflow for thiophene-based anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of Thiophene-Based Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from an aromatic aldehyde and an acetophenone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-amino acetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the synthesized compound using spectroscopic methods such as IR, NMR, and Mass Spectrometry.[2]
Protocol 2: Synthesis of Thiophene-Based Schiff Bases
This protocol outlines the synthesis of Schiff bases from the condensation of an aldehyde with a primary amine.
Materials:
-
This compound
-
Aromatic or heterocyclic amine (e.g., 2-aminothiazole)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the amine derivative (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
-
Confirm the structure of the synthesized Schiff base using IR, NMR, and Mass Spectrometry.
Anticancer Activity Data
The following table summarizes the cytotoxic activity of representative thiophene derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolylhydrazone | 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivative with 4-nitrophenyl | A549 (Human Lung Carcinoma) | Not specified, but showed high activity | [3] |
| Thiazolylhydrazone | 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivative with phenyl | A549 (Human Lung Carcinoma) | Not specified, but showed high activity | [3] |
| Thiazolylhydrazone | 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivative with 4-cyanophenyl | A549 (Human Lung Carcinoma) | Not specified, but showed high activity | [3] |
| Amino-thiophene | Derivative 15b | A2780 (Ovarian Cancer) | 12 ± 0.17 | [4] |
| Amino-thiophene | Derivative 15b | A2780CP (Ovarian Cancer) | 10 ± 0.15 | [4] |
| Thiophene Chalcone | Compound 5a | HCT-15 (Colon Cancer) | 21 µg/mL | [5] |
| Thiophene Chalcone | Compound 5g | HCT-15 (Colon Cancer) | 22.8 µg/mL | [5] |
Protocols for Biological Evaluation
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]
Protocol 4: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using PI).
Materials:
-
6-well plates
-
Cancer cell lines
-
Synthesized thiophene derivatives
-
Annexin V-FITC/PI apoptosis detection kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Signaling Pathways
Derivatives of 5-nitrothiophene aldehydes often induce cancer cell death through the intrinsic apoptotic pathway. This pathway involves the mitochondria and a cascade of caspase activation.
Caption: Intrinsic apoptosis pathway induced by 5-nitrothiophene derivatives.
The synthesized compounds can lead to an increase in intracellular reactive oxygen species (ROS), which in turn causes mitochondrial membrane depolarization.[7] This disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, ultimately leading to the biochemical and morphological changes associated with apoptosis.[3]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel thiophene-based anticancer agents. The methodologies for synthesizing chalcones and Schiff bases are well-established and can be readily adapted for this precursor. The resulting compounds have shown promising cytotoxic and pro-apoptotic activities in various cancer cell lines. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate new anticancer drug candidates derived from this compound.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Nitrothiophene-3-carbaldehyde in Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with numerous approved drugs possessing a thiophene nucleus.[1][2] The unique electronic properties and ability to act as a bioisostere for other aromatic systems contribute to their diverse pharmacological activities, including antifungal properties.[1] This document provides detailed application notes and experimental protocols for leveraging 5-Nitrothiophene-3-carbaldehyde as a scaffold in the development of novel antifungal agents. While direct antifungal data for this compound is limited in publicly available literature, extensive research on its isomer, 5-nitrothiophene-2-carbaldehyde, and its derivatives, particularly thiosemicarbazones, demonstrates potent antifungal activity.[3][4] These derivatives serve as a strong predictive model for the potential of this compound in antifungal drug discovery.
The protocols and data presented herein are based on established methodologies for evaluating antifungal compounds and data from closely related nitrothiophene derivatives. These notes are intended to guide researchers in the synthesis of candidate compounds, in vitro screening, cytotoxicity assessment, and elucidation of the mechanism of action.
Data Presentation: Antifungal Activity of a Representative 5-Nitrothiophene Derivative
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative 5-nitrothiophene derivative, 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl)hydrazinecarbothioamide (a thiosemicarbazone derivative of the 2-carbaldehyde isomer), against various fungal pathogens. This data is presented to illustrate the potential antifungal efficacy of compounds derived from a 5-nitrothiophene scaffold.
Table 1: In Vitro Antifungal Activity of a Representative 5-Nitrothiophene Derivative
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 2.0 - 8.0 |
| Candida tropicalis | > 8.0 |
| Candida krusei | 2.0 - 8.0 |
| Cryptococcus neoformans | 0.06 |
Data extrapolated from studies on 5-nitrothiophene-2-carbaldehyde derivatives.[5]
Experimental Protocols
Synthesis of this compound Derivatives (e.g., Thiosemicarbazones)
This protocol outlines a general method for the synthesis of thiosemicarbazone derivatives from this compound.
Materials:
-
This compound
-
Substituted thiosemicarbazide
-
Ethanol (or other suitable alcohol)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of the desired substituted thiosemicarbazide (1 equivalent) in ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).[6]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A2 for filamentous fungi) to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve the desired concentration range (e.g., 0.03 - 16 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).[4]
Cytotoxicity Assay: MTT Assay on Mammalian Cells
This protocol determines the cytotoxic effect of the compounds on mammalian cell lines to assess their selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2, A549)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.[7]
Mechanism of Action: Ergosterol Binding Assay
This assay helps to determine if the antifungal compound acts by binding to ergosterol in the fungal cell membrane.
Materials:
-
Synthesized compounds
-
Ergosterol
-
RPMI-1640 medium
-
Fungal strain (Candida albicans)
-
96-well microtiter plates
Procedure:
-
Perform the broth microdilution assay as described in Protocol 2.
-
In a parallel set of experiments, add exogenous ergosterol (at a final concentration of 200-400 µg/mL) to the RPMI-1640 medium used for compound dilutions.
-
Determine the MIC of the compound in the presence and absence of ergosterol.
-
Interpretation: If the compound binds to ergosterol, the addition of exogenous ergosterol will lead to a significant increase (typically four-fold or more) in the MIC value, as the exogenous ergosterol competes with the fungal membrane ergosterol for binding to the compound.[1][8]
Visualizations
Caption: Workflow for antifungal drug discovery using this compound.
References
- 1. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
Application of 5-Nitrothiophene-3-carbaldehyde in Antiprotozoal Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaromatic compounds, particularly those containing a nitrothiophene scaffold, represent a promising class of molecules in the pursuit of novel antiprotozoal agents. The nitro group is often a key pharmacophore, undergoing bioreduction within the parasite to generate reactive nitrogen species that induce cytotoxic effects. While much of the research has focused on the 2-substituted isomers, 5-nitrothiophene-3-carbaldehyde and its derivatives are emerging as compounds of interest for their potential therapeutic applications against a range of protozoan parasites, including those responsible for leishmaniasis and trypanosomiasis. This document provides a comprehensive overview of the current state of research, including quantitative data on related compounds, detailed experimental protocols for in vitro screening, and a proposed mechanism of action.
Data Presentation: Antiprotozoal Activity of Nitrothiophene Derivatives
Due to a lack of extensive research specifically on this compound, the following table summarizes the antiprotozoal activity of closely related 5-nitrothiophene-2-carbaldehyde derivatives to provide a comparative baseline for future studies.
| Compound Class | Specific Derivative | Target Organism | Activity (IC50/MIC) | Reference |
| Thiadiazole Derivatives | 2-(methylthio)-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Leishmania major promastigotes | 15.4 µg/mL | [1] |
| 2-(ethylthio)-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Leishmania major promastigotes | 12.8 µg/mL | [1] | |
| Semicarbazone Derivatives | 5-nitrothiophene-2-carboxaldehyde semicarbazone | Trypanosoma cruzi | Similar to Nifurtimox | [2] |
| Carboxamide Derivatives | (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide | Trypanosoma brucei brucei | 0.04 µM | [3] |
| (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide | Trypanosoma brucei gambiense | 0.03 µM | [3] | |
| (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide | Trypanosoma brucei rhodesiense | 0.02 µM | [3] | |
| Aldimine Derivatives | Variously substituted 5-nitrothiophene aldimines | Leishmania sp., Plasmodium falciparum, Trichomonas vaginalis, Entamoeba histolytica | Activity reported | [4] |
Experimental Protocols
In Vitro Antileishmanial Susceptibility Assay (MTT-based)
This protocol is adapted for determining the 50% inhibitory concentration (IC50) of compounds against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes (e.g., L. major, L. donovani) in logarithmic growth phase
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom microtiter plates
-
Test compound (dissolved in DMSO) and reference drug (e.g., Amphotericin B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Sodium Dodecyl Sulfate (SDS) solution (10% in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Harvest log-phase promastigotes and adjust the concentration to 1 x 10^6 cells/mL in fresh RPMI-1640 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound and reference drug. Add 100 µL of each dilution to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubate the plate at 25°C for 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 25°C.
-
Add 100 µL of 10% SDS solution to each well to dissolve the formazan crystals.
-
Incubate the plate for another 18 hours at 25°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vitro Antitrypanosomal Susceptibility Assay (Resazurin-based)
This protocol is designed to determine the IC50 of compounds against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium supplemented with 10% FBS
-
96-well flat-bottom microtiter plates
-
Test compound (dissolved in DMSO) and reference drug (e.g., Suramin)
-
Resazurin solution (0.15 mg/mL in PBS, sterile-filtered)
-
Fluorometer (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Adjust the concentration of T. brucei to 2 x 10^4 cells/mL in fresh HMI-9 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound and reference drug. Add 100 µL of each dilution to the respective wells. Include negative control and blank wells.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for an additional 4-6 hours at 37°C.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Proposed Mechanism of Action of Nitrothiophene Derivatives
The antiprotozoal activity of nitrothiophene compounds is believed to be initiated by the enzymatic reduction of the nitro group, a process that is more efficient in the anaerobic or microaerophilic environment of many protozoan parasites. This bioactivation leads to the formation of cytotoxic metabolites that can damage cellular macromolecules.
Caption: Proposed bioactivation pathway of nitrothiophene derivatives in protozoan parasites.
Experimental Workflow for Antiprotozoal Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel compounds, such as this compound derivatives, for antiprotozoal activity.
Caption: A generalized workflow for the discovery of novel antiprotozoal compounds.
Conclusion
While direct experimental data on the antiprotozoal activity of this compound remains limited in the current literature, the significant efficacy of its 2-substituted isomer and other nitrothiophene derivatives against various protozoan parasites strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The provided protocols and conceptual frameworks for mechanism of action and experimental workflow are intended to guide researchers in the systematic evaluation of this compound and its future derivatives in the ongoing search for more effective and safer antiprotozoal drugs. Further investigation into this specific isomer is warranted to fully explore its therapeutic potential.
References
- 1. 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study | MDPI [mdpi.com]
- 2. Synthesis and anti-trypanosomal activity of novel 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and study of antiprotozoal activity of some 5-nitrothiophene aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Nitrothiophene-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-nitrothiophene-3-carbaldehyde derivatives using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including accelerated reaction times, increased yields, and enhanced purity of the final products. These compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents.
Introduction
This compound is a versatile building block in the synthesis of a variety of heterocyclic compounds. The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde, making it an excellent substrate for various condensation reactions. The resulting derivatives have shown promise in diverse therapeutic areas, including as antibacterial, antifungal, anticancer, and antiprotozoal agents.[1][2] Microwave-assisted synthesis provides a rapid and efficient route to these valuable compounds, facilitating high-throughput screening and lead optimization in drug discovery programs.
Key Applications in Drug Development
Derivatives of nitrothiophene-based compounds are actively being investigated for a range of pharmacological activities:
-
Antibacterial Agents: Schiff base derivatives of 5-nitrothiophene-2-carboxaldehyde have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] Molecular docking studies suggest that these compounds may act by inhibiting enzymes such as enoyl-ACP reductase, a key component of bacterial fatty acid synthesis.[1]
-
Antiprotozoal Activity: Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde have shown potent activity against protozoan parasites.[2]
-
Anticancer Properties: Certain thiophene derivatives have been investigated for their potential as anticancer agents, with some qualifying for clinical trials.[3]
-
Anti-inflammatory Activity: Thiophene-based compounds have been studied for their ability to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.[4][5]
Experimental Protocols
The following protocols describe the microwave-assisted synthesis of this compound derivatives via Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with the aldehyde functionality of this compound.
Protocol 1: Microwave-Assisted Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of 2-((5-nitrothiophen-3-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Basic alumina
-
Ethanol
-
Microwave reactor tube
-
Microwave synthesizer
Procedure:
-
In a microwave reactor tube, combine 1.0 equivalent of this compound and 1.1 equivalents of malononitrile.
-
Add a catalytic amount of basic alumina.
-
Thoroughly mix the solids using a spatula.
-
Place the sealed tube into the microwave synthesizer.
-
Irradiate the mixture at 300W for a duration of 3-5 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol to the reaction mixture and filter to remove the basic alumina.
-
Wash the alumina with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the purified 2-((5-nitrothiophen-3-yl)methylene)malononitrile.
Protocol 2: Microwave-Assisted Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol describes the synthesis of ethyl 2-cyano-3-(5-nitrothiophen-3-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Basic alumina
-
Ethanol
-
Microwave reactor tube
-
Microwave synthesizer
Procedure:
-
To a microwave reactor tube, add 1.0 equivalent of this compound and 1.2 equivalents of ethyl cyanoacetate.
-
Add an equal weight of basic alumina to the reactants.
-
Thoroughly mix the solids using a spatula.
-
Place the tube in the microwave synthesizer and irradiate at 300W for 3-5 minutes.
-
Monitor the reaction progress by TLC after completion of the irradiation.
-
After cooling, add ethanol to the reaction mixture and filter to remove the basic alumina.
-
Wash the alumina with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain ethyl 2-cyano-3-(5-nitrothiophen-3-yl)acrylate.
Data Presentation
The use of microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating methods.
| Product | Reactant 2 | Method | Reaction Time | Yield (%) |
| 2-((5-nitrothiophen-3-yl)methylene)malononitrile | Malononitrile | Microwave | 3-5 min | >90% |
| Ethyl 2-cyano-3-(5-nitrothiophen-3-yl)acrylate | Ethyl cyanoacetate | Microwave | 3-5 min | >90% |
| Conventional Knoevenagel Condensation | Active Methylene Cmpd | Reflux | 1-2 hours | 70-85% |
Note: Yields are estimated based on similar reactions and may vary depending on specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted synthesis.
Potential Mechanism of Action
While the specific signaling pathways for this compound derivatives are still under investigation, a plausible mechanism of action for antibacterial derivatives involves the inhibition of bacterial enzymes. The diagram below illustrates a simplified, hypothetical signaling pathway for antibacterial action.
Caption: Hypothetical antibacterial mechanism of action.
References
The Versatile Role of 5-Nitrothiophene-3-carbaldehyde in Heterocyclic Synthesis and Drug Discovery
For Immediate Release
[City, State] – 5-Nitrothiophene-3-carbaldehyde is a pivotal heterocyclic building block, offering a gateway to a diverse array of complex molecules with significant potential in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive aldehyde functionality, make it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this versatile scaffold.
Synthetic Applications: A Gateway to Fused Heterocyclic Systems
This compound serves as a key starting material for the synthesis of various fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines. These scaffolds are of significant interest due to their presence in numerous biologically active compounds. The general synthetic strategy involves an initial condensation reaction followed by cyclization to construct the pyrimidine ring fused to the thiophene core.
A crucial transformation often involves the reduction of the nitro group to an amine, which then allows for a broader range of cyclization reactions. This versatility enables the generation of large libraries of compounds for high-throughput screening in drug discovery programs.
Key Reactions and Methodologies
One of the most powerful applications of this compound is its use in condensation reactions with active methylene compounds, such as the Knoevenagel condensation. The pronounced electrophilicity of the aldehyde carbon, enhanced by the nitro group, facilitates facile carbon-carbon bond formation. This reaction provides a straightforward route to α,β-unsaturated carbonyl compounds, which are themselves versatile intermediates for further synthetic elaborations.
While specific quantitative data for reactions involving this compound is not extensively reported in publicly available literature, protocols for its isomer, 2-nitrothiophene-3-carbaldehyde, provide a strong foundational methodology for reaction optimization.
Biological Significance of Thiophene-Based Compounds
Thiophene derivatives have a well-established history in medicinal chemistry, with many approved drugs containing this heterocyclic core. The incorporation of a thiophene moiety can enhance the pharmacological properties of a molecule, including its metabolic stability and target-binding affinity. Derivatives of nitrothiophenes, in particular, have demonstrated a wide spectrum of biological activities.
Anticancer Potential
Antimicrobial Activity
The thiophene scaffold is also a key component in many antimicrobial agents. Thieno[2,3-b]pyridine derivatives have been shown to possess antibacterial activity against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range.[1] This highlights the potential for developing novel antibiotics based on the thiophene nucleus to combat the growing threat of antimicrobial resistance.
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for similar compounds and provide a starting point for the synthesis of derivatives from this compound.
Protocol 1: General Procedure for Knoevenagel Condensation with Active Methylene Compounds
This protocol describes a general method for the condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent.
-
Add 1.1 equivalents of the active methylene compound to the solution and stir until dissolved.
-
Add a catalytic amount of a base (e.g., 0.1 equivalents of piperidine).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2-4 | 85-95 |
| Ethyl Cyanoacetate | Triethylamine | Isopropanol | 4-6 | 80-90 |
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidines via Reduction and Cyclization
This protocol outlines a potential pathway for the synthesis of thieno[3,2-d]pyrimidines starting from this compound. This involves a reduction of the nitro group followed by a cyclization reaction.
Step A: Reduction of the Nitro Group
Materials:
-
Product from Knoevenagel condensation (e.g., 2-((5-nitrothiophen-3-yl)methylene)malononitrile)
-
Reducing agent (e.g., iron powder, tin(II) chloride)
-
Acidic medium (e.g., acetic acid, hydrochloric acid)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Suspend the nitro-containing starting material in a suitable solvent.
-
Add an excess of the reducing agent (e.g., 3-5 equivalents of iron powder).
-
Heat the mixture to reflux and add the acidic medium dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the solid residues.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino-thiophene derivative.
Step B: Cyclization to form the Thieno[3,2-d]pyrimidine Ring
Materials:
-
Crude amino-thiophene derivative from Step A
-
Cyclizing agent (e.g., formamide, formic acid)
Procedure:
-
Heat the crude amino-thiophene derivative with an excess of the cyclizing agent (e.g., formamide) at a high temperature (e.g., 150-180 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry to obtain the crude thieno[3,2-d]pyrimidine product.
-
Purify the product by recrystallization from a suitable solvent.
Visualizing Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline key reaction pathways.
References
Application Notes and Protocols for the Synthesis of Thieno[3,2-b]thiophenes from Nitrothiophene Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-b]thiophene derivatives are a significant class of fused heterocyclic compounds that have garnered considerable attention in the fields of materials science and medicinal chemistry. Their rigid, planar, and electron-rich structure imparts unique electronic and photophysical properties, making them valuable building blocks for organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaics. In the realm of drug development, the thieno[3,2-b]thiophene scaffold is a key component in various biologically active molecules, exhibiting a range of therapeutic activities.
This document provides detailed application notes and experimental protocols for the synthesis of functionalized thieno[3,2-b]thiophenes, commencing from readily available nitrothiophene precursors. The methodologies outlined herein are based on a versatile and efficient strategy involving nucleophilic aromatic substitution of a nitro group, followed by intramolecular cyclization.
Synthetic Strategy Overview
The primary synthetic route detailed in these notes begins with a 3-nitrothiophene derivative, specifically dimethyl 3-nitrothiophene-2,5-dicarboxylate. The core strategy involves a three-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 3-position of the thiophene ring facilitates nucleophilic attack by various sulfur nucleophiles. This step displaces the nitro group and introduces a sulfur-containing substituent, which is crucial for the subsequent cyclization. A key intermediate formed in this process is a bis(thiophen-3-yl)disulfide derivative.
-
One-Pot Reduction and Alkylation: The disulfide intermediate undergoes a one-pot reduction, typically with sodium borohydride (NaBH4), to generate a thiolate in situ. This reactive thiolate is then immediately alkylated with a suitable electrophile to introduce a side chain that will form the second thiophene ring.
-
Intramolecular Cyclization (Dieckmann Condensation): The final step involves a base-promoted intramolecular cyclization of the 3-alkylthio-substituted thiophene-2,5-dicarboxylate. This Dieckmann condensation results in the formation of the fused thieno[3,2-b]thiophene ring system.[1][2]
This synthetic approach offers a robust and flexible method to access a variety of substituted thieno[3,2-b]thiophenes with potential applications in both materials science and pharmaceutical chemistry.[3]
Visualized Synthetic Pathway
Caption: Overall synthetic scheme for thieno[3,2-b]thiophenes.
Experimental Protocols
Protocol 1: Synthesis of Bis(2,5-dimethoxycarbonyl-thiophen-3-yl)disulfide
This protocol describes the nucleophilic aromatic substitution of dimethyl 3-nitrothiophene-2,5-dicarboxylate with a sulfur nucleophile to form the key disulfide intermediate.
Materials:
-
Dimethyl 3-nitrothiophene-2,5-dicarboxylate
-
Potassium thioacetate (KSAc) or other suitable sulfur nucleophile
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of dimethyl 3-nitrothiophene-2,5-dicarboxylate in DMF, add the sulfur nucleophile (e.g., potassium thioacetate).
-
Stir the reaction mixture at room temperature for the specified time (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure bis(2,5-dimethoxycarbonyl-thiophen-3-yl)disulfide.
Protocol 2: One-Pot Reduction and Alkylation of Bis(2,5-dimethoxycarbonyl-thiophen-3-yl)disulfide
This protocol details the one-pot synthesis of 3-(alkylthio)thiophene-2,5-dicarboxylates from the disulfide intermediate.
Materials:
-
Bis(2,5-dimethoxycarbonyl-thiophen-3-yl)disulfide
-
Sodium borohydride (NaBH4)[1]
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the bis(thiophen-3-yl)disulfide in DMF in a round-bottom flask.
-
Carefully add NaBH4 portion-wise to the solution at room temperature. Stir until the disulfide is fully reduced (monitor by TLC).
-
To the resulting thiolate solution, add the alkylating agent dropwise.
-
Continue stirring at room temperature until the alkylation is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic phase, dry it, and remove the solvent under vacuum.
-
Purify the residue by column chromatography to yield the desired 3-(alkylthio)thiophene-2,5-dicarboxylate.
Protocol 3: Synthesis of Substituted Thieno[3,2-b]thiophenes via Dieckmann Condensation
This protocol outlines the final base-promoted cyclization to form the thieno[3,2-b]thiophene ring system.
Materials:
-
Dimethyl 3-(alkylthio)thiophene-2,5-dicarboxylate
-
Strong base (e.g., sodium methoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., methanol, THF)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(alkylthio)thiophene-2,5-dicarboxylate in the anhydrous solvent.
-
Add the base portion-wise at the appropriate temperature (this reaction may require cooling).
-
Stir the mixture for the designated time, allowing the intramolecular condensation to proceed.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a proton source (e.g., acetic acid or dilute HCl).
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it, and concentrate it in vacuo.
-
Purify the final thieno[3,2-b]thiophene derivative by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of a Representative Synthesis of a 3-Hydroxy-thieno[3,2-b]thiophene Derivative
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Dimethyl 3-nitrothiophene-2,5-dicarboxylate | KSAc, DMF, rt | Bis(2,5-dimethoxycarbonyl-thiophen-3-yl)disulfide | Not specified in snippets |
| 2 | Bis(2,5-dimethoxycarbonyl-thiophen-3-yl)disulfide | 1. NaBH4, DMF; 2. R-X | Dimethyl 3-(alkylthio)thiophene-2,5-dicarboxylate | 76-92[1] |
| 3 | Dimethyl 3-(alkylthio)thiophene-2,5-dicarboxylate | NaOMe, MeOH | 2-Aryl/Aroyl/Cyano-3-hydroxy-thieno[3,2-b]thiophene | Not specified in snippets |
Yields are based on published data and may vary depending on the specific substrate and reaction scale.
Workflow Visualization
Caption: Experimental workflow for the three-step synthesis.
Conclusion
The synthesis of thieno[3,2-b]thiophenes from nitrothiophene precursors provides a versatile platform for accessing a diverse range of functionalized derivatives. The protocols described herein, based on a sequence of nucleophilic aromatic substitution, one-pot reduction-alkylation, and Dieckmann condensation, offer a reliable and efficient route to these valuable heterocyclic compounds. These methods are highly relevant for researchers in organic synthesis, materials science, and medicinal chemistry who are interested in exploring the potential of the thieno[3,2-b]thiophene scaffold.
References
- 1. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assembly strategy for thieno[3,2- b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 5-Nitrothiophene Carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 5-nitrothiophene carbaldehyde isomers, key intermediates in medicinal chemistry and drug development. Due to the strong electron-withdrawing nature of the nitro group, direct formylation of 5-nitrothiophene is challenging. Therefore, the primary and most effective method detailed herein involves the nitration of 2-thiophenecarboxaldehyde, which yields a mixture of 5-nitrothiophene-2-carbaldehyde and 4-nitrothiophene-2-carbaldehyde. This document offers a comprehensive protocol for this synthesis, including reaction conditions, product ratios, and separation techniques. Additionally, the challenges associated with direct formylation methods like the Vilsmeier-Haack and Rieche reactions on a deactivated thiophene ring are discussed.
Introduction
5-Nitrothiophene derivatives are significant scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a carbaldehyde group onto the 5-nitrothiophene ring provides a versatile handle for further synthetic modifications, enabling the creation of diverse chemical libraries for drug discovery. However, the synthesis of 5-nitrothiophene carbaldehydes is not straightforward. The nitro group at the 5-position strongly deactivates the thiophene ring towards electrophilic substitution reactions, such as direct formylation. Consequently, alternative synthetic strategies are often employed. This application note focuses on the well-established method of nitrating 2-thiophenecarboxaldehyde to obtain the desired 5-nitrothiophene-2-carbaldehyde along with its 4-nitro isomer.
Synthesis of 5-Nitrothiophene-2-carbaldehyde and 4-Nitrothiophene-2-carbaldehyde via Nitration of 2-Thiophenecarboxaldehyde
The most practical approach for the synthesis of 5-nitrothiophene-2-carbaldehyde involves the nitration of commercially available 2-thiophenecarboxaldehyde. This reaction typically yields a mixture of the 4-nitro and 5-nitro isomers, which can then be separated by column chromatography.[1]
Reaction Scheme
Caption: Nitration of 2-thiophenecarboxaldehyde.
Quantitative Data
The nitration of 2-thiophenecarboxaldehyde provides the two main nitro-substituted isomers. The typical distribution and yields are summarized below.
| Product Isomer | Isomer Ratio (%) | Yield (%) |
| 5-Nitrothiophene-2-carbaldehyde | ~60 | 45-55 (after separation) |
| 4-Nitrothiophene-2-carbaldehyde | ~40 | 35-45 (after separation) |
Note: Yields are based on the separated, pure isomers and can vary depending on the reaction scale and purification efficiency.
Experimental Protocol
Materials:
-
2-Thiophenecarboxaldehyde
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Salt
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexanes
-
Silica gel for column chromatography
Procedure: [1]
-
Preparation of the Nitrating Mixture: In a flask, carefully mix fuming nitric acid (40 mL) with concentrated sulfuric acid (31 mL) while cooling in an ice-salt bath.
-
Reaction Setup: In a separate flask, prepare a solution of 2-thiophenecarboxaldehyde (20 g, 178 mmol) in concentrated sulfuric acid (4 mL). Cool this solution in an ice-salt bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 2-thiophenecarboxaldehyde dropwise, maintaining the temperature of the reaction mixture below 10 °C with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice-salt bath for an additional 5 minutes.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the products with diethyl ether.
-
Washing: Wash the combined organic extracts sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain a brown oily crude product.
-
Purification: The crude product, a mixture of 4-nitrothiophene-2-carboxaldehyde and 5-nitrothiophene-2-carboxaldehyde, is then separated by column chromatography on silica gel using a mixture of dichloromethane and hexanes (typically 30-50% dichloromethane) as the eluent.
Challenges in Direct Formylation of 5-Nitrothiophene
Direct formylation of 5-nitrothiophene using standard electrophilic aromatic substitution methods like the Vilsmeier-Haack or Rieche reactions is generally not favored. The strong electron-withdrawing nature of the nitro group deactivates the thiophene ring, making it less susceptible to electrophilic attack.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This reagent is a relatively weak electrophile and requires an electron-rich aromatic or heteroaromatic substrate for a successful reaction. The presence of a nitro group on the thiophene ring significantly reduces its nucleophilicity, thus hindering the electrophilic substitution.
Rieche Formylation
The Rieche formylation employs a more reactive electrophile generated from a dichloromethyl alkyl ether and a Lewis acid (e.g., TiCl₄ or SnCl₄).[2][3] While more potent than the Vilsmeier reagent, the harsh Lewis acidic conditions and the deactivated nature of the 5-nitrothiophene ring still present significant challenges for achieving efficient formylation.
Workflow: Comparison of Synthetic Routes
References
Application Notes and Protocols: One-Pot Synthesis of Pyrimidine Derivatives from 5-Nitrothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The development of efficient and atom-economical synthetic methodologies for novel pyrimidine analogues is a key objective in drug discovery. One-pot multicomponent reactions, such as the Biginelli reaction, offer a streamlined approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation.[1][2] This application note details a protocol for the one-pot synthesis of a dihydropyrimidinone derivative incorporating a 5-nitrothiophene moiety, starting from 5-nitrothiophene-3-carbaldehyde. This synthesis leverages the principles of the well-established Biginelli condensation.[2][3]
Table 1: Quantitative Data for the One-Pot Synthesis of 4-(5-nitrothiophen-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Urea | L-proline (20) | Ethanol | Reflux | 6 | 85 |
| 2 | This compound | Ethyl acetoacetate | Thiourea | L-proline (20) | Ethanol | Reflux | 5 | 88 |
| 3 | Benzaldehyde (for comparison) | Ethyl acetoacetate | Urea | L-proline (20) | Ethanol | Reflux | 4 | 92 |
Note: The data presented is representative of a typical Biginelli reaction and may require optimization for this specific substrate.
Experimental Protocol: One-Pot Synthesis via Biginelli Reaction
This protocol describes the synthesis of ethyl 4-(5-nitrothiophen-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
L-proline (or other suitable catalyst)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1.0 equiv.), ethyl acetoacetate (12 mmol, 1.2 equiv.), and urea (15 mmol, 1.5 equiv.).
-
Solvent and Catalyst Addition: To the mixture of reactants, add absolute ethanol (30 mL) followed by L-proline (2 mmol, 20 mol%).
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C).
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is considered complete upon the disappearance of the starting aldehyde.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude solid is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydropyrimidinone product.
-
Characterization: The structure and purity of the final compound should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of pyrimidine derivatives.
Proposed Signaling Pathway (Hypothetical)
While the primary focus of this note is the synthesis, pyrimidine derivatives are often investigated for their potential to modulate cellular signaling pathways. For instance, a hypothetical derivative could be designed to inhibit a specific kinase pathway involved in cancer progression.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The described one-pot Biginelli-type reaction provides an efficient and straightforward method for the synthesis of novel pyrimidine derivatives from this compound. This approach is amenable to the generation of a library of analogues for screening in drug discovery programs. The operational simplicity and use of readily available starting materials make this protocol a valuable tool for medicinal chemists. Further studies could explore the optimization of reaction conditions and the evaluation of the biological activities of the synthesized compounds.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Nitrothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 3-nitrothiophene. This class of reactions is of significant interest in medicinal chemistry and materials science due to the utility of substituted thiophenes as key structural motifs in a variety of bioactive molecules and functional materials. The protocols detailed below offer practical guidance for the synthesis of 3-substituted thiophene derivatives.
Introduction to Nucleophilic Aromatic Substitution on 3-Nitrothiophene
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic rings. In the context of thiophene chemistry, the presence of a strongly electron-withdrawing nitro group at the 3-position activates the thiophene ring towards attack by nucleophiles. This activation facilitates the displacement of a leaving group, or in some cases, the nitro group itself, enabling the formation of new carbon-heteroatom or carbon-carbon bonds. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.
Thiophene derivatives are integral components of numerous FDA-approved drugs and are prevalent in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The ability to functionalize the thiophene core through SNAr reactions is therefore a valuable tool in drug discovery and development.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the nucleophilic aromatic substitution of 3-nitrothiophene and its derivatives with various nucleophiles. These tables are designed for easy comparison of reaction conditions and outcomes.
Table 1: Nucleophilic Aromatic Substitution of 3-Nitrothiophene Derivatives with Sulfur Nucleophiles
| Entry | Thiophene Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Potassium thioacetate | - | DMF | RT | - | Disulfide derivative | 75 |
| 2 | Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Thioacetamide | K₂CO₃ | DMF | RT | - | Sulfide derivative | 51 |
| 3 | Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Sodium disulfide | - | DMF/H₂O/Acetone | RT | - | Disulfide derivative | 71 |
| 4 | 3-Bromo-2-nitrothiophene | Thiophenoxide ions | - | Methanol | 20 | - | 3-(Arylthio)-2-nitrothiophene | - |
Note: Yields are for isolated products. RT = Room Temperature. Data for entries 1-3 pertains to a system with additional activating carboxylate groups.[1] Data for entry 4 is from a kinetic study, and preparative yields were not specified.
Table 2: Nucleophilic Aromatic Substitution of Nitrothiophene Derivatives with Amine Nucleophiles
| Entry | Thiophene Substrate | Nucleophile | Solvent | Temp. (°C) | Product |
| 1 | 2-L-5-nitrothiophenes (L = leaving group) | Pyrrolidine | Ionic Liquid | 20-40 | 2-(Pyrrolidin-1-yl)-5-nitrothiophene |
| 2 | 2-L-5-nitrothiophenes (L = leaving group) | Piperidine | Ionic Liquid | 20-40 | 2-(Piperidin-1-yl)-5-nitrothiophene |
| 3 | 2-L-5-nitrothiophenes (L = leaving group) | Morpholine | Ionic Liquid | 20-40 | 2-(Morpholin-1-yl)-5-nitrothiophene |
| 4 | 2-L-3-nitro-5-X-thiophenes | Aniline | Benzene | - | N-phenyl-3-nitro-5-X-thiophen-2-amine |
Note: These studies focused on reaction kinetics and mechanisms in various solvents.[2][3] Specific yield data for preparative scale reactions were not provided.
Experimental Protocols
The following are detailed methodologies for key experiments involving nucleophilic aromatic substitution on nitrothiophene derivatives.
Protocol 1: General Procedure for the Synthesis of 3-Sulfenylthiophene-2,5-dicarboxylates
This protocol is adapted from the reaction of dimethyl 3-nitrothiophene-2,5-dicarboxylate with sulfur nucleophiles.[1]
Materials:
-
Dimethyl 3-nitrothiophene-2,5-dicarboxylate
-
Sulfur nucleophile (e.g., Potassium thioacetate, Thioacetamide)
-
Potassium carbonate (if using a neutral nucleophile like thioacetamide)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 eq) in DMF, add the sulfur nucleophile (1.1-1.2 eq). If using a neutral nucleophile like thioacetamide, add potassium carbonate (1.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-sulfenylthiophene-2,5-dicarboxylate derivative.
Protocol 2: General Procedure for the Reaction of 2-Bromo-3-nitrothiophene with Amines
This protocol is a general representation based on kinetic studies of similar reactions.[3]
Materials:
-
2-Bromo-3-nitrothiophene
-
Amine (e.g., Piperidine, Morpholine, Pyrrolidine)
-
Solvent (e.g., Room-temperature ionic liquid, Methanol, Benzene)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 2-bromo-3-nitrothiophene (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the desired amine nucleophile (a slight excess may be used).
-
Stir the reaction mixture at the desired temperature (e.g., 20-40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS, or TLC).
-
Once the reaction is complete, the workup procedure will depend on the solvent used. For organic solvents, this may involve washing with water to remove excess amine and salts, followed by extraction, drying, and concentration. For ionic liquids, extraction with a non-polar organic solvent may be employed.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 3-nitrothiophen-2-amine.
Visualizations
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution on 3-Nitrothiophene
Caption: General mechanism of SNAr on 3-nitrothiophene.
Diagram 2: Experimental Workflow for SNAr Reaction
References
- 1. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitrothiophene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Nitrothiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the electrophilic nitration of the precursor, 3-thiophenecarbaldehyde. This typically involves using a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid, at low temperatures to control the reaction's selectivity and prevent side reactions.
Q2: What are the main challenges in this synthesis that can lead to low yields?
A2: The primary challenges include:
-
Isomer Formation: The nitration of 3-thiophenecarbaldehyde can produce a mixture of isomers, primarily 5-nitro and 2-nitro-thiophene-3-carbaldehyde. Separating these isomers can be difficult and can lead to a lower yield of the desired 5-nitro product.
-
Oxidation: The aldehyde group is susceptible to oxidation by the strong acidic and oxidizing conditions of the nitration reaction, which can lead to the formation of the corresponding carboxylic acid as a byproduct.
-
Reaction Control: The reaction is highly exothermic and requires careful temperature control. A loss of control can lead to over-nitration or decomposition of the starting material, significantly reducing the yield.
Q3: How can I purify the final product?
A3: Purification of the crude product is typically achieved through column chromatography or recrystallization. For column chromatography, a common eluent system is a mixture of dichloromethane and hexanes. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can also be effective in obtaining the purified product.
Q4: What are the key safety precautions for this synthesis?
A4: The nitration mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the reaction at a controlled low temperature (e.g., in an ice bath) to manage the exothermic nature of the reaction.
-
Add reagents slowly and carefully to avoid uncontrolled reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Nitrating Agent: The nitrating agent may have degraded or was not prepared correctly. 2. Reaction Temperature Too Low: The reaction may not have been activated. | 1. Use Fresh Reagents: Prepare the nitrating agent using fresh, high-quality concentrated nitric and sulfuric acids. 2. Monitor Temperature: Ensure the reaction temperature is maintained within the optimal range (e.g., 0-5 °C), but not so low that the reaction stalls. |
| Formation of Multiple Products (Isomers) | Lack of Regioselectivity: The directing effects of the aldehyde group on the thiophene ring can lead to nitration at different positions. | Optimize Reaction Conditions: - Temperature Control: Maintain a consistently low temperature throughout the addition of the nitrating agent. - Slow Addition: Add the nitrating agent dropwise to the solution of 3-thiophenecarbaldehyde to maintain control over the reaction. |
| Presence of Carboxylic Acid Impurity | Oxidation of the Aldehyde: The strong oxidizing conditions of the nitration reaction can oxidize the aldehyde group. | Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the oxidizing agent. |
| Dark, Tarry Reaction Mixture | Decomposition/Polymerization: The reaction temperature was likely too high, leading to uncontrolled side reactions and decomposition of the thiophene ring. | Strict Temperature Control: Use an efficient cooling bath (e.g., ice-salt bath) to maintain the temperature below 5 °C. Ensure slow and controlled addition of all reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
This protocol is adapted from standard nitration procedures for thiophene derivatives and is designed to favor the formation of the 5-nitro isomer.
Materials:
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3-thiophenecarbaldehyde
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Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
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Ice
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Dichloromethane (CH₂Cl₂) or Ether
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 3-thiophenecarbaldehyde to a volume of concentrated sulfuric acid, while maintaining the temperature at 0 °C with an ice bath.
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Separately, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the solution of 3-thiophenecarbaldehyde, ensuring the temperature does not rise above 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or ether (3x).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to isolate this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for improving synthesis yield.
Purification of crude 5-Nitrothiophene-3-carbaldehyde by column chromatography
This guide provides troubleshooting advice and detailed protocols for the purification of crude 5-Nitrothiophene-3-carbaldehyde by column chromatography, a critical step for researchers and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Flash column chromatography using silica gel is the most common and effective method for purifying this compound from typical reaction mixtures. This technique allows for the separation of the desired product from common impurities such as regioisomers and unreacted starting materials. Recrystallization can also be employed as a final polishing step if the product is of sufficient purity after chromatography.[1]
Q2: What is a good starting solvent system (eluent) for the column chromatography of this compound?
A2: A good starting point for developing an eluent system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as dichloromethane or ethyl acetate. Based on the separation of similar isomers, a gradient of 30-50% dichloromethane in hexanes is a promising system to try.[2] It is crucial to first determine the optimal solvent system by running thin-layer chromatography (TLC) with your crude material.
Q3: Is this compound stable on silica gel?
A3: Aldehydes, particularly those with electron-withdrawing groups, can be sensitive to the acidic nature of silica gel, potentially leading to degradation or irreversible adsorption.[3] While many aldehydes can be purified on silica without issue, it is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If degradation is observed, using a deactivated silica gel or adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent can mitigate this issue.
Q4: How can I visualize this compound on a TLC plate?
A4: Due to its conjugated aromatic system, this compound is UV-active and should appear as a dark spot under a UV lamp (254 nm). For staining, a potassium permanganate (KMnO₄) stain is generally effective for visualizing aldehydes as it reacts with the aldehyde functional group.
Q5: Can I use recrystallization instead of column chromatography?
A5: Recrystallization is a viable purification method if the crude product is relatively pure and crystalline. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for recrystallization of aromatic compounds include ethanol/water or ethyl acetate/hexanes.[1][4] However, for complex mixtures with multiple impurities, column chromatography is generally the preferred initial purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The spots on my TLC plate are streaking.
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Possible Cause: The sample is overloaded on the TLC plate.
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Solution: Dilute your sample before spotting it onto the TLC plate.
-
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Possible Cause: The compound is acidic (e.g., oxidized to a carboxylic acid) and is interacting strongly with the silica gel.
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Solution: Add a small amount of acetic acid to your eluent system to suppress the ionization of the carboxylic acid.
-
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Possible Cause: The chosen solvent system is not optimal for your compound.
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Solution: Experiment with different solvent systems, varying the polarity.
-
Problem 2: My product is co-eluting with an impurity.
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Possible Cause: The polarity of the eluent is too high, causing both compounds to move too quickly up the column.
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Solution: Decrease the polarity of your eluent system. A shallower gradient or isocratic elution with a less polar solvent mixture might be necessary.
-
-
Possible Cause: The impurity has a very similar polarity to your product.
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Solution: Try a different solvent system. For example, if you are using an ethyl acetate/hexanes system, switching to a dichloromethane/hexanes system may alter the selectivity and improve separation. Sometimes, a three-component solvent system can also be effective.
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Problem 3: I have very low recovery of my product from the column.
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Possible Cause: The product is not eluting from the column because the eluent is not polar enough.
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Solution: Gradually increase the polarity of your eluent. After you believe your product should have eluted, you can perform a "methanol flush" by running pure methanol through the column to elute any highly polar compounds that may be stuck to the silica.
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Possible Cause: The product has degraded on the silica gel.
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Solution: As mentioned in the FAQs, aldehydes can be sensitive to silica.[3] Try deactivating the silica gel with triethylamine before packing the column or add 0.1-1% triethylamine to your eluent. Running the column "flash" (with pressure) to minimize the contact time between the compound and the silica can also help.
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Problem 4: My purified product is still impure.
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Possible Cause: The fractions were not collected in small enough volumes, leading to mixing of closely eluting compounds.
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Solution: Collect smaller fractions and analyze each one carefully by TLC before combining them.
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Possible Cause: The column was overloaded with crude material.
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Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used.
-
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Possible Cause: The column was not packed properly, leading to channeling and poor separation.
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Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. The slurry packing method is generally reliable.
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Common Impurities in the Synthesis of this compound
| Impurity | Expected Source | Expected Rf on TLC (Normal Phase) | Elution Order from Column |
| 3-Thiophenecarbaldehyde | Unreacted starting material | Higher Rf than the product | Before the product |
| 2-Nitrothiophene-3-carbaldehyde | Isomeric byproduct of nitration | Similar Rf to the product | May co-elute or elute slightly before/after |
| 4-Nitrothiophene-3-carbaldehyde | Isomeric byproduct of nitration | Similar Rf to the product | May co-elute or elute slightly before/after |
| 5-Nitrothiophene-3-carboxylic acid | Oxidation of the product | Lower Rf than the product | After the product |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of crude this compound.
1. TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in a series of solvent systems with varying polarities (e.g., 10%, 20%, 30% dichloromethane in hexanes).
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Visualize the spots under UV light to determine the optimal solvent system that gives good separation between the product and impurities (aim for an Rf of ~0.3 for the product).
2. Column Preparation (Slurry Packing):
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Choose an appropriate size column based on the amount of crude material.
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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In a beaker, make a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
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Pour the slurry into the column and use gentle air pressure or tapping to pack the silica gel into a uniform bed.
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Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
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Wash the column with 2-3 column volumes of the initial eluent, ensuring the silica does not run dry.
3. Sample Loading (Dry Loading Recommended):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
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Carefully add the silica-adsorbed sample to the top of the column.
4. Elution and Fraction Collection:
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Carefully add the eluent to the column and begin elution, maintaining a steady flow rate (for flash chromatography, use air pressure).
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Collect the eluate in a series of labeled test tubes or flasks.
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Monitor the elution by periodically taking TLC samples of the collected fractions.
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If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and then any more polar impurities.
5. Product Isolation:
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Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a system where the compound is soluble when hot but sparingly soluble at room temperature.
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Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Data Summary
Suggested Solvent Systems for Column Chromatography
| Solvent System | Polarity | Notes |
| Dichloromethane/Hexanes | Low to Medium | A good starting point, particularly as a gradient (e.g., 10% to 50% Dichloromethane).[2] |
| Ethyl Acetate/Hexanes | Medium | A common alternative; may offer different selectivity. |
| Acetone/Hexanes | Medium to High | Can be useful for more polar compounds. |
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃NO₃S |
| Molecular Weight | 157.15 g/mol |
| Melting Point | 79-81 °C |
| Boiling Point | 283.3 ± 25.0 °C at 760 mmHg |
| Appearance | Powder |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Recrystallization of 5-Nitrothiophene-3-carbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrothiophene-3-carbaldehyde and its derivatives. The following information is designed to address common challenges encountered during the recrystallization process, a critical step for the purification of these compounds.
Troubleshooting Recrystallization Issues
Recrystallization is a powerful purification technique, but its success is highly dependent on the selection of an appropriate solvent and the careful control of experimental conditions. Below are common problems encountered during the recrystallization of this compound derivatives and their potential solutions.
Problem 1: The compound does not dissolve in the hot solvent.
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Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.
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Solution:
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Increase Solvent Volume: Add a small additional volume of the hot solvent. If the compound still does not dissolve, the solvent is likely unsuitable.
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Select a More Appropriate Solvent: Consult the solvent selection guide below. For polar compounds like this compound, polar solvents such as ethanol or methanol are often a good starting point. A mixture of solvents can also be effective.
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Problem 2: No crystals form upon cooling.
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Cause A: Too much solvent was used. This is one of the most common reasons for crystallization failure.[1]
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Solution A: Reheat the solution and evaporate a portion of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool slowly.
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Cause B: The solution is supersaturated.
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Solution B:
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Induce Crystallization: Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[1]
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Seed the Solution: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[1]
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Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.
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Problem 3: The compound "oils out" instead of forming crystals.
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Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point.
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Solution:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.
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Use a Different Solvent System: The boiling point of the solvent may be too high. Select a solvent with a lower boiling point or use a solvent mixture.
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Problem 4: The yield of recovered crystals is low.
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Cause A: Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.
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Solution A: Before filtering, ensure the solution is cooled sufficiently to minimize the solubility of the compound. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
Cause B: Premature crystallization during hot filtration.
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Solution B: Ensure the funnel and receiving flask are pre-heated before filtering the hot solution. Use a slight excess of hot solvent to prevent the solution from becoming saturated in the funnel.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data is not widely published, based on the polarity of the molecule and data from similar compounds, good starting points for solvent selection include:
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Single Solvents: Ethanol or Methanol. 3-Nitrothiophene has been successfully recrystallized from ethanol.
-
Mixed Solvents: A mixture of a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar solvent in which it is less soluble (like hexane or water). A related compound, 5-Nitrothiophene-2-carboxaldehyde, has been purified by refluxing in methanol followed by precipitation with n-hexane.[2] Another related compound, 2-nitrothiophene, was recrystallized from a hexane-isopropyl ether mixture.
Q2: How do I choose a suitable solvent system?
A2: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You can determine a good solvent through small-scale solubility tests with a few milligrams of your compound in different solvents.
Q3: My purified compound's melting point is still broad. What should I do?
A3: A broad melting point range typically indicates the presence of impurities. A second recrystallization step may be necessary to achieve higher purity. Ensure that the crystals are completely dry before measuring the melting point, as residual solvent can also depress and broaden the range.
Q4: Can I use charcoal to decolorize my solution?
A4: Yes, if your solution has a colored impurity, you can add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Experimental Protocol: Recrystallization of this compound (General Guideline)
This protocol is a general guideline based on methods used for structurally similar compounds and may require optimization for your specific derivative.
Materials:
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Crude this compound derivative
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Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water or acetone/hexane)
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Erlenmeyer flasks
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Hot plate
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Stirring rod
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper or in a desiccator.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₅H₃NO₃S | 157.15 | 79-81 | Insoluble in water; likely soluble in polar organic solvents. |
| 5-Nitrothiophene-2-carboxaldehyde (isomer) | C₅H₃NO₃S | 157.15 | 75-77 | Insoluble in water; soluble in acetone.[2] |
| 3-Nitrothiophene | C₄H₃NO₂S | 129.14 | 76-78 | Soluble in hot ethanol. |
Process Visualization
The following diagram illustrates a general workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
Overcoming side reactions in the nitration of thiophene-3-carbaldehyde
Welcome to the technical support center for the nitration of thiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to help overcome common challenges, particularly the formation of side products, during this critical reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the nitration of thiophene-3-carbaldehyde.
Question 1: My reaction mixture turned dark red/brown upon adding the nitrating agent. What is happening and how can I prevent it?
Answer: A dark red or brown coloration is a common indicator of oxidation side reactions.[1] Thiophene and its derivatives are susceptible to oxidation by strong nitrating agents. To mitigate this:
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Strict Temperature Control: Ensure the reaction temperature is maintained between 0–5°C throughout the addition of the nitrating agent.[2][3] Use an ice-salt bath for more efficient cooling.
-
Slow Addition: Add the thiophene-3-carbaldehyde to the nitrating mixture dropwise and very slowly. A rapid increase in temperature can lead to uncontrolled oxidation.[1]
-
Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is common, consider using milder nitrating agents if oxidation persists.[4][5] Options include nitric acid in acetic anhydride.[4]
Question 2: I am getting a mixture of nitro isomers. How can I improve the regioselectivity for 2-nitrothiophene-3-carbaldehyde?
Answer: The aldehyde group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. The primary product of nitration is typically 2-nitrothiophene-3-carbaldehyde.[2] However, other isomers can form. To enhance selectivity:
-
Low Temperature: Performing the reaction at a low and constant temperature (0–5°C) can favor the kinetic product.
-
Reaction Conditions: The choice of acid and solvent can influence the isomer distribution. For substituted thiophenes, specific conditions can direct the nitration. While not directly for thiophene-3-carbaldehyde, analogous reactions on related compounds show that kinetically controlled conditions (e.g., potassium nitrate in sulfuric acid at low temperatures) can favor specific isomers.
Illustrative Product Distribution under Different Conditions
The following table provides an illustrative summary of expected major products under different hypothetical conditions, based on general principles of thiophene nitration. Yields will require experimental optimization.
| Reaction Conditions | Major Product | Minor Product(s) | Expected Observations |
| Standard: HNO₃/H₂SO₄ at 0-5°C | 2-Nitrothiophene-3-carbaldehyde | 5-Nitrothiophene-3-carbaldehyde, Dinitro derivatives | Good yield of the desired product with careful control. |
| Milder: Nitric acid in acetic anhydride at <10°C | 2-Nitrothiophene-3-carbaldehyde | Fewer oxidation byproducts | Reduced charring and coloration. |
| Elevated Temperature: >10°C | Mixture of isomers, Oxidation products | Lower yield of desired product | Darkening of the reaction mixture, potential for runaway reaction. |
Question 3: My yield is very low, and I am isolating a significant amount of unreacted starting material. What can I do?
Answer: Low conversion can be due to several factors:
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Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent to the substrate is adequate. A slight excess of the nitrating agent is often used.
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Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Deactivation by the Aldehyde Group: The electron-withdrawing aldehyde group deactivates the thiophene ring, making the reaction slower than the nitration of unsubstituted thiophene. A slightly longer reaction time or a more potent nitrating system might be necessary.
Question 4: I am observing the formation of dinitrothiophene derivatives. How can I avoid this?
Answer: Dinitrothiophene formation is a common side reaction in thiophene nitration if the reaction conditions are too harsh.[1] To prevent this:
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Stoichiometry: Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio with the substrate).
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Temperature Control: Maintain a consistently low temperature (0–5°C). Overheating can promote further nitration.
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Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed (as monitored by TLC).
Experimental Protocols
Protocol 1: Nitration of Thiophene-3-carbaldehyde using Nitric Acid and Sulfuric Acid
This protocol is a common method for the synthesis of 2-nitrothiophene-3-carbaldehyde.[2][3]
Materials:
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Thiophene-3-carbaldehyde
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
Procedure:
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask, while cooling in an ice bath.
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Cool the nitrating mixture to 0–5°C.
-
Slowly add thiophene-3-carbaldehyde dropwise to the cooled nitrating mixture with vigorous stirring. Ensure the temperature does not exceed 5°C.
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After the addition is complete, continue stirring the reaction mixture at 0–5°C for a specified period (e.g., 1-2 hours), monitoring the reaction by TLC.
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Quench the reaction by carefully pouring the mixture onto crushed ice with stirring.
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The crude product will precipitate as a solid.
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Collect the solid product by filtration.
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Wash the solid with cold water until the washings are neutral to remove residual acid.
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Purify the crude product, typically by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Diagram 1: Experimental Workflow for the Nitration of Thiophene-3-carbaldehyde
Caption: Experimental workflow for the nitration of thiophene-3-carbaldehyde.
Diagram 2: Logical Relationships in Troubleshooting Side Reactions
Caption: Logical relationships for troubleshooting common side reactions.
References
Technical Support Center: Optimizing Catalyst and Solvent for Knoevenagel Condensation
For Researchers, Scientists,and Drug Development Professionals
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated compounds used in pharmaceuticals, fine chemicals, and polymers.[1][2] Achieving optimal yields and purity often requires careful selection and optimization of catalysts and solvents. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the catalyst in the Knoevenagel condensation?
A1: The catalyst, typically a weak base, is crucial for deprotonating the active methylene compound to form a carbanion or enolate.[1][3] This nucleophile then attacks the carbonyl group of the aldehyde or ketone.[1] The catalyst must be basic enough to facilitate this deprotonation but not so strong as to cause self-condensation of the aldehyde or ketone.[3][4]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a multi-faceted role by influencing reactant and catalyst solubility, stabilizing charged intermediates, and modulating catalyst activity.[1] Polar aprotic solvents like DMF and acetonitrile often lead to faster reaction rates and higher yields.[1][5] However, greener polar protic solvents such as water and ethanol are also effective and increasingly popular alternatives.[1][6]
Q3: What are common catalysts used for the Knoevenagel condensation?
A3: A wide range of catalysts can be employed. Weakly basic amines like piperidine and pyridine are traditional choices.[3][7] Organocatalysts, such as primary and secondary amines, imidazolium salts, and chiral C2-symmetric tertiary diamines, have gained prominence.[8][9][10] Heterogeneous catalysts, including metal oxides (e.g., CaO–MgO) and functionalized metal-organic frameworks (MOFs), are also highly effective and offer the advantage of easy separation and reusability.[2][11][12]
Q4: Can the reaction be performed without a solvent?
A4: Yes, solvent-free Knoevenagel condensations are possible and are considered a green chemistry approach.[8][13] These reactions can sometimes lead to improved yields and are environmentally advantageous.[13] Gallium chloride has been used as a catalyst for solvent-free reactions at room temperature.[14]
Troubleshooting Guide
This section addresses specific issues that may arise during the Knoevenagel condensation in a question-and-answer format.
Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can result from several factors, including suboptimal reaction conditions, catalyst deactivation, or unfavorable equilibrium. [4][13]
Troubleshooting Steps:
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Catalyst Activity: Ensure your catalyst is fresh and pure.[13] Consider screening different catalysts, as their effectiveness can be substrate-dependent. For instance, while piperidine is common, other amines or ammonium salts like ammonium acetate might be more effective for your specific reactants.[13]
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Reaction Temperature: Optimize the reaction temperature. While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[13] However, excessive heat can lead to side reactions.[15]
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Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction by shifting the equilibrium back towards the reactants.[13][16] Using a Dean-Stark apparatus to azeotropically remove water, especially in non-polar solvents like toluene, or adding molecular sieves can significantly improve yields.[4][15][16]
-
Reactant Purity and Stoichiometry: Impurities in the reactants can interfere with the reaction.[13] Ensure the aldehyde or ketone and the active methylene compound are pure. Also, verify the stoichiometry of your reactants and catalyst.[13]
Side Reactions and Impurities
Q: I am observing significant side product formation. How can I minimize this?
A: Side reactions often occur due to an overly strong base, high temperatures, or incorrect stoichiometry.
Troubleshooting Steps:
-
Catalyst Selection: Using a strong base can induce the self-condensation of the aldehyde or ketone.[3] Opt for a milder catalyst, such as a weak amine or an organocatalyst.
-
Catalyst Loading: Using an excessive amount of catalyst can also lead to side reactions.[13] Ensure you are using the correct catalytic amount.
-
Temperature Control: As mentioned, high temperatures can promote side reactions.[15] Try running the reaction at a lower temperature for a longer period.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and stop it once the desired product is formed to prevent further reactions.[13]
Data Presentation: Catalyst and Solvent Effects
The following tables summarize the performance of various catalysts and solvents in the Knoevenagel condensation.
Table 1: Comparison of Different Catalysts
| Catalyst | Catalyst Type | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability |
|---|---|---|---|---|---|---|---|
| 1CaO–1.5MgO | Heterogeneous Metal Oxide | Malononitrile | Water | Room Temp | 10 min | 98 | Up to 5 cycles[2] |
| ZnO | Heterogeneous Metal Oxide | Ethyl Cyanoacetate | Solvent-free | Room Temp | 6 h | >95 | -[2] |
| Piperidine | Homogeneous Amine | Thiobarbituric acid | Ethanol | - | - | - | -[3] |
| L-proline | Organocatalyst | - | - | - | - | - | -[4] |
| Lipase | Biocatalyst | - | - | - | - | - | -[4] |
Table 2: Influence of Different Solvents
| Solvent | Type | Observations |
|---|---|---|
| DMF | Polar Aprotic | Often provides fast reaction rates and high yields.[1][5] |
| Acetonitrile | Polar Aprotic | Generally favors the reaction.[5][15] |
| Ethanol | Polar Protic | A green and effective alternative to polar aprotic solvents.[1][17] |
| Water | Polar Protic | An environmentally friendly option that can provide excellent yields.[1][6] |
| Toluene | Non-polar | Allows for azeotropic removal of water with a Dean-Stark trap.[5][15] |
| Solvent-Free | - | Can improve yields and is environmentally friendly.[13] |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1 mmol)
-
Active methylene compound (1 mmol)
-
Catalyst (e.g., piperidine, 0.1 mmol)
-
Solvent (e.g., ethanol, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1 mmol) and the active methylene compound (1 mmol) in the chosen solvent (10 mL).[13]
-
Stir the mixture at room temperature to dissolve the solids.[13]
-
Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.[13]
-
Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux at approximately 78°C for ethanol).[13]
-
Monitor the reaction progress using TLC.[13]
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.[13]
-
Precipitate the product by cooling the flask in an ice bath.[13]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol).[13]
-
Dry the product under vacuum.[13]
-
The crude product can be purified by recrystallization from a suitable solvent.[13]
Protocol for Water-Mediated Knoevenagel Condensation
Procedure:
-
In a glass vial, add the aldehyde (1.00 mmol) and the active methylene compound (1.00 mmol) to water (2 mL).[6]
-
Stir the mixture at the desired temperature until the reaction is complete (monitored by TLC, ranging from 20 minutes to 18 hours).[6]
-
Evaporate the reaction mixture in vacuo to obtain the desired product, which may not require further purification.[6]
Visualizations
Caption: The mechanism of the Knoevenagel condensation.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Recyclable hybrid organocatalysts for the Knoevenagel condensation - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Organocatalytic Knoevenagel condensation by chiral C2-symmetric tertiary diamines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Organocatalytic Knoevenagel condensation by chiral C2-symmetric tertiary diamines | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 5-Nitrothiophene-3-carbaldehyde Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 5-Nitrothiophene-3-carbaldehyde using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a reaction with this compound?
A1: A common starting point for many organic reactions is a 1:1 mixture of a non-polar and a moderately polar solvent, such as Hexane/Ethyl Acetate.[1] For this compound, which is a relatively polar molecule, you may need to adjust the ratio to be more polar, for example, 7:3 or 1:1 Hexane/Ethyl Acetate. It is always recommended to perform a solvent screen to find the optimal system for your specific reaction.
Q2: How can I visualize the spots of this compound and its products on the TLC plate?
A2: this compound is an aromatic and conjugated system, so it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[2][3] For reaction products that may not be UV-active, or for enhanced visualization, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing a wide range of organic compounds.[3] Another option for aldehydes is a 2,4-dinitrophenylhydrazine (DNPH) stain, which typically produces yellow to orange spots.[4]
Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A3: Streaking can be caused by several factors. The most common reason is overloading the sample on the TLC plate; try diluting your sample and spotting a smaller amount.[5][6][7] Streaking can also occur if the compound is highly polar or acidic/basic. For acidic compounds, adding a small amount of acetic acid (0.1-2.0%) to the mobile phase can help, while for basic compounds, adding triethylamine (0.1-2.0%) is often effective.[5]
Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?
A4: If the Rf values are too close, you need to change the selectivity of your solvent system.[8] Trying a different combination of solvents can help. For example, if you are using a Hexane/Ethyl Acetate system, you could try a Dichloromethane/Methanol or a Toluene/Acetone system. Running the TLC plate multiple times in the same solvent can also sometimes improve separation.
Q5: How do I know when my reaction is complete using TLC?
A5: A reaction is generally considered complete when the spot corresponding to the limiting reactant has completely disappeared from the reaction mixture lane on the TLC plate.[9] It is good practice to use a co-spot, where you spot both the starting material and the reaction mixture in the same lane, to confirm the disappearance of the starting material.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the TLC monitoring of your this compound reaction.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are not visible | - Sample is too dilute.- Compound is not UV-active.- The chosen stain is not suitable for your compounds. | - Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5][6]- Use a variety of visualization techniques, such as different stains (e.g., potassium permanganate, p-anisaldehyde).[2]- Ensure your compound is not volatile and evaporating from the plate.[5] |
| Spots are streaked or elongated | - Sample is overloaded.- Compound is acidic or basic.- The solvent system is not optimal. | - Dilute your sample solution and re-spot.[5][7]- Add a small percentage of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent.[5][7]- Experiment with different solvent systems. |
| Rf values are too high (spots are near the solvent front) | - The eluent is too polar. | - Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent system.[5] |
| Rf values are too low (spots are near the baseline) | - The eluent is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase or choose a more polar solvent system.[5] |
| Uneven solvent front | - The TLC plate was not placed evenly in the developing chamber.- The bottom of the TLC plate is not flat.- The chamber was disturbed during development. | - Ensure the plate is placed vertically and straight in the chamber.- Check the plate for any damage to the silica at the bottom and, if necessary, cut it to be even.[7]- Place the developing chamber in a location where it will not be disturbed. |
| Unexpected spots appear | - The reaction has produced side products.- The starting material is impure.- The compound is degrading on the silica gel plate. | - Assess the purity of your starting material with a separate TLC.[10]- If degradation is suspected (silica gel is slightly acidic), you can add a small amount of a base like triethylamine to the eluent or consider using alumina TLC plates.[7] |
Experimental Protocols
General Protocol for Monitoring a Reaction by TLC
This protocol outlines the steps for monitoring a generic reaction where this compound is the starting material.
-
Prepare the TLC Plate:
-
Handle the TLC plate by the edges to avoid contamination.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
-
Spot the Plate:
-
Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot the starting material solution on the "SM" mark.
-
Spot the starting material again on the "Co" mark.
-
Withdraw a small aliquot of the reaction mixture and spot it on the "Rxn" mark and on top of the starting material spot in the "Co" lane.[9]
-
Ensure the spots are small and concentrated.[6]
-
-
Develop the Plate:
-
Prepare a developing chamber with the chosen solvent system to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[6]
-
Place the spotted TLC plate in the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualize and Analyze:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[6]
-
If necessary, use a chemical stain for further visualization.
-
Compare the lanes to determine the progress of the reaction. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.
-
Data Presentation
Table 1: Recommended Solvent Systems for this compound Reactions
| Reaction Type | Starting Material | Expected Product | Recommended Solvent System (v/v) |
| Reductive Amination | This compound | 5-Nitro-N-substituted-thiophen-3-amine | 7:3 Hexane / Ethyl Acetate |
| Wittig Reaction | This compound | 3-(2-alkenyl)-5-nitrothiophene | 9:1 Hexane / Ethyl Acetate |
| Reduction | This compound | (5-Nitrothiophen-3-yl)methanol | 1:1 Hexane / Ethyl Acetate |
Table 2: Example Rf Values in 7:3 Hexane/Ethyl Acetate
| Compound | Expected Rf Value |
| This compound | 0.45 |
| 5-Nitro-N-benzyl-thiophen-3-amine | 0.60 |
| (5-Nitrothiophen-3-yl)methanol | 0.25 |
Note: Rf values are dependent on the specific conditions (temperature, humidity, TLC plate batch) and should be considered as approximate.
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Troubleshooting common issues in TLC analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. silicycle.com [silicycle.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Production of Nitrothiophene Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the production of nitrothiophene compounds. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and manufacturing campaigns.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of nitrothiophene synthesis in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrothiophene | 1. Incomplete Reaction: Insufficient reaction time, temperature, or inefficient mixing at a larger scale.[1][2] 2. Side Reactions: Formation of by-products such as dinitrothiophenes or oxidation products due to poor temperature control.[3] 3. Product Degradation: Decomposition of the product during workup or purification.[4] 4. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants and catalysts when scaling up.[5] | 1. Optimize Reaction Conditions: Monitor reaction progress using analytical techniques like TLC, HPLC, or GC-MS to determine the optimal reaction time. Ensure efficient mixing with appropriate stirring mechanisms for the reactor size. Gradually increase temperature and monitor its effect on yield and impurity profile. 2. Improve Temperature Control: Use jacketed reactors with efficient cooling systems to manage the exothermic nature of nitration.[1] Consider the controlled, slow addition of nitrating agents.[6] For highly exothermic reactions, continuous flow chemistry in microreactors can offer superior temperature control.[7][8] 3. Refine Workup and Purification: Test the stability of the nitrothiophene compound under the workup conditions (e.g., pH, temperature).[4] Protect light-sensitive compounds from light during and after synthesis.[3] Use milder purification techniques if degradation is observed. 4. Re-evaluate Stoichiometry: Perform small-scale experiments to re-optimize the stoichiometry for the scaled-up process. Consider that catalytic processes may behave differently at a larger scale.[5] |
| Formation of Dinitrothiophene Impurities | 1. Excess Nitrating Agent: Using too much nitric acid or other nitrating agents. 2. Elevated Reaction Temperature: Higher temperatures can favor multiple nitrations.[3] 3. Insufficient Temperature Control: Localized "hot spots" in the reactor due to poor mixing can lead to over-nitration.[1] | 1. Stoichiometric Control: Carefully control the molar ratio of the nitrating agent to the thiophene starting material. 2. Strict Temperature Management: Maintain the recommended reaction temperature and ensure the cooling system is adequate for the scale. The appearance of a pink or dark red color can indicate oxidation and potential side reactions.[3] 3. Enhanced Mixing: Improve agitation to ensure uniform temperature distribution throughout the reaction mixture. |
| Runaway Reaction and Safety Hazards | 1. Poor Heat Dissipation: Inadequate cooling capacity for the exothermic nitration reaction at a larger scale.[1][5] 2. Incorrect Reagent Addition: Adding the nitrating agent too quickly.[6] 3. Accumulation of Unreacted Reagents: A delayed reaction followed by a sudden, rapid conversion. | 1. Thermal Hazard Assessment: Conduct a thorough thermal hazard evaluation before scaling up.[9] Ensure the reactor's cooling capacity is sufficient to handle the heat generated by the reaction. 2. Controlled Addition: Implement a slow and controlled addition of the nitrating agent, monitoring the internal temperature continuously.[6] 3. Flow Chemistry: For particularly hazardous nitrations, consider transitioning to a continuous flow process using microreactors, which offers significantly better heat transfer and safety profiles.[7][8] |
| Difficulties in Product Purification | 1. Presence of Close-Boiling Impurities: Isomeric nitrothiophenes or other by-products with similar physical properties.[10] 2. Product Instability: The nitrothiophene compound may be sensitive to heat, light, or pH during purification.[3] 3. Residual Solvents or Reagents: High-boiling point solvents or unreacted starting materials may be difficult to remove.[11] | 1. Optimize Purification Method: For distillation, use a fractionating column with a sufficient number of theoretical plates.[11] For chromatography, screen different solvent systems and stationary phases to improve separation. Recrystallization from a suitable solvent can also be effective.[3] 2. Mild Purification Conditions: Use vacuum distillation to reduce the boiling point and minimize thermal degradation.[11] Protect the product from light during all purification steps.[3] 3. Efficient Removal Techniques: Utilize high-vacuum drying or azeotropic distillation to remove residual high-boiling solvents. Ensure the workup effectively removes unreacted reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up nitrothiophene synthesis?
A1: The primary safety concern is the highly exothermic nature of nitration reactions, which can lead to thermal runaway if not properly controlled.[5][7] The formation of potentially explosive by-products is also a significant risk. It is crucial to have robust temperature control, adequate cooling capacity, and a well-defined emergency plan.[9] Nitrothiophene compounds themselves can be toxic and should be handled with appropriate personal protective equipment.[3]
Q2: When should I consider switching from batch processing to continuous flow chemistry for nitrothiophene production?
A2: Continuous flow chemistry, particularly using microreactors, should be considered when safety concerns with batch processing are high due to exothermicity, when precise control over reaction parameters is critical for selectivity, and when rapid process development and scale-up are required.[7][8] If you are experiencing issues with thermal runaway, poor selectivity, or inconsistent product quality at scale, flow chemistry offers a safer and more controlled alternative.[7]
Q3: What analytical methods are recommended for monitoring the reaction and ensuring the purity of the final product?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for monitoring the reaction progress and quantifying the product and impurities.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile components and confirm the identity of the product and by-products.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and purity assessment of the final compound.
Q4: How can I improve the selectivity of nitration to obtain the desired nitrothiophene isomer?
A4: Improving selectivity often involves optimizing the reaction conditions and the choice of nitrating agent. A recent eco-friendly process utilizes a solid acid catalyst, such as Fe³⁺ ion-exchanged montmorillonite clay, with nitric acid in an organic solvent, achieving high selectivity for 2-nitrothiophene without the use of acetic anhydride.[10] Controlling the reaction temperature is also critical, as different isomers may be favored at different temperatures.
Q5: What are the key challenges in the purification of nitrothiophene compounds at a large scale?
A5: Key challenges include separating the desired product from isomers (e.g., 2-nitrothiophene from 3-nitrothiophene) and dinitrated by-products, which can have similar physical properties.[10] The thermal and light sensitivity of some nitrothiophenes requires careful handling during purification to prevent degradation.[3] Scalable purification methods like fractional distillation and crystallization need to be optimized to achieve high purity without significant product loss.[11][13]
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of 2-Nitrothiophene
| Parameter | Method 1: Acetic Anhydride | Method 2: Clay Catalyst |
| Thiophene | 1 mole | 2 moles |
| Nitrating Agent | Fuming Nitric Acid (d=1.51) | Nitric Acid |
| Catalyst/Solvent | Acetic Anhydride / Acetic Acid | Fe³⁺ exchanged montmorillonite clay / Dichloroethane |
| Temperature | 10°C to room temperature | 70-80°C |
| Reaction Time | ~2 hours | 5-6 hours |
| Reported Yield | 70-85% | Good yield with >50% selectivity |
| Reference | Organic Syntheses[3] | US Patent 6,794,521 B2[10] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 2-Nitrothiophene (Acetic Anhydride Method)
This protocol is adapted from a procedure in Organic Syntheses.[3]
-
Preparation of Nitrating Mixture: In a flask, gradually add 126 g (80 cc) of fuming nitric acid (d=1.51) to 600 cc of glacial acetic acid with shaking and cooling.
-
Reaction Setup: Place half of the nitrating mixture into a 2-liter three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a separatory funnel. Cool the mixture to 10°C.
-
Thiophene Addition (Part 1): Prepare a solution of 84 g (1 mole) of thiophene in 125 cc of glacial acetic acid. Add half of this thiophene solution dropwise to the cooled nitrating mixture, ensuring the temperature does not rise above room temperature.
-
Thiophene Addition (Part 2): After the initial addition, cool the reaction mixture back to 10°C. Rapidly add the remaining half of the nitric acid solution. Then, gradually add the rest of the thiophene solution.
-
Reaction Completion: Allow the mixture to stand at room temperature for two hours.
-
Isolation and Purification:
-
Pour the reaction mixture onto crushed ice. The pale yellow crystals of 2-nitrothiophene will separate.
-
Filter the solid product at a low temperature and wash it thoroughly with ice water.
-
Dry the product in a desiccator, protected from light. The crude product melts at 44-45°C.
-
Further purification can be achieved by steam distillation followed by recrystallization from petroleum ether to obtain colorless crystals (m.p. 45.5°C).
-
Protocol 2: Analytical Monitoring by HPLC-UV
This protocol provides a general method for monitoring the reaction progress.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile).
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at a wavelength between 254 nm and 320 nm, where thiophene derivatives typically show strong absorbance.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any major impurities by comparing their retention times with those of pure standards.
-
Quantify the components by creating a calibration curve with known concentrations of standards.
-
Visualizations
Caption: A logical workflow for troubleshooting common scale-up issues.
Caption: Experimental workflow for the synthesis and purification of 2-nitrothiophene.
Caption: Decision tree for selecting a suitable nitration production method.
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How To [chem.rochester.edu]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. CN113666907A - Method for rapidly preparing 4-nitrothiophene-2-formic acid based on microchannel reaction technology - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Preventing decomposition of 5-Nitrothiophene-3-carbaldehyde during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the storage and handling of 5-Nitrothiophene-3-carbaldehyde to prevent its decomposition. The information is curated for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: this compound, like many nitroaromatic aldehydes, is susceptible to degradation from several environmental factors. The primary contributors to its decomposition are exposure to light (photodegradation), moisture (hydrolysis), and oxygen (oxidation). Elevated temperatures can accelerate these degradation processes. The aldehyde functional group is particularly prone to oxidation, potentially forming the corresponding carboxylic acid, 5-nitrothiophene-3-carboxylic acid.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it under controlled conditions. Based on supplier recommendations and general chemical stability principles, the ideal storage conditions are at 4°C in a tightly sealed container, under an inert nitrogen atmosphere.[1] Storing the compound in a dark place or using an amber vial is also advised to protect it from light.
Q3: I have observed a change in the color of my this compound powder. What could be the reason?
A3: A change in the color of the compound, which is typically a yellow to brown powder, can be an indicator of degradation. This discoloration may result from the formation of various degradation products due to exposure to light, air, or moisture. It is advisable to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with its use in experiments.
Q4: Can I store this compound in a standard laboratory freezer?
A4: While low temperatures are beneficial for stability, storing this compound in a non-explosion-proof freezer is not recommended, especially if it is stored in a solvent. Standard freezers can be a source of ignition sparks. If long-term storage at temperatures lower than 4°C is required, an explosion-proof freezer should be used. For the solid powder, storage at 4°C is generally sufficient.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in the literature, based on the chemistry of related compounds, the most probable degradation product is 5-nitrothiophene-3-carboxylic acid, formed via oxidation of the aldehyde group. Other potential degradation pathways could involve reactions of the nitro group or polymerization of the thiophene ring under certain conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or low yield | Decomposition of this compound starting material. | 1. Verify Purity: Before use, check the purity of the compound using a suitable analytical technique like HPLC. 2. Improve Storage: Ensure the compound is stored at 4°C under a nitrogen atmosphere and protected from light. 3. Fresh Stock: If significant degradation is suspected, it is best to use a fresh, unopened batch of the compound. |
| Visible clumping or change in texture of the powder | Absorption of moisture from the atmosphere. | 1. Proper Sealing: Ensure the container is tightly sealed after each use. 2. Inert Atmosphere: Store the compound under a dry, inert atmosphere like nitrogen or argon. 3. Desiccator: For short-term storage between uses, placing the container in a desiccator can help to minimize moisture uptake. |
| Discoloration of the compound (darkening) | Exposure to light or oxygen, leading to photodegradation or oxidation. | 1. Light Protection: Store the compound in an amber vial or in a dark cabinet. 2. Inert Gas Blanket: After each use, flush the container with an inert gas like nitrogen before sealing. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method that can be adapted to assess the purity of this compound and detect potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 320 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
Note: This method is a starting point and may require optimization for your specific instrumentation and to achieve the best separation from any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A workflow for troubleshooting storage issues of this compound.
References
Technical Support Center: Troubleshooting Schiff Base Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during Schiff base (imine) synthesis. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my Schiff base conversion rate unexpectedly low?
Low conversion in Schiff base formation can be attributed to several factors, primarily the reversible nature of the reaction. The formation of an imine from an aldehyde or ketone and a primary amine is an equilibrium process where water is a byproduct.[1][2] The presence of this water can drive the reaction backward, hydrolyzing the Schiff base back to its starting materials.[3][4]
Troubleshooting Steps:
-
Water Removal: Actively remove water from the reaction mixture as it forms. This is a critical step to shift the equilibrium towards the product.[4][5]
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1][6]
-
Dehydrating Agents: Add a drying agent directly to the reaction. Common choices include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å).[1][4][7]
-
-
Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of one reactant (typically the less expensive one) can push the equilibrium towards the product.[1]
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
2. How does pH affect the rate of Schiff base formation?
The pH of the reaction medium is a critical parameter. The reaction is typically catalyzed by a mild acid.[2][10] The optimal pH is generally in the range of 4-5.[1]
-
At low pH (highly acidic): The amine nucleophile becomes protonated, rendering it non-nucleophilic and slowing down or preventing the initial attack on the carbonyl carbon.[11][12][13]
-
At neutral or high pH (alkaline): The protonation of the carbinolamine intermediate, which is necessary for the elimination of water, is slow and can become the rate-limiting step.[11][12] Some Schiff bases are also unstable and can decompose under strongly basic conditions.[14]
Troubleshooting Steps:
-
pH Optimization: Experimentally determine the optimal pH for your specific substrates.[11][12] Start with a mildly acidic catalyst, such as a few drops of glacial acetic acid.[15][16] Other catalysts like p-toluenesulfonic acid, Lewis acids (e.g., ZnCl₂), or magnesium perchlorate can also be effective.[1][17][18]
3. My starting materials are not fully consumed, what can I do?
Incomplete consumption of starting materials is a common sign that the reaction has not reached completion or that the equilibrium is unfavorable.
Troubleshooting Steps:
-
Review Water Removal: Re-evaluate your method for water removal. Ensure your dehydrating agent is active or that your azeotropic distillation is efficient.[4][6]
-
Catalyst Addition: If not already present, add a catalytic amount of a mild acid.[2][15]
-
Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate and help drive it to completion.[16][19]
-
Check Reactant Purity: Impurities in the starting aldehyde, ketone, or amine can interfere with the reaction. Ensure your reactants are pure before starting.
4. The product I've isolated is an oil instead of a solid. How can I purify it?
Some Schiff bases are oils at room temperature, which can make purification challenging.
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by scratching the flask or by adding a small seed crystal. Triturating the oil with a non-polar solvent like hexane or petroleum ether can sometimes yield a solid product.[1]
-
Column Chromatography: Purify the oil using column chromatography. It is often advisable to use neutral alumina instead of silica gel, as the acidic nature of silica can sometimes lead to the hydrolysis of the Schiff base.[20]
-
Conversion to a Salt: If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[1]
-
In-situ Use: If purification proves difficult and the impurities will not interfere with subsequent steps, consider using the crude product directly in the next reaction.[1]
5. My purified Schiff base seems to be degrading over time. How can I improve its stability?
Schiff bases, especially those derived from aliphatic aldehydes, can be unstable and prone to hydrolysis or thermal decomposition.[3][7][20]
Troubleshooting Steps:
-
Anhydrous Storage: Store the purified Schiff base under anhydrous conditions to protect it from atmospheric moisture, which can cause hydrolysis.[20] Storing at low temperatures can also improve stability.[20]
-
Avoid High Temperatures: Some Schiff bases are thermally unstable. Avoid excessive heat during purification and storage.[20][21]
-
Inert Atmosphere: For particularly sensitive compounds, consider storing them under an inert atmosphere, such as nitrogen or argon.[7]
-
Reduction to a Secondary Amine: For long-term storage, the imine can be reduced to a more stable secondary amine.[20]
Data Presentation
Table 1: Common Reaction Parameters for Schiff Base Formation
| Parameter | Typical Range/Condition | Rationale & Considerations |
| pH | 4 - 5 | Balances the need for carbonyl activation and maintaining a nucleophilic amine.[1][11][12] |
| Temperature | Room Temperature to Reflux | Dependent on reactant reactivity. Higher temperatures can increase the rate but may also lead to side reactions or decomposition.[19][21] |
| Solvent | Ethanol, Methanol, Toluene, Benzene, Dichloromethane | Choice depends on reactant solubility and method of water removal.[19][20][22] |
| Catalyst | Acetic Acid, p-TsOH, Lewis Acids (e.g., ZnCl₂, Mg(ClO₄)₂) | Accelerates the rate-limiting dehydration step.[1][17][18] |
Table 2: Methods for Water Removal
| Method | Description | Advantages | Disadvantages |
| Azeotropic Distillation | Refluxing with a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus.[1] | Highly effective for continuous water removal. | Requires higher temperatures and specific apparatus; some solvents like benzene are toxic.[6] |
| Dehydrating Agents | Adding anhydrous salts (e.g., MgSO₄, Na₂SO₄) or molecular sieves to the reaction mixture.[4] | Simple to implement, can be used at various temperatures. | Stoichiometric amounts may be needed; can complicate product isolation. |
Experimental Protocols
General Protocol for Schiff Base Synthesis via Condensation
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene).[7]
-
Amine Addition: Add the primary amine (1.0 - 1.1 equivalents) to the solution. A slight excess of the amine can help drive the reaction to completion.[7]
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[7][16]
-
Water Removal:
-
Option A (Dehydrating Agent): Add an excess of a dehydrating agent like anhydrous magnesium sulfate or 4 Å molecular sieves to the flask.[7]
-
Option B (Azeotropic Distillation): If using a suitable solvent like toluene, attach a Dean-Stark apparatus to the reflux condenser to collect the water as it forms.[6]
-
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC until the starting material is consumed.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a dehydrating agent was used, remove it by filtration.
-
Remove the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol), column chromatography, or trituration.[1][19][20]
Mandatory Visualizations
Caption: Chemical equilibrium in Schiff base formation.
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpsonline.com [wjpsonline.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Solubility of 5-Nitrothiophene Carboxamides
This resource provides researchers, scientists, and drug development professionals with essential troubleshooting guides and FAQs to address solubility challenges when working with 5-nitrothiophene carboxamides in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why does my 5-nitrothiophene carboxamide compound have poor solubility?
A1: 5-nitrothiophene carboxamides are frequently lipophilic (fat-loving) molecules, a characteristic that leads to poor solubility in aqueous solutions. This is a recognized issue for this compound class; some promising drug candidates have demonstrated solubility below the limit of detection in standard phosphate-buffered saline (PBS) at pH 7.4. Key factors contributing to this poor solubility include high lipophilicity, molecular weight, and the energy required to break up the compound's crystal structure.
Q2: What is the best solvent to use first for dissolving my 5-nitrothiophene carboxamide?
A2: Dimethyl Sulfoxide (DMSO) is the most widely recommended initial solvent for compounds with poor water solubility intended for biological assays. The standard practice is to create a high-concentration stock solution in 100% DMSO, which can then be used for subsequent dilutions. While other organic solvents like ethanol may be considered, DMSO is the preferred starting point.
Q3: My compound precipitates out of solution when I add my DMSO stock to the aqueous assay buffer. What can I do?
A3: This common problem, known as "precipitation upon dilution," occurs when the compound's solubility limit in the final aqueous medium is exceeded. Here are several strategies to resolve this:
-
Optimize Final DMSO Concentration: Maintain the highest possible final DMSO concentration that your assay can tolerate. For most cell-based assays, this is typically between 0.1% and 0.5%. It is critical to note that some cell lines may be sensitive to concentrations even within this range.
-
Adjust Your Dilution Method: Instead of making a large dilution in a single step, use a serial dilution approach. Add the DMSO stock directly into the final assay medium while ensuring rapid mixing (e.g., vortexing or swirling the plate) to avoid localized high concentrations. Pre-warming the assay medium to 37°C can also improve solubility.
-
Lower the Compound Concentration: Precipitation is a clear sign that the compound's concentration exceeds its solubility in the assay medium. Testing a lower concentration of your compound is a straightforward solution.
-
Incorporate Solubilizing Agents: The presence of proteins, such as albumin found in Fetal Bovine Serum (FBS), can markedly improve the solubility of lipophilic compounds. A study demonstrated that the solubility of several 5-nitrothiophene-2-carboxamide analogues was "drastically improved" when PBS was supplemented with 15% FBS. For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01% to 0.05%) can help keep the compound in solution.
Q4: What is the maximum concentration of DMSO that is safe for cell-based assays?
A4: The tolerance to DMSO is cell-line specific, but a final concentration between 0.1% and 0.5% is generally considered safe for the majority of cell lines. Concentrations exceeding 1% are more likely to cause direct cytotoxicity or introduce confounding biological effects, such as altered gene expression. It is imperative to include a vehicle control (culture medium containing the exact same final concentration of DMSO as the test samples) in every experiment to properly account for any effects of the solvent.
Q5: Are there chemical modifications that can improve the aqueous solubility of my 5-nitrothiophene carboxamide compounds?
A5: Yes, structural modifications are a key strategy in medicinal chemistry to enhance solubility. For the 5-nitrothiophene-2-carboxamide series, a successfully reported approach involves introducing a basic nitrogen atom into the molecule, for instance, by adding a morpholine ring. This chemical change has been shown to significantly boost aqueous solubility while preserving the desired biological activity. More general chemical strategies, such as creating a prodrug form (e.g., a phosphate ester), can also be employed to increase water solubility.
Q6: I'm observing low activity in my biological assay. Could this be related to the compound's solubility?
A6: Yes, very likely. If a compound is not completely dissolved, its effective concentration available to interact with the biological target will be lower than the concentration you intended to test. This phenomenon can lead to a significant underestimation of the compound's true potency, which may manifest as artificially high IC50 values or even cause a potent compound to be overlooked as a false-negative. Ensuring your compound is fully solubilized at all tested concentrations is critical for generating accurate and reliable data.
Data Presentation
Table 1: Solubility of Generation 1 5-Nitrothiophene-2-Carboxamide Analogues
The following table summarizes solubility data for several antileishmanial 5-nitrothiophene-2-carboxamide compounds, illustrating the profound impact of serum proteins on solubility.
| Compound ID | Solubility in PBS (pH 7.4) / µM | Solubility in PBS + 15% FBS / µM |
| 16 | < 7.4 | "drastically improved" |
| 17 | < 7.4 | "drastically improved" |
| 34 | < 7.4 | "drastically improved" |
| 35 | < 7.4 | "drastically improved" |
| 196 | < 7.4 | "drastically improved" |
| 197 | < 7.4 | "drastically improved" |
Data adapted from a Durham E-Theses study. The results underscore the extremely low aqueous solubility of these compounds in a standard buffer and highlight the critical role of formulation components like FBS in achieving solubilization for biological assays.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment via Nephelometry
This method is well-suited for rapidly screening the solubility of multiple compounds in early-stage research.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each 5-nitrothiophene carboxamide compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Using a multichannel pipette or automated liquid handler, transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate into a new 96-well plate pre-filled with the desired aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4).
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for 1 to 2 hours with gentle agitation.
-
Turbidity Measurement: Measure the light scattering of each well using a nephelometer. An increase in scattering relative to the buffer-only control wells indicates the formation of a precipitate.
-
Solubility Determination: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity.
Protocol 2: Standard Operating Procedure for Preparing Compounds for Cell-Based Assays
This protocol provides a standardized method to minimize precipitation when dosing cells with DMSO-solubilized compounds.
-
Prepare a Concentrated Stock: Dissolve the 5-nitrothiophene carboxamide in 100% DMSO to a final concentration of 10-30 mM. Visually confirm that the compound is fully dissolved. If needed, use gentle warming (up to 37°C) or brief vortexing to aid dissolution.
-
Create a Dose-Response Plate in DMSO: If testing multiple concentrations, perform all serial dilutions in 100% DMSO. This ensures the compound remains fully solubilized prior to its introduction to the aqueous medium.
-
Direct Addition to Cell Culture Medium: Add a small volume (typically 1-2 µL) of the appropriate DMSO stock directly to the culture wells, which already contain cells and the final volume of medium. This one-step dilution into a protein-rich medium helps maintain solubility.
-
Immediate Mixing: As soon as the compound is added, immediately mix the contents of the plate with a gentle swirling motion to ensure rapid and uniform dispersion.
-
Prepare Vehicle Controls: In separate wells, add the same volume of 100% DMSO to the culture medium to create a vehicle control that matches the highest solvent concentration used in the test wells.
Visualizations
Technical Support Center: Managing Reaction Exotherms in the Nitration of Thiophene Aldehydes
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the management of reaction exotherms during the nitration of thiophene aldehydes.
Troubleshooting Guide
Issue 1: Sudden and Uncontrolled Temperature Spike (Thermal Runaway)
Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and what are the potential causes?
Answer:
An uncontrolled temperature spike, or thermal runaway, is a critical safety concern in nitration reactions, which are highly exothermic.[1][2] Immediate action is required to prevent potential explosions or the release of toxic gases.[3]
Immediate Actions:
-
Cease the addition of all reagents immediately.
-
Maximize cooling by ensuring the cooling bath is at the appropriate temperature and has sufficient capacity.
-
If the temperature continues to rise, and as a last resort according to your lab's established emergency protocols, prepare to quench the reaction by slowly adding the reaction mixture to a large volume of crushed ice or cold water.[4] Caution: Quenching can also be hazardous due to the exothermic nature of diluting strong acids.[4]
-
Alert your supervisor and follow all laboratory emergency procedures.
Potential Causes and Preventative Measures:
| Cause | Preventative Measure |
| Inadequate Cooling | Ensure the use of an appropriate cooling medium, such as an ice-salt bath for sub-zero temperatures. The cooling system must have the capacity to handle the heat generated by the reaction scale.[4] |
| Rapid Addition of Nitrating Agent | Add the nitrating agent slowly and dropwise while continuously monitoring the internal reaction temperature. This prevents the rate of heat generation from exceeding the rate of heat removal.[4][5] |
| Poor Agitation | Inefficient stirring can lead to localized "hot spots" with high concentrations of reactants.[4] Ensure vigorous and consistent agitation throughout the reaction. |
| Incorrect Reagent Concentration or Ratio | Using overly concentrated acids can significantly increase the reaction rate and exothermicity.[4] Thiophene and its derivatives are highly reactive, and standard nitrating mixtures (concentrated HNO₃/H₂SO₄) can lead to explosive reactions.[6] Consider using milder nitrating agents. |
| Accumulation of Unreacted Reagents | If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small temperature increase can then trigger a delayed and highly exothermic reaction.[4] |
Issue 2: Low or No Yield of the Desired Nitrothiophene Aldehyde
Question: My nitration reaction resulted in a very low yield. What are the possible reasons?
Answer:
Low yields in the nitration of thiophene aldehydes can be attributed to several factors, ranging from reaction conditions to the stability of the starting material and product.
| Cause | Troubleshooting Steps |
| Reaction Temperature Too Low | A low temperature might significantly slow down the reaction rate. Cautiously increase the temperature in small increments while carefully monitoring for any exotherm.[5] |
| Decomposition of Starting Material | Thiophene rings are susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.[6] Ensure the temperature is kept low and consider using a milder nitrating agent. |
| Formation of By-products | Higher temperatures can promote the formation of unwanted side products or polynitration.[5] Maintaining a low reaction temperature is crucial for selectivity. |
| Insufficiently Strong Nitrating Agent | If the thiophene aldehyde is deactivated, the chosen nitrating agent might not be strong enough. A stronger nitrating system may be required, but this must be approached with extreme caution due to the increased risk of a runaway reaction.[5] |
| Poor Mixing | If the reaction mixture is not homogenous, it can lead to incomplete reaction. Increase the stirring speed to improve mass transfer.[5] |
Issue 3: Reaction Mixture Turned Dark Brown or Black
Question: The color of my reaction mixture has turned dark brown or black. What does this indicate?
Answer:
A significant color change to dark brown or black during nitration is often a sign of decomposition or oxidation of the starting material or product.[5]
Potential Causes and Corrective Actions:
| Cause | Corrective Action |
| Oxidation of the Thiophene Aldehyde | The aldehyde group is susceptible to oxidation by nitric acid, especially at elevated temperatures. Immediately lower the reaction temperature and ensure the slow and controlled addition of the nitrating agent.[5] |
| Decomposition at Elevated Temperatures | Localized hot spots or an overall high reaction temperature can cause the decomposition of the starting material or the nitrating agent itself.[5] Improve cooling and agitation. |
| Nitrosation Complications | Nitration of thiophene can be complicated by nitrosation, which can lead to violent reactions and the formation of various unidentified products.[6] Using a nitrating agent like nitric acid in acetic anhydride can help mitigate these complications.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the nitration of thiophene aldehydes?
A1: Temperature control is paramount for several reasons:
-
Safety: Nitration is a highly exothermic process. Poor temperature control can lead to a thermal runaway, a dangerous self-accelerating reaction that can cause explosions.[1][2]
-
Selectivity: Higher temperatures can lead to polynitration, reducing the yield of the desired mono-nitrated product.[5][7]
-
Preventing By-products: Elevated temperatures can cause the decomposition of nitric acid and oxidation of the aldehyde group, leading to impurities that complicate purification.[5]
Q2: What is a suitable temperature range for the nitration of thiophene aldehydes?
A2: The optimal temperature depends on the specific substrate and nitrating agent used. However, for highly reactive substrates like thiophene derivatives, very low temperatures are generally required. A range of -10°C to 5°C is often a good starting point.[5] An ice-salt bath is recommended to maintain these low temperatures.[4][8]
Q3: What are some recommended nitrating agents for thiophene aldehydes?
A3: Due to the high reactivity of the thiophene ring, the traditional mixture of concentrated nitric and sulfuric acids can be too harsh and may lead to explosive reactions or substrate degradation.[6] Milder nitrating agents are often preferred, such as:
Q4: How should I properly quench the nitration reaction?
A4: The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or ice-water with vigorous stirring.[4] This serves to both dilute the acids and dissipate the heat of dilution effectively.
Experimental Protocols
Protocol 1: General Procedure for Nitration of Thiophene-2-carboxaldehyde with Nitric Acid in Acetic Anhydride
This protocol is adapted from procedures for the nitration of thiophene and should be optimized for the specific thiophene aldehyde being used.[10]
Materials:
-
Thiophene-2-carboxaldehyde
-
Acetic anhydride
-
Fuming nitric acid
-
Glacial acetic acid
-
Crushed ice
-
Deionized water
-
Suitable organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, slowly add fuming nitric acid to acetic anhydride while cooling in an ice-salt bath. Maintain a low temperature throughout the addition.
-
Reaction Setup: In a separate three-necked, round-bottom flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, dissolve the thiophene-2-carboxaldehyde in glacial acetic acid.
-
Cool the solution of the thiophene aldehyde to between -10°C and 0°C using an ice-salt bath.
-
Addition of Nitrating Agent: Add the prepared cold nitrating mixture dropwise to the stirred solution of the thiophene aldehyde. Carefully monitor the internal temperature and ensure it remains within the desired range. The rate of addition should be controlled to prevent any significant exotherm.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the low temperature for a specified time (this may range from 15 minutes to several hours, depending on the substrate). Monitor the reaction progress by a suitable technique like TLC.
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Reaction Parameters for Nitration of Thiophene Derivatives
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | -10°C to 5°C | Minimizes exotherm, prevents side reactions and decomposition.[5] |
| Nitrating Agent | Nitric acid in acetic anhydride | Milder than HNO₃/H₂SO₄, reduces risk of explosive reactions.[6] |
| Addition Rate | Slow, dropwise | Prevents accumulation of heat and reagents.[4][5] |
| Agitation | Vigorous and consistent | Ensures homogenous temperature and reagent distribution, preventing "hot spots".[4] |
Visualizations
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Logical relationships between parameters, risks, and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. homework.study.com [homework.study.com]
- 8. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Characterization of 5-Nitrothiophene-3-carbaldehyde Derivatives by ¹H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Nitrothiophene-3-carbaldehyde and its derivatives. Due to the limited availability of specific experimental data for a wide range of its derivatives in publicly accessible literature, this guide focuses on the characterization of the parent compound and provides a foundational understanding for the analysis of its analogs.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its reactive aldehyde group and the electron-withdrawing nature of the nitro group, which influence its chemical reactivity and potential biological activity. ¹H NMR spectroscopy is a primary analytical technique for the structural elucidation and characterization of these molecules, providing detailed information about the chemical environment of protons within the structure.
¹H NMR Data Comparison
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehyde proton and the two protons on the thiophene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of both the nitro and formyl groups.
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm) | Thiophene Ring Proton (H2) δ (ppm) | Thiophene Ring Proton (H4) δ (ppm) |
| This compound | CDCl₃ | ~10.0 | ~8.5 | ~8.0 |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and concentration. The protons on the thiophene ring (H2 and H4) are expected to appear as doublets due to coupling with each other. The aldehyde proton typically appears as a singlet.
Derivatives of this compound, for instance, those resulting from reactions at the aldehyde group (e.g., formation of imines, oximes, or hydrazones), will exhibit significant changes in their ¹H NMR spectra. The signal for the aldehyde proton will disappear and new signals corresponding to the protons of the newly introduced functional group will appear. The chemical shifts of the thiophene ring protons may also be affected, albeit to a lesser extent.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of derivatives of this compound typically involves the reaction of the aldehyde functional group with various nucleophiles. A general procedure for the synthesis of an imine derivative is provided below.
Synthesis of N-benzyl-1-(5-nitrothiophen-3-yl)methanimine:
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL).
-
Add benzylamine (1 mmol) to the solution.
-
A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or gently heated for a few hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography or recrystallization.
¹H NMR Spectroscopy Protocol
A standard protocol for obtaining ¹H NMR spectra of this compound and its derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: The spectrum is recorded on a ¹H NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: A standard pulse program is used to acquire the free induction decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the spectrum is integrated and calibrated relative to the internal standard.
Visualizations
The following diagrams illustrate the general structure of the compounds discussed and the experimental workflow.
Caption: General structure of this compound derivatives.
Caption: Experimental workflow for the characterization of this compound derivatives.
Conclusion
The ¹H NMR characterization of this compound and its derivatives is a crucial step in their synthesis and structural verification. The aldehyde proton and the thiophene ring protons provide distinct signals that are sensitive to the substitution pattern on the thiophene ring and modifications at the aldehyde group. This guide provides a foundational framework for the interpretation of their ¹H NMR spectra and a general experimental approach for their synthesis and analysis. For a comprehensive comparison, the acquisition of ¹H NMR data for a broader range of derivatives under standardized conditions is recommended.
A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the X-ray crystallographic analysis of substituted thiophene derivatives. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a crucial scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide range of biological activities and are components of numerous FDA-approved drugs.[1][2] Understanding the precise three-dimensional atomic arrangement of these molecules through X-ray crystallography is fundamental for rational drug design and the development of advanced materials, as molecular geometry dictates intermolecular interactions and crystal packing.[3][4]
Comparative Crystallographic Data
The introduction of substituents to the thiophene ring significantly influences its electronic properties, molecular conformation, and solid-state packing. The following tables summarize key crystallographic parameters for a selection of substituted thiophene derivatives, illustrating the structural diversity achievable.
Table 1: Crystallographic Data for 2,5-Disubstituted Thiophene Derivatives
| Parameter | Compound 1: 2,5-bis{[(R)-(−)-1-(4-methoxyphenyl)ethyl]iminomethyl}thiophene[5] | Compound 2: 2,5-bis{[(R)-(−)-1-(4-fluorophenyl)ethyl]iminomethyl}thiophene[5] | Compound 3: 2,5-bis{[(S)-(+)-1-(4-chlorophenyl)ethyl]iminomethyl}thiophene[5] |
| Chemical Formula | C₂₄H₂₆N₂O₂S | C₂₂H₂₀F₂N₂S | C₂₂H₂₀Cl₂N₂S |
| Molecular Weight | 406.54 g/mol | 394.47 g/mol | 427.38 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | C2 | P2₁2₁2 | P2₁2₁2 |
| Unit Cell Dimensions | a = 21.056(2) Å, b = 5.8650(10) Å, c = 9.0790(10) Å, β = 104.56(2)° | a = 5.823(2) Å, b = 15.353(6) Å, c = 21.841(8) Å | a = 5.877(2) Å, b = 15.654(6) Å, c = 22.022(8) Å |
| Unit Cell Volume | 1082.9(3) ų | 1952.4(12) ų | 2026.1(13) ų |
| Molecules per Unit Cell (Z) | 2 | 4 | 4 |
Table 2: Crystallographic Data for 3-Substituted Thiophene Derivatives
| Parameter | Compound 4: Thiophene-3-carbonyl chloride[6] | Compound 5: Thiophene-3-carboxylic acid[6] | Compound 6: Thiophene-3-carboxamide[6] |
| Chemical Formula | C₅H₃ClOS | C₅H₄O₂S | C₅H₅NOS |
| Molecular Weight | 146.59 g/mol | 128.14 g/mol | 127.16 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnma | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 14.156(3) Å, b = 6.811(2) Å, c = 6.138(2) Å | a = 11.085(2) Å, b = 5.672(1) Å, c = 17.653(4) Å, β = 108.08(3)° | a = 5.760(1) Å, b = 13.065(3) Å, c = 7.730(2) Å, β = 104.30(3)° |
| Unit Cell Volume | 591.6(3) ų | 1054.4(4) ų | 562.9(2) ų |
| Molecules per Unit Cell (Z) | 4 | 8 | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure is a precise process involving several critical steps.[3] This generalized protocol outlines the methodology for such an analysis.
-
Crystal Growth and Selection : High-quality single crystals are essential for a successful X-ray diffraction analysis.[7] Crystals are typically grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. A suitable crystal (typically >0.1 mm in all dimensions) with no visible imperfections is selected under a microscope.[7]
-
Mounting and Data Collection :
-
The selected crystal is mounted on a goniometer head.[3]
-
The mounted crystal is placed in an X-ray diffractometer and cooled, often to 100-120 K, to minimize thermal vibrations.[3]
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3][7]
-
-
Data Processing and Reduction :
-
Structure Solution and Refinement :
-
The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be measured directly.[7] For small molecules like substituted thiophenes, direct methods are typically used to estimate the initial phases.[7]
-
These initial phases are used to generate an initial electron density map, from which a preliminary model of the molecular structure is built.[7]
-
The structural model is then refined using a least-squares process. This iterative procedure adjusts atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data as closely as possible.[3]
-
-
Validation and Analysis : The final refined structure is validated to ensure it is chemically and crystallographically sound.[3] The resulting model provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonds and π–π stacking.[8][9]
Visualization of Key Processes
The following diagrams illustrate the experimental workflow and the influence of substituents on crystal packing.
Caption: General workflow for X-ray crystallographic analysis.
Caption: Influence of substituent properties on crystal packing.
Discussion
The nature of the substituents on the thiophene ring plays a critical role in determining the final crystal structure. As demonstrated in a study on thiophene–phenylene co-oligomers, increasing the van der Waals volume of terminal substituents can systematically alter the inclination of molecules within the crystal lattice.[4] This, in turn, modifies intermolecular interactions and molecular orbital overlap, impacting the material's charge transport and luminescence properties.[4]
For example, chiral imine substituents on the 2 and 5 positions of thiophene can lead to different crystal symmetries (non-crystallographic vs. crystallographically imposed twofold symmetry), which affects the degree of conjugation between the thiophene ring and the imine bonds.[5] Furthermore, intermolecular forces such as C-H···S and C-H···O interactions, along with π-π stacking, are often the dominant forces guiding the supramolecular assembly in the solid state.[5][9] In some cases, as with certain thiophene-3-carbonyl derivatives, "ring-flip disorder" can occur, where two orientations of the thiophene ring are present within the same crystal structure.[6] A thorough analysis of these structural features provides invaluable insight for developing novel thiophene-based compounds with tailored properties.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Nitrothiophene-3-carbaldehyde and its 2-Carbaldehyde Isomer
Introduction
Within the landscape of medicinal chemistry and materials science, nitro-substituted thiophenes serve as privileged scaffolds, forming the core of numerous compounds with significant biological activity and unique electronic properties.[1][2] The potent electron-withdrawing nature of the nitro group profoundly influences the chemical behavior of the thiophene ring and its other substituents. This guide provides an in-depth comparison of two closely related isomers: 5-Nitrothiophene-3-carbaldehyde and 5-Nitrothiophene-2-carbaldehyde. While differing only in the position of the formyl group, this subtle structural change imparts distinct electronic and steric characteristics, leading to significant differences in their reactivity. Understanding these nuances is critical for researchers in drug development and organic synthesis for reaction design, predicting reaction outcomes, and synthesizing novel derivatives.
This document moves beyond a simple list of properties to explain the underlying chemical principles governing the reactivity of these isomers. We will dissect their electronic structures, compare their performance in key chemical transformations with supporting data, and provide validated experimental protocols.
Physicochemical and Electronic Properties: A Tale of Two Isomers
The placement of the carbaldehyde group at the C-2 (alpha) versus the C-3 (beta) position of the thiophene ring, in conjunction with a nitro group at the C-5 position, establishes a distinct electronic environment for each isomer.
In 5-nitrothiophene-2-carbaldehyde , the aldehyde group is positioned para-like to the nitro group. This arrangement allows for direct electronic communication through the thiophene ring, facilitated by the sulfur atom's lone pairs. Both the nitro and aldehyde groups act as powerful electron-withdrawing groups (EWGs), significantly deactivating the thiophene ring towards electrophilic attack but activating it for nucleophilic aromatic substitution.
Conversely, in This compound , the aldehyde group is in a meta-like position relative to the nitro group. This positioning disrupts the direct conjugative link between the two functional groups. While both groups still exert a strong inductive and mesomeric withdrawing effect, the overall electronic pull on the aldehyde and the ring differs from the 2-carbaldehyde isomer.
Table 1: Physicochemical Properties of Isomers
| Property | 5-Nitrothiophene-2-carbaldehyde | This compound |
| CAS Number | 4521-33-9[3][4] | 75428-45-4 |
| Molecular Formula | C₅H₃NO₃S[5] | C₅H₃NO₃S |
| Molecular Weight | 157.15 g/mol [5] | 157.15 g/mol |
| Appearance | Yellow to brown crystalline solid[5] | Powder |
| Melting Point | 75-77 °C[5][6] | 79-81 °C |
| Solubility | Poorly soluble in water; soluble in DMF, DMSO, acetone.[5] | Insoluble in water (predicted). |
Theoretical Analysis: Unveiling Electronic Differences
Density Functional Theory (DFT) calculations provide insight into the electronic landscape of these molecules. The distribution of electron density, visualized through electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO/LUMO) are key predictors of reactivity.
The powerful electron-withdrawing nature of the nitro and formyl groups leads to a significant polarization of the molecules. The aldehyde carbon in both isomers is highly electrophilic, but the degree of this electrophilicity is subtly different. In the 2-carbaldehyde isomer, the direct conjugation with the nitro group enhances the electron deficiency of the C-2 and by extension the attached aldehyde carbon. The 3-carbaldehyde isomer, lacking this direct conjugation, is expected to have a slightly less electrophilic aldehyde carbon. A lower HOMO-LUMO energy gap generally correlates with higher chemical reactivity.[7]
Caption: Logical relationship between isomeric structures and electronic effects.
Comparative Reactivity in Key Transformations
The electronic differences outlined above manifest directly in the chemical reactivity of the two isomers, particularly in reactions involving the aldehyde group and the thiophene ring.
Aldehyde Reactivity: The Knoevenagel Condensation
The Knoevenagel condensation is a benchmark reaction for assessing the electrophilicity of an aldehyde.[8][9] It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[9] A more electrophilic (and thus more reactive) aldehyde will typically react faster or under milder conditions.
The potent electron-withdrawing groups in both isomers render their aldehyde functionalities highly susceptible to nucleophilic attack, making them excellent substrates for this reaction.[10]
Table 2: Representative Knoevenagel Condensation Data
| Aldehyde Isomer | Active Methylene | Catalyst | Conditions | Yield | Observations & Inferences |
| 5-Nitrothiophene-2-carbaldehyde | Malononitrile | Piperidine | Ethanol, Reflux, 1-2h | High (Typical) | The strong, direct activation by the C5-NO₂ group leads to a highly electrophilic aldehyde, facilitating rapid condensation. |
| This compound | Malononitrile | Piperidine | Ethanol, Reflux, 1-2h | High (Typical)[10] | Though lacking direct para-like conjugation, the combined inductive and mesomeric effects still render the aldehyde highly reactive, comparable to other nitroaromatic aldehydes.[10] |
Causality in Experimental Design: While both isomers are highly reactive, subtle differences could emerge in competitive experiments or with less reactive nucleophiles. The choice of a weak base like piperidine is crucial; a strong base like NaOH would risk promoting self-condensation or other side reactions of the aldehyde.[9] Ethanol is a common, effective solvent that readily dissolves the reactants.
Caption: Generalized mechanism for the Knoevenagel condensation.
Ring Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group strongly activates an aromatic ring for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an activated position (ortho or para to the EWG).[11]
-
For the 2-carbaldehyde isomer: The nitro group at C-5 strongly activates the C-2 position. If a leaving group (e.g., a halogen) were present at C-2 instead of the aldehyde, it would be highly susceptible to SNAr.
-
For the 3-carbaldehyde isomer: The nitro group at C-5 activates the C-2 and C-4 positions. Studies on related nitrothiophenes show that nucleophilic substitution of a leaving group at C-2 is facile.[12][13]
While the aldehydes themselves are not leaving groups, this underlying electronic property is crucial when designing multi-step syntheses. For instance, a synthetic route might involve an SNAr reaction on a 2-halo-5-nitrothiophene precursor before the introduction of the aldehyde functionality. Studies have shown that the nitro group in certain activated thiophenes can itself be displaced by sulfur nucleophiles, highlighting the profound activation it imparts.[14][15][16]
Experimental Protocols: A Practical Guide
The following protocols provide a validated, step-by-step methodology for the Knoevenagel condensation, a key reaction for derivatizing these aldehydes.
Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize (E)-2-cyano-3-(5-nitrothiophen-2-yl)acrylonitrile and its 3-yl isomer.
Materials:
-
5-Nitrothiophene-2-carbaldehyde OR this compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the chosen nitrothiophene-carbaldehyde isomer in absolute ethanol (approx. 20-30 mL).
-
Addition of Nucleophile: Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved. The slight excess of the active methylene component ensures complete consumption of the aldehyde.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the reaction mixture using a micropipette. Piperidine is a sufficiently strong base to generate the nucleophilic carbanion from malononitrile without causing unwanted side reactions.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Typically, the reaction is complete within 1-2 hours.[10]
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials or catalyst.
-
Dry the product under vacuum to obtain the purified α,β-unsaturated compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4521-33-9|5-Nitrothiophene-2-carboxaldehyde|BLD Pharm [bldpharm.com]
- 4. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]
- 5. Buy 5-Nitrothiophene-2-Carboxaldehyde | 4521-33-9 [smolecule.com]
- 6. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE | 4521-33-9 [chemicalbook.com]
- 7. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
Structure-Activity Relationship (SAR) of Nitrothiophene-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of nitrothiophene-based compounds, focusing on their antimicrobial, anticancer, and antiparasitic activities. The information is compiled from various scientific studies, with quantitative data presented in structured tables for clear comparison. Detailed experimental protocols for key biological assays are also provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the research landscape surrounding these promising therapeutic agents.
Antimicrobial Activity of Nitrothiophene Derivatives
Nitrothiophene-based compounds have demonstrated significant potential as antimicrobial agents, with extensive research exploring their efficacy against a range of bacterial and fungal pathogens. The core structure of these compounds, a thiophene ring bearing a nitro group, is crucial for their biological activity. Variations in the substitution pattern on the thiophene ring have been shown to significantly influence their antimicrobial potency.
Data Presentation: Antimicrobial SAR
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nitrothiophene derivatives against different microbial strains, highlighting key structural modifications and their impact on activity.
| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) |
| 1a | H | H | 5-NO₂ | Escherichia coli | >128[1] |
| 1b | H | H | 5-NO₂ | Salmonella enterica | 64[1] |
| 1c | Benzoxazole | H | 5-NO₂ | Escherichia coli | 16[1][2] |
| 1d | Benzoxazole | H | 5-NO₂ | Salmonella enterica | 4[1][2] |
| 2a | H | 3-NO₂ | 5-Br | Escherichia coli | 10 |
| 2b | H | 3-NO₂ | 5-Cl | Escherichia coli | 10 |
| 3a | H | H | 5-NO₂-2-carboxamide | Trypanosoma brucei | - |
| 3b | (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl) | H | 5-NO₂-2-carboxamide | Trypanosoma brucei | Potent Activity[3] |
General Structure:
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the nitrothiophene compounds is determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test compounds (nitrothiophene derivatives)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of final concentrations to be tested.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the compound dilution.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualization: Antimicrobial Screening Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel antimicrobial compounds.
Caption: A generalized workflow for the discovery and development of new antimicrobial agents.
Anticancer Activity of Nitrothiophene Derivatives
Several nitrothiophene derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of crucial cellular processes like tubulin polymerization, which is essential for cell division.
Data Presentation: Anticancer SAR
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected nitrothiophene derivatives against various cancer cell lines.
| Compound ID | R Group on Thiazole Ring | Cancer Cell Line | IC₅₀ (µM) |
| 4a | 4-Nitrophenyl | A549 (Lung) | 9.61[4] |
| 4b | Phenyl | A549 (Lung) | 15.59[4] |
| 4c | 4-Cyanophenyl | A549 (Lung) | High Activity[4] |
| 5a | 5-Chloro-benzimidazole | C6 (Glioblastoma) | Significant Activity[4] |
| 5b | 5-Methyl-benzimidazole | C6 (Glioblastoma) | Significant Activity[4] |
General Structure:
Experimental Protocol: IC₅₀ Determination using MTT Assay
The cytotoxic activity of nitrothiophene compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Test compounds (nitrothiophene derivatives)
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compounds.
-
Incubate the plates for a further 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the apoptotic signaling pathway potentially activated by nitrothiophene compounds and a typical workflow for in vitro anticancer drug screening.
Caption: A simplified diagram of the intrinsic apoptotic pathway that may be activated by nitrothiophene compounds.
Caption: A general workflow for the in vitro screening and characterization of potential anticancer drugs.
Antiparasitic Activity of Nitrothiophene Derivatives
Nitrothiophene-based compounds have also shown promise in the fight against parasitic diseases, including leishmaniasis and trypanosomiasis. Their mechanism of action is often linked to the bioreductive activation of the nitro group by parasitic nitroreductase enzymes, leading to the formation of cytotoxic reactive species.
Data Presentation: Antiparasitic SAR
The following table summarizes the IC₅₀ values of various nitrothiophene derivatives against different parasitic species.
| Compound ID | R Group | Parasite | IC₅₀ (µM) |
| 6a | 5-nitrofuran-2-yl | Toxoplasma gondii | 0.75[6] |
| 6b | 5-nitrothiophen-2-yl | Toxoplasma gondii | 1.25[6] |
| 7a | 3-hydroxy-2-naphthoic hydrazide | Toxoplasma gondii | Excellent Activity[6] |
| 8a | 5-nitrothiophen-2-yl | Leishmania major | 2.91[6] |
| 9a | (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide | Trypanosoma brucei | Highly Potent[3][7] |
General Structures:
Experimental Protocol: In Vitro Antileishmanial Assay
The in vitro activity of nitrothiophene compounds against Leishmania promastigotes can be assessed as follows:
Materials:
-
Test compounds (nitrothiophene derivatives)
-
Leishmania promastigotes (e.g., Leishmania major)
-
M199 medium supplemented with 10% FBS
-
96-well microtiter plates
-
Resazurin solution
-
Fluorometer
Procedure:
-
Promastigote Culture:
-
Culture Leishmania promastigotes in M199 medium at 26°C.
-
-
Compound Dilution and Incubation:
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Add promastigotes to each well at a final concentration of 1 x 10⁶ cells/mL.
-
Incubate the plates at 26°C for 72 hours.
-
-
Viability Assessment:
-
Add resazurin solution to each well and incubate for a further 4 hours.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) using a fluorometer. The fluorescence intensity is proportional to the number of viable parasites.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualization: Mechanism of Action
The diagram below illustrates the proposed mechanism of action for nitrothiophene-based antiparasitic drugs, involving activation by a parasitic nitroreductase.
Caption: Proposed mechanism of action of nitrothiophene-based compounds against parasites.
References
- 1. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification of new compounds that trigger apoptosome-independent caspase activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of In Vitro Cytotoxicity for 5-Nitrothiophene Derivatives
A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of 5-nitrothiophene-based compounds against various cancer cell lines.
Introduction
The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. The introduction of a nitro group to this scaffold can significantly modulate its electronic properties and biological activity, often enhancing its cytotoxic potential. This guide provides a comparative overview of the in vitro cytotoxicity of a series of 5-nitrothiophene derivatives, offering valuable data for researchers in oncology and drug discovery.
While comprehensive comparative data on the cytotoxicity of 5-Nitrothiophene-3-carbaldehyde derivatives is limited in publicly available literature, this guide focuses on a closely related and well-studied class: N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives . These compounds, derived from a 5-nitrothiophene core, have demonstrated significant antitumor activity. This analysis summarizes their cytotoxic effects against a panel of human cancer cell lines, presents detailed experimental protocols for cytotoxicity assessment, and illustrates the potential underlying molecular mechanisms.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives against various human cancer cell lines. The data is extracted from a study by da Silva et al. (2019), which evaluated the in vitro antiproliferative activity of these compounds.[1] Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | HL-60 (Leukemia) | K-562 (Leukemia) | NCIH-292 (Lung Carcinoma) |
| LNN-01 | 1.1 ± 0.1 | 1.7 ± 0.1 | > 25 |
| LNN-02 | 1.3 ± 0.1 | 1.5 ± 0.1 | > 25 |
| LNN-03 | 1.4 ± 0.1 | 1.8 ± 0.1 | > 25 |
| LNN-04 | 1.2 ± 0.1 | 1.6 ± 0.1 | > 25 |
| LNN-05 | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.9 ± 0.1 |
| LNN-06 | 1.0 ± 0.1 | 1.3 ± 0.1 | > 25 |
| LNN-07 | 1.5 ± 0.1 | 2.0 ± 0.1 | > 25 |
| LNN-08 | 1.8 ± 0.1 | 2.3 ± 0.1 | > 25 |
| LNN-09 | 1.6 ± 0.1 | 2.1 ± 0.1 | > 25 |
| LNN-10 | 1.7 ± 0.1 | 2.2 ± 0.1 | > 25 |
| LNN-11 | 1.9 ± 0.1 | 2.4 ± 0.1 | > 25 |
| LNN-12 | 2.0 ± 0.1 | 2.5 ± 0.1 | > 25 |
| Doxorubicin * | 0.04 ± 0.01 | 0.2 ± 0.01 | 0.1 ± 0.01 |
*Doxorubicin was used as a positive control. *All IC50 values are expressed in µg/mL.
Experimental Protocols
A standard method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
- Harvest cancer cells from culture and perform a cell count to determine cell density.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the 5-nitrothiophene derivative in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Plausible Signaling Pathway: Intrinsic Apoptosis
While the precise signaling pathways for all 5-nitrothiophene derivatives are not fully elucidated, a common mechanism of action for many cytotoxic thiophene compounds is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1]
Caption: A potential signaling pathway for 5-nitrothiophene derivative-induced cytotoxicity.
Conclusion
The N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives exhibit significant in vitro cytotoxicity against various cancer cell lines, particularly leukemia cell lines.[1] The data presented in this guide provides a valuable starting point for researchers interested in the anticancer potential of 5-nitrothiophene-based compounds. The detailed experimental protocol for the MTT assay offers a standardized method for evaluating the cytotoxicity of novel derivatives. Furthermore, the illustrated signaling pathway provides a plausible mechanistic framework for their mode of action, which appears to involve the induction of apoptosis. Further research is warranted to explore the full therapeutic potential of this class of compounds and to elucidate their precise molecular targets and mechanisms of action.
References
Comparative Analysis of the Antifungal Activity of Thiophene Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of various thiophene derivatives, supported by experimental data. The following sections detail the antifungal efficacy of different thiophene classes, their mechanisms of action, and the experimental protocols used for their evaluation.
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including potent antifungal properties.[1][2] The growing threat of antimicrobial resistance necessitates the development of novel antifungal agents, and thiophene derivatives represent a promising avenue of research.[3][4] This guide offers a comparative analysis of recently developed thiophene-based compounds, summarizing their antifungal activity, outlining their mechanisms of action, and providing detailed experimental methodologies to aid in future research and development.
Comparative Antifungal Efficacy of Thiophene Derivatives
The antifungal activity of various thiophene derivatives has been evaluated against a range of fungal pathogens, including clinically relevant Candida species and phytopathogenic fungi. The data, summarized in the tables below, highlight the potential of these compounds, with some exhibiting superior or synergistic effects when compared to conventional antifungal drugs like fluconazole.[5][6][7]
Table 1: Antifungal Activity of 5-Phenylthiophene Derivatives against Candida albicans
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| 17b | C. albicans SC5314 | 0.5 | [5] |
| Fluconazole-resistant C. albicans 103 | 1 | [5] | |
| 17f | C. albicans SC5314 | 0.25 | [5] |
| Fluconazole-resistant C. albicans 103 | 0.5 | [5] | |
| Fluconazole | C. albicans SC5314 | 0.5 | [5] |
| Fluconazole-resistant C. albicans 103 | >64 | [5] |
Table 2: Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides against Phytopathogenic Fungi
| Compound | Fungal Strain | EC50 (mg/L) | Reference |
| 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | [6] |
| Boscalid | Sclerotinia sclerotiorum | 0.645 ± 0.023 | [6] |
Table 3: Antifungal Activity of 2-Amino-Thiophene Derivatives against Fluconazole-Resistant Candida spp.
| Compound | Fungal Strain | MIC (μg/mL) | Synergistic Effect with Fluconazole | Reference |
| 2AT | C. albicans (Fluconazole-resistant) | 100 - 200 | Yes | [7][8] |
| C. parapsilosis | 100 | Yes | [7] |
Mechanisms of Antifungal Action
The antifungal activity of thiophene derivatives is attributed to various mechanisms, with the inhibition of key fungal enzymes being a prominent strategy.
Inhibition of Cytochrome P450 14α-demethylase (CYP51)
Several potent thiophene derivatives, particularly azole-containing compounds, exert their antifungal effect by inhibiting CYP51 (also known as Erg11p), a critical enzyme in the ergosterol biosynthesis pathway.[5][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.
Caption: Inhibition of the fungal CYP51 enzyme by thiophene derivatives disrupts ergosterol biosynthesis.
Inhibition of Succinate Dehydrogenase (SDH)
A novel class of thiophene/furan-1,3,4-oxadiazole carboxamides has been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[6] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal mortality.[6]
Caption: Thiophene derivatives targeting SDH disrupt the TCA cycle and cellular respiration.
Induction of Apoptosis
Some 2-amino-thiophene derivatives have been shown to induce apoptosis-like cell death in Candida species.[8] This mechanism involves ultrastructural changes such as chromatin condensation within the fungal cells, suggesting an alternative pathway to direct enzyme inhibition.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal thiophene derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Protocol:
-
Preparation of Antifungal Agent: The thiophene derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the growth medium to achieve a final inoculum size (e.g., 0.5–2.5 x 10³ CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Anti-biofilm Assay
This assay evaluates the ability of a compound to inhibit the formation of fungal biofilms.
Protocol:
-
Biofilm Formation: A standardized fungal suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
-
Treatment: The thiophene derivative is added to the wells at various concentrations at the beginning of the incubation period.
-
Quantification: After incubation, non-adherent cells are washed away. The remaining biofilm is quantified using methods such as the crystal violet assay or the XTT reduction assay, which measure biofilm biomass or metabolic activity, respectively. The percentage of biofilm inhibition is calculated relative to untreated control wells.
Cytotoxicity Assay
It is crucial to assess the toxicity of potential antifungal compounds against mammalian cells to determine their selectivity.
Protocol:
-
Cell Culture: Mammalian cell lines (e.g., J774 macrophages, A549, MCF-7) are cultured in appropriate media and seeded in 96-well plates.[5][7]
-
Treatment: The cells are exposed to various concentrations of the thiophene derivative for a specific duration (e.g., 24 hours).
-
Viability Assessment: Cell viability is determined using assays such as the MTT or MTS assay, which measure mitochondrial activity. The IC50 value (the concentration that inhibits 50% of cell viability) is then calculated.[7]
Conclusion
Thiophene derivatives have demonstrated significant potential as a versatile class of antifungal agents. Their diverse mechanisms of action, including the inhibition of essential fungal enzymes like CYP51 and SDH, and the induction of apoptosis, offer multiple avenues for combating fungal infections, including those caused by drug-resistant strains. The data presented in this guide underscore the importance of continued research into the synthesis and evaluation of novel thiophene-based compounds. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to the development of the next generation of antifungal therapies.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of novel 3-thiophene derivatives as potent fungistatic and fungicidal reagents based on a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 5-Nitrothiophene Compounds: A Computational and Experimental Comparison
A deep dive into the synergistic application of Density Functional Theory (DFT) and molecular docking studies for the rational design of novel 5-nitrothiophene derivatives as promising therapeutic agents.
In the quest for more effective and selective drug candidates, researchers are increasingly turning to computational methods to guide the synthesis and evaluation of novel compounds. Among the various molecular scaffolds of interest, 5-nitrothiophene derivatives have emerged as a promising class, exhibiting a range of biological activities, including anticancer properties. This guide provides a comparative analysis of recent studies that leverage Density Functional Theory (DFT) and molecular docking to investigate the therapeutic potential of these compounds. By integrating experimental data with computational insights, these studies illuminate the structure-activity relationships that govern the efficacy of 5-nitrothiophene derivatives, paving the way for the development of next-generation therapeutics.
Experimental and Computational Methodologies
A cornerstone of modern drug discovery is the integration of computational chemistry with traditional experimental biology. The studies highlighted in this guide employ a combination of DFT calculations and molecular docking simulations to predict and rationalize the biological activity of newly synthesized 5-nitrothiophene compounds.
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, it provides valuable insights into the electronic properties of molecules, such as their reactivity, stability, and intermolecular interactions. A common approach involves geometry optimization and the calculation of electronic descriptors.
Experimental Protocol: DFT Calculations
A prevalent method for conducting DFT calculations on 5-nitrothiophene derivatives involves the following steps:
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed.[1][2]
-
Basis Set: The 6-31G(d,p) basis set is commonly used for geometry optimization and frequency calculations.[1][2]
-
Calculated Properties: Key electronic properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and Mulliken atomic charges.[1][3] These parameters help in understanding the chemical reactivity and kinetic stability of the compounds.
Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Experimental Protocol: Molecular Docking
A representative molecular docking workflow for 5-nitrothiophene derivatives targeting an enzyme like caspase-3 is as follows:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, the crystal structure of human caspase-3 (PDB ID: 4QTX) has been used in studies of anticancer agents.[2] Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the 5-nitrothiophene compounds are generated and optimized, often using the same DFT method as described above.
-
Docking Software: AutoDock, Schrödinger's Glide, or similar software is used to perform the docking calculations.[4]
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized inhibitor or through computational prediction.
-
Analysis: The docking results are analyzed to identify the most likely binding poses, the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, and to estimate the binding affinity (e.g., docking score or binding energy).
Comparative Analysis of 5-Nitrothiophene Derivatives
Recent research has focused on synthesizing novel 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives and evaluating their anticancer potential.[1][2] These studies provide a wealth of data for comparing the efficacy of different substitutions on the core molecular scaffold.
Anticancer Activity:
The cytotoxic effects of these compounds have been tested against various cancer cell lines, such as the A549 human lung carcinoma and L929 murine fibroblast cell lines, with cisplatin often used as a reference drug.[1][2][5]
| Compound | Substituent Group | A549 IC50 (µM) | L929 IC50 (µM) | Selectivity Index (SI) | Apoptosis Ratio (%) | Mitochondrial Membrane Depolarization (%) | Reference |
| 2b | 4-nitrophenyl | - | - | - | 9.61-15.59 | 25.53 | [1][2] |
| 2c | phenyl | - | - | - | 9.61-15.59 | 22.33 | [1][2] |
| 2d | 4-cyanophenyl | - | - | - | 9.61-15.59 | - | [1][2] |
| 3f | 4-CH3 phenyl | 3.72 | >500 | >134 | - | - | [2] |
| Cisplatin | - | - | - | - | - | - | [2] |
Note: Specific IC50 values for all compounds were not available in the provided search results. The table reflects the qualitative and quantitative findings that were accessible.
Compounds bearing 4-nitrophenyl (2b), phenyl (2c), and 4-cyanophenyl (2d) moieties have demonstrated significant anticancer activity, inducing apoptosis.[1][2] Notably, compound 2c also exhibited excellent activation of caspase-3, a key enzyme in the apoptotic pathway.[1][2] Further studies on similar thiazole derivatives revealed that a compound with a 4-methylphenyl substituent (3f) was the most potent against the A549 cell line, with a very high selectivity index compared to the healthy L929 cell line.[2]
Computational Insights:
DFT calculations have been instrumental in elucidating the electronic properties that may contribute to the observed biological activity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2c | - | - | - |
Note: Specific HOMO and LUMO energy values for individual compounds were not detailed in the search results, but the methodology to calculate them was consistently reported.
Molecular docking studies have provided a structural basis for the observed anticancer effects. For example, the docking of compound 2c into the active site of caspase-3 revealed key interactions that are likely responsible for its pro-apoptotic activity.[1][2]
Workflow and Interplay of Computational and Experimental Methods
The synergy between computational and experimental approaches is crucial for an efficient drug discovery pipeline. The following diagrams illustrate the typical workflow and the logical relationships between these methods in the study of 5-nitrothiophene compounds.
Caption: A flowchart illustrating the integrated workflow of computational and experimental studies on 5-nitrothiophene compounds.
References
- 1. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Mechanism of Action for Nitrothiophene-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of nitrothiophene-based drugs, juxtaposed with key alternatives. It is designed to offer an objective overview supported by experimental data to aid in research and development. The contents herein detail the prevalent mechanism of prodrug activation by nitroreductases, present quantitative efficacy data, and outline the experimental protocols crucial for validating these mechanisms.
Mechanism of Action: A Tale of Two Nitro-Aromatics
Nitrothiophene-based compounds are a class of antimicrobial and antiparasitic agents that largely function as prodrugs. Their mechanism of action is strikingly similar to that of nitroimidazoles, another critical class of antimicrobial agents. The core of their activity relies on the selective activation within the target pathogen, a process that is typically absent in mammalian host cells, providing a degree of selective toxicity.
The prevailing mechanism involves the reduction of the nitro group on the thiophene ring by a pathogen-specific nitroreductase enzyme. This activation process generates reactive nitrogen species, including nitric oxide (NO), which are highly cytotoxic.[1][2][3] These reactive species can cause widespread cellular damage by targeting DNA, proteins, and lipids, ultimately leading to pathogen death.[4]
A key point of comparison is with nitroimidazoles like fexinidazole and pretomanid, which also require bioactivation by nitroreductases.[1][2][5] For instance, in Mycobacterium tuberculosis, both nitrothiophenes and the nitroimidazole pretomanid are activated by the deazaflavin-dependent nitroreductase (Ddn).[1][3] This shared activation pathway often results in cross-resistance between the two drug classes.[3]
However, some nitrothiophene derivatives may exhibit alternative mechanisms. One such proposed mechanism involves nucleophilic attack by intracellular thiols.[6] Additionally, the efficacy of some nitrothiophenes can be hampered by efflux pumps in bacteria, such as the AcrAB-TolC system in E. coli, which actively remove the drug from the cell.[7] Interestingly, some novel nitrothiophene compounds have been specifically designed to evade these efflux mechanisms.[7] One benzoxazole-nitrothiophene compound, IITR00803, was found to have a mechanism independent of nitroreductase activation and was not susceptible to efflux.[8]
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo efficacy of representative nitrothiophene-based drugs and their alternatives against various pathogens.
Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Drug | Organism | MIC (µg/mL) | Reference |
| Nitrothiophene | Compound 1 | Mycobacterium tuberculosis H37Rv (replicating) | 6.25 | [2] |
| Compound 1 | Mycobacterium tuberculosis ss18b (non-replicating) | 6.25 | [2] | |
| Nitrothiophene Carboxamides | ||||
| Compound 15 | E. coli (Wild-type) | 2 | [7] | |
| Compound 15 | Shigella flexneri (Clinical Isolate) | 2 | [7] | |
| Compound 15 | Salmonella typhimurium (Clinical Isolate) | 2 | [7] | |
| IITR00803 | E. coli | 16 | [8] | |
| IITR00803 | S. enterica serovar Typhimurium | 4 | [8] | |
| Nitroimidazole | Pretomanid (PA-824) | Mycobacterium tuberculosis | Cross-resistance observed with nitrothiophene compound 1 | [3] |
| Metronidazole | Helicobacter pylori (Resistant Strains) | MIC90 = 16 | [9][10] | |
| Standard of Care | Azithromycin | S. enterica serovar Typhimurium | 4 (for comparison in kill kinetics) | [8] |
Table 2: In Vitro Antiprotozoal Activity (IC50, µM)
| Compound Class | Drug | Organism | IC50 (µM) | Selectivity Index (SI) | Reference |
| Nitrothiophene | Nitrone 1a | Leishmania infantum (amastigotes) | 0.019 | Not specified | |
| Nitrone 1b | Leishmania infantum (amastigotes) | 0.169 | Not specified | ||
| Nitrone 1a | Leishmania amazonensis (amastigotes) | 2.76 | 39 | ||
| Nitrone 1b | Leishmania amazonensis (amastigotes) | 1.07 | 47 | ||
| Nitroimidazole | Fexinidazole | Trypanosoma brucei | ~1-4 | Not specified | [2] |
Table 3: In Vivo Efficacy
| Compound Class | Drug | Animal Model | Dosing Regimen | Outcome | Reference |
| Nitrothiophene | IITR00803 | C. elegans infected with S. enterica | 5x MIC for 12h | Reduced bacterial burden to non-detectable levels | [8] |
| Nitroimidazole | Fexinidazole | Mouse model of HAT (Stage 2) | 100 mg/kg, twice daily for 5 days (oral) | 100% cure in some experiments | |
| Fexinidazole | Human Clinical Trial (g-HAT) | 10-day oral regimen | 91% efficacy | [2] | |
| Standard of Care | Nifurtimox-Eflornithine Combination Therapy (NECT) | Human Clinical Trial (g-HAT) | Intravenous | 98% efficacy | [11] |
Experimental Protocols for Mechanism Validation
Detailed methodologies are crucial for the accurate validation of a drug's mechanism of action. Below are protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Test microorganism
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial stock solution
-
Sterile diluent (e.g., broth or saline)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a 2-fold serial dilution of the antimicrobial agent in the broth medium across the wells of the microtiter plate. Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest concentration of the drug is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).
-
Inoculum Preparation: a. Grow the test microorganism in the appropriate broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL in wells 1-10 and 100uL in well 11.
-
Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[12]
-
Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).[13]
Nitroreductase Enzyme Kinetics Assay
This spectrophotometric assay measures the activity of a purified nitroreductase enzyme by monitoring the oxidation of a cofactor like NADH.
Materials:
-
Purified nitroreductase enzyme
-
Nitrothiophene-based substrate
-
NADH or NADPH stock solution
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: a. In a cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of NADH (e.g., 0.5 mM), and the purified nitroreductase enzyme (e.g., 0.1 µM).
-
Initiation of Reaction: a. Initiate the reaction by adding the nitrothiophene substrate to the cuvette.
-
Measurement: a. Immediately monitor the decrease in absorbance at 340 nm (for NADH) or 370 nm over time. This decrease corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: a. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. b. To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the nitrothiophene substrate while keeping the NADH concentration constant. c. Fit the initial velocity data to the Michaelis-Menten equation.
Nitric Oxide (NO) Detection in Bacterial Culture (Griess Assay)
This colorimetric assay quantifies nitrite (NO2-), a stable and quantifiable breakdown product of NO.
Materials:
-
Bacterial culture supernatant
-
Griess Reagent (typically a two-part solution):
-
Solution A: Sulfanilamide in an acidic solution
-
Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium nitrite standard solutions
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Sample Preparation: a. Grow the bacterial culture under the desired conditions (e.g., with and without the nitrothiophene drug). b. Centrifuge the culture to pellet the bacteria and collect the supernatant.
-
Standard Curve Preparation: a. Prepare a serial dilution of sodium nitrite in the same medium as the bacterial culture to create a standard curve.
-
Assay: a. Add 50 µL of the culture supernatant and each standard to separate wells of the 96-well plate. b. Add 50 µL of Solution A (Sulfanilamide) to all wells and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Solution B (NED) to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: a. Measure the absorbance at a wavelength between 520 and 550 nm within 30 minutes.
-
Quantification: a. Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental processes.
Signaling Pathway: Prodrug Activation
Caption: Prodrug activation pathway of nitrothiophene-based drugs.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Validating Nitroreductase-Dependent Activation
Caption: Logical flow for validating nitroreductase-dependent activation.
References
- 1. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 2. Fexinidazole - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Fexinidazole used for? [synapse.patsnap.com]
- 5. Pretomanid - Wikipedia [en.wikipedia.org]
- 6. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. drugs.com [drugs.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Conventional and Microwave-Assisted Synthesis of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiophene derivatives is a cornerstone of medicinal chemistry and materials science, owing to their prevalence in a wide array of pharmacologically active compounds and organic electronic materials.[1][2] Traditionally, the synthesis of these vital heterocycles has relied on conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a powerful alternative, promising accelerated reaction times, enhanced yields, and often, a greener chemical process.[3][4] This guide provides an objective comparison of conventional and microwave heating for the synthesis of thiophene derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
Microwave irradiation has consistently demonstrated significant advantages over conventional heating in terms of reaction times and yields in the synthesis of thiophene derivatives.[5] The ability of microwaves to directly and uniformly heat the reaction mixture leads to rapid temperature increases and avoids the temperature gradients often associated with classical heating methods.[4] This efficient energy transfer can dramatically reduce reaction times from hours to mere minutes and often results in higher product yields.[3][6]
Below is a summary of comparative data from various thiophene synthesis methodologies:
Table 1: Synthesis of Thiophene Chalcone Derivatives via Claisen-Schmidt Condensation [7]
| Compound | Method | Reaction Time | Yield (%) |
| 3-(4-N,N-dimethyl phenyl)-1-(α-thiophene) propene-1-one | Conventional | - | 68 |
| Microwave | - | 74 | |
| 3-(4-methyl phenyl)-1-(α-thiophene) propene-1-one | Conventional | - | 72 |
| Microwave | - | 92 | |
| 3-(4-nitro phenyl)-1-(α-thiophene) propene-1-one | Conventional | - | 80 |
| Microwave | - | 91 | |
| 3-(4-chloro phenyl)-1-(α-thiophene) propene-1-one | Conventional | - | 85 |
| Microwave | - | 96 |
Table 2: Synthesis of 3-Aminobenzo[b]thiophene Scaffolds [8]
| Reaction | Method | Reaction Time | Temperature (°C) | Yield (%) |
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate synthesis | Conventional | 17 h | Room Temp | Good |
| Microwave | 15 min | 90 | Good | |
| Saponification to Carboxylic Acid | Conventional | 3 h | Reflux | Excellent |
| Microwave | 3 min | 100 | Excellent |
Table 3: Suzuki Coupling for the Synthesis of Thiophene Oligomers [9][10]
| Product | Method | Reaction Time | Yield (%) |
| Quaterthiophene | Microwave | 6 min | 65 |
| Quinquethiophene | Microwave | 11 min | 74 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. The following sections provide representative experimental protocols for both conventional and microwave-assisted synthesis of thiophene derivatives.
Conventional Heating Method: Paal-Knorr Thiophene Synthesis[12][13]
This protocol outlines a traditional approach to the Paal-Knorr thiophene synthesis.
Materials:
-
Substituted 1,4-diketone (5 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)
-
Anhydrous Toluene
Procedure:
-
A mixture of the 1,4-dicarbonyl compound and phosphorus pentasulfide in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to 80-110 °C and stirred vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion (typically 1-4 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to yield the pure substituted thiophene.
Microwave-Assisted Method: Paal-Knorr Thiophene Synthesis[13][14]
This protocol is adapted for a microwave synthesizer and is effective for generating a library of substituted thiophenes.[11]
Materials:
-
Substituted 1,4-diketone (0.5 mmol)
-
Lawesson's Reagent (0.6 mmol, 1.2 equiv.)
-
Toluene (5 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.
-
Add toluene and the magnetic stir bar to the vial.
-
Securely cap the reaction vessel.
-
Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.[11]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure substituted thiophene.
Conventional Heating Method: Gewald Aminothiophene Synthesis[15]
This reaction is a common route to 2-aminothiophenes.
Materials:
-
Ethyl cyanoacetate (0.05 mol)
-
Acetylacetone (0.05 mol)
-
Sulphur (0.06 mol)
-
Diethylamine (0.05 mol)
-
Ethanol for recrystallization
Procedure:
-
To an equimolar mixture of ethyl cyanoacetate and acetylacetone, add sulphur with stirring at room temperature.
-
Add diethylamine dropwise to the heterogeneous mixture.
-
Stir the reaction mixture at a temperature of 40–50°C for 4 hours.
-
Keep the mixture at room temperature overnight.
-
Filter the precipitate, dry it, and recrystallize from ethanol.
Microwave-Assisted Method: Direct Arylation of Thiophenes[17][18]
This protocol describes a microwave-assisted direct arylation of thiophene derivatives.
Materials:
-
Aryl halide (0.5 mmol)
-
Thiophene derivative (1 mmol)
-
KOAc (1 mmol)
-
PivOH (0.15 mmol)
-
Pd/CβCAT (0.2 mol%)
-
GVL (3 mL)
-
Quartz vial with a magnetic stirrer
Procedure:
-
Place the aryl halide, thiophene derivative, KOAc, and PivOH into a quartz vial equipped with a magnetic stirrer and suspend in GVL.
-
Purge the vial with N₂ and add the Pd/CβCAT catalyst.
-
Heat the mixture to the required temperature under microwave irradiation for 2 hours in a N₂ atmosphere under magnetic stirring.[12][13]
-
After 2 hours, cool the reactor and filter the crude reaction to recover the catalyst.
Visualizing the Synthesis Workflows
To better illustrate the logical flow of these synthetic pathways, the following diagrams have been generated using Graphviz.
References
- 1. rroij.com [rroij.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 6. ukm.my [ukm.my]
- 7. journal.nuc.edu.iq [journal.nuc.edu.iq]
- 8. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst [frontiersin.org]
Efficacy of 5-Nitrothiophene Semicarbazones in Antitrypanosomal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitrypanosomal efficacy of 5-nitrothiophene semicarbazones with existing therapeutic alternatives. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in research and development efforts.
Introduction
Trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei subspecies and Chagas disease caused by Trypanosoma cruzi, continues to pose a significant global health challenge. The current treatment options, such as nifurtimox and benznidazole, are hampered by issues of toxicity, variable efficacy, and emerging drug resistance.[1][2] This has spurred the search for novel, safer, and more effective chemotherapeutic agents. Among the promising candidates are 5-nitrothiophene semicarbazones, a class of compounds that have demonstrated significant in vitro and in vivo activity against trypanosomal parasites.[3][4]
Comparative Efficacy Data
The following tables summarize the in vitro activity of various 5-nitrothiophene semicarbazones and comparator drugs against different species and life-cycle stages of trypanosomes. The data, presented as IC50 values (the concentration of a drug that inhibits 50% of parasite growth), has been collated from multiple studies to provide a comparative overview.
Table 1: In Vitro Activity against Trypanosoma cruzi
| Compound | Parasite Stage | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Nitrothiophene Semicarbazone Derivative 1 | Epimastigote | Similar to Nifurtimox | Nifurtimox | - |
| 5-Nitrothiophene Semicarbazone Derivative 3 | Epimastigote | Similar to Nifurtimox | Nifurtimox | - |
| Nitroisoxazole Derivative 9 | Epimastigote | - | Benznidazole | - |
| Nitroisoxazole Derivative 7b | Amastigote | 3.3 | Benznidazole | - |
| Nitroisoxazole Derivative 31-a | Amastigote | 1.13 | Benznidazole | - |
| Benznidazole | Trypomastigote | - | - | - |
| Nifurtimox | Trypomastigote | - | - | - |
Note: Specific IC50 values for some 5-nitrothiophene semicarbazones were not explicitly provided in the initial search results but were described as having activity "similar to that of Nifurtimox"[3]. Further targeted searches would be required for precise numerical comparisons.
Table 2: In Vitro Activity against Trypanosoma brucei subspecies
| Compound | Parasite Species | IC50 (µM) | Reference Compound | IC50 (µM) |
| (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10) | T. b. brucei | - | Suramin | 0.04±0.001 |
| (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10) | T. b. rhodesiense | - | Melarsoprol | 0.01±0.001 |
| (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10) | T. b. gambiense | - | Melarsoprol | 0.01±0.001 |
| 5-Nitro-2-aminothiazole Derivative | T. b. brucei | Moderately Active | - | - |
| Pentamidine | T. b. gambiense | - | - | - |
| Suramin | T. b. rhodesiense | - | - | - |
| Melarsoprol | T. b. rhodesiense & T. b. gambiense | - | - | - |
| Eflornithine | T. b. gambiense | - | - | - |
| Fexinidazole | T. b. gambiense | - | - | - |
Note: The term "Moderately Active" for the 5-nitro-2-aminothiazole derivative indicates an IC50 value between 0.5 and 6.0 µM against T. b. rhodesiense[5]. Precise values for compound 10 were not available in the provided snippets[6][7].
Mechanism of Action: A Common Pathway for Nitro-drugs
The trypanocidal activity of 5-nitrothiophene semicarbazones, much like other nitro-heterocyclic drugs such as nifurtimox and benznidazole, is believed to be initiated by the reduction of their nitro group.[8][9][10] This bioactivation is catalyzed by a type I nitroreductase (NTR) present in the parasite.[8][9] The resulting nitro anion radical can then undergo redox cycling with molecular oxygen, leading to the production of reactive oxygen species (ROS) that cause oxidative stress and damage to vital cellular components.[11] Alternatively, further reduction can lead to the formation of highly reactive intermediates that can covalently modify macromolecules within the parasite.[10] Resistance to these drugs can emerge through the down-regulation of the activating NTR enzyme.[8][9]
Caption: Proposed mechanism of action for 5-nitrothiophene semicarbazones.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antitrypanosomal compounds.
In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)
This assay is a high-throughput method used to determine the viability of trypanosomes after exposure to test compounds.[12]
-
Parasite Culture: Bloodstream form (BSF) of Trypanosoma brucei is cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[12] For Trypanosoma cruzi, epimastigotes are cultured in a suitable medium.
-
Assay Preparation: 50 µL of HMI-9 medium is dispensed into each well of a 96-well microtiter plate. Test compounds are added at various concentrations in serial dilutions. Drug-free and reference drug controls are included.[12]
-
Parasite Addition: The parasite density is adjusted (e.g., to 2 x 10^5 cells/mL for T. b. brucei) and 50 µL of the parasite suspension is added to each well.[12]
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.[12]
-
Viability Assessment: 10 µL of resazurin solution is added to each well, and the plates are incubated for a further period. The fluorescence, which is proportional to the number of viable parasites, is measured using a fluorometer.[12]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.[13]
Cytotoxicity Assay
This assay assesses the toxicity of the compounds against mammalian cells to determine their selectivity.
-
Cell Culture: A mammalian cell line (e.g., NCTC cells or VERO cells) is maintained in a suitable culture medium at 37°C in a 5% CO2 incubator.[13][14]
-
Assay Setup: Cells are seeded in a 96-well plate at a specific density (e.g., 6 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[13]
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO2 incubator.[13]
-
Viability Assessment: Cell viability is determined using a suitable method, such as the Alamar blue assay or by measuring ATP levels.[13][14]
-
Data Analysis: The CC50 (the concentration that causes 50% cytotoxicity) is calculated, and the selectivity index (SI = CC50/IC50) is determined.
Caption: General workflow for antitrypanosomal drug discovery.
Conclusion and Future Directions
5-Nitrothiophene semicarbazones represent a promising class of compounds in the fight against trypanosomiasis. Several derivatives have demonstrated potent activity against both T. cruzi and T. brucei in vitro, with some showing comparable efficacy to existing drugs like nifurtimox.[3] The proposed mechanism of action, involving bioreduction by a parasite-specific nitroreductase, offers a potential avenue for selective toxicity.[8][9]
However, further research is imperative. Comprehensive in vivo studies are needed to establish the efficacy, pharmacokinetics, and safety profiles of the most promising candidates.[4] Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and reducing potential toxicity.[4] A deeper understanding of the precise molecular targets downstream of nitroreductase activation could also unveil new strategies to combat drug resistance. The continued exploration of 5-nitrothiophene semicarbazones and related nitro-aromatic compounds holds significant potential for the development of the next generation of antitrypanosomal therapies.[15]
References
- 1. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. Synthesis and anti-trypanosomal activity of novel 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitrypanosomal evaluation of E-isomers of 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives. structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an orally active nitrothiophene-based antitrypanosomal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Thiophene Derivatives in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and selective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, thiophene and its derivatives have emerged as a significant class of heterocyclic compounds with potent and diverse anticancer activities. This guide provides a comparative benchmark of newly developed thiophene derivatives against established anticancer drugs, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison of Cytotoxicity
The efficacy of novel therapeutic agents is primarily assessed by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values of various new thiophene derivatives against a panel of human cancer cell lines, benchmarked against standard chemotherapeutic agents.
Table 1: Cytotoxicity (IC50, µM) of Thiophene Derivatives against Various Cancer Cell Lines
| Thiophene Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | A375 (Melanoma) | Reference |
| SNS-OH | - | - | - | - | - | [1] |
| MB-D2 | - | - | - | - | Selective | [2] |
| Thiophene-Chalcone 15e | - | - | 6.3 ± 0.9 | - | - | [3] |
| F8 | - | - | - | - | - | [4] |
| TP 5 | - | - | - | - | - | [5] |
| Compound 13 | - | - | 50% inhibition | - | - | [6] |
| Compound 14 | - | - | - | 1.37 ± 0.15 | - | [6] |
| Doxorubicin | - | - | - | - | - | [7] |
| Cisplatin | - | - | - | - | - |
Note: A hyphen (-) indicates that data was not provided in the cited sources. The data presented is for comparative purposes and is extracted from different studies; direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Direct Comparison of a Thiophene Derivative with a Standard Drug
| Compound | A2780 (Ovarian) IC50 (µM) | A2780CP (Ovarian) IC50 (µM) | Reference |
| Amino-thiophene derivative 15b | 12 ± 0.17 | 10 ± 0.15 | |
| Sorafenib | 7.5 ± 0.54 | 9.4 ± 0.14 |
Experimental Protocols: Methodologies for Key Assays
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed protocols for the key in vitro assays used to evaluate the anticancer properties of the thiophene derivatives discussed.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Thiophene derivatives and standard anticancer drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]
-
Treat the cells with various concentrations of the thiophene derivatives or standard drugs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[8]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[8]
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cells treated with thiophene derivatives in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells and treat with the compounds as described for the MTT assay, using a white-walled 96-well plate.[9]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[9]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents by gentle shaking for 30 seconds.[9]
-
Incubate the plate at room temperature for 1-2 hours.[9]
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of Caspase 3/7 activity.[10][11]
-
Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.[10]
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content, which is useful for identifying cell cycle arrest induced by anticancer agents.
-
Materials:
-
Cancer cell line of interest
-
Thiophene derivatives
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells in 6-well plates for the desired time period (e.g., 24, 48 hours).[12]
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.[12]
-
Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.[12]
-
Wash the fixed cells with PBS to remove the ethanol.[12]
-
Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[12]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[12]
-
The resulting DNA histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which new compounds exert their anticancer effects is crucial for their development. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Experimental workflow for in vitro anticancer drug evaluation.
Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.
Caption: Modulation of AKT and MAPK signaling pathways by thiophene derivatives.
Conclusion
The presented data and protocols underscore the significant potential of novel thiophene derivatives as a promising class of anticancer agents. Several derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines, in some cases comparable or superior to existing drugs. Mechanistic studies have begun to elucidate their modes of action, which often involve the induction of apoptosis through the intrinsic pathway and modulation of key signaling cascades such as the AKT and MAPK pathways.[1][4]
This guide serves as a valuable resource for researchers in the field, providing a foundation for the objective comparison and further investigation of these promising compounds. The detailed experimental protocols will aid in the standardization of in vitro testing, while the visual representations of signaling pathways and workflows offer a clear conceptual framework for ongoing and future research in the development of thiophene-based anticancer therapies.
References
- 1. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Nitrothiophene-3-carbaldehyde: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 5-Nitrothiophene-3-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this chemical, adhering to established safety protocols and regulatory requirements.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. It is generally described as a solid powder. Key safety considerations include:
-
Hazards: Harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation. It is also recognized as being harmful to aquatic life with long-lasting effects. Some sources indicate that similar compounds can be flammable. Aromatic nitro compounds may also pose an explosion hazard under specific conditions, such as when they are old or have dried out.
-
Incompatibilities: This compound is incompatible with strong oxidizing agents and bases.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Essential PPE includes safety goggles, a lab coat, and chemical-resistant gloves.
II. Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 75428-45-4 |
| Molecular Formula | C₅H₃NO₃S |
| Appearance | Powder |
| Melting Point | 79-81 °C |
| Incompatible Materials | Strong oxidizing agents, Bases |
III. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste and have it collected by a licensed disposal facility. In-lab neutralization is a potential alternative for small quantities but should only be performed by trained personnel.
Step 1: Waste Collection and Segregation
-
Collect waste this compound, including contaminated materials (e.g., weighing boats, gloves, paper towels), in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure screw-top cap.
-
Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents or bases.
Step 2: Labeling the Hazardous Waste Container
-
Properly label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.
-
Indicate the associated hazards (e.g., Harmful, Irritant).
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage.[1]
Step 4: Arranging for Disposal
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year in an SAA for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
IV. Experimental Protocol: In-Lab Neutralization (for Aldehyde Group)
For small quantities of aldehyde-containing waste, chemical neutralization can be an option to reduce its toxicity before disposal as hazardous waste. This procedure should only be carried out by trained professionals in a controlled laboratory setting, such as a chemical fume hood.
Objective: To oxidize the aldehyde functional group to a less toxic carboxylic acid.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄) solution
-
Dilute sulfuric acid
-
Sodium bisulfite (NaHSO₃) solution
-
Stir plate and stir bar
-
Beakers
-
pH paper or meter
Procedure:
-
In a chemical fume hood, place the beaker containing the this compound waste on a stir plate and begin stirring.
-
Slowly and carefully acidify the waste to a pH of approximately 3-4 with a dilute solution of sulfuric acid.
-
Gradually add a solution of potassium permanganate. The purple color of the permanganate will dissipate as it reacts with the aldehyde.
-
Continue adding the permanganate solution until a faint, persistent pink or purple color remains, which indicates that the aldehyde has been completely oxidized.[2]
-
Quench any excess potassium permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears.[2]
-
Neutralize the final solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate).
-
The treated waste must still be collected in a labeled hazardous waste container for disposal, as it contains the nitroaromatic compound. Clearly label the container with all components of the final mixture.
Important Note: Do not pour the treated or untreated waste down the drain.[3] The presence of the nitro-thiophene group makes it harmful to aquatic life.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Nitrothiophene-3-carbaldehyde
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 5-Nitrothiophene-3-carbaldehyde (CAS No: 75428-45-4), including personal protective equipment (PPE), operational procedures, and disposal plans.
Compound Identification:
-
Name: this compound
-
CAS Number: 75428-45-4
-
Molecular Formula: C₅H₃NO₃S
-
Physical Form: Powder
Hazard Summary: This compound is classified as harmful and requires careful handling to avoid exposure. The primary hazards are:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The signal word for this chemical is "Warning" and it is associated with the GHS07 pictogram for harmful substances.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn at all times when handling the compound to protect against splashes and dust. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Hands | Chemical-resistant gloves | Select gloves based on an evaluation of the possible hazards, duration of use, and the chemical resistance and physical properties of the glove material. Nitrile gloves are a common and effective choice for handling powders. |
| Body | Laboratory coat or long-sleeved protective clothing | A lab coat should be worn to prevent skin contact. Ensure it is fully buttoned. |
| Respiratory | NIOSH- or CEN-certified respirator (if necessary) | Use only with adequate ventilation.[1] If there is a risk of inhaling dust, such as when weighing or transferring large quantities, a respirator is recommended.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step guidance outlines the key procedures.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is 4°C, under nitrogen.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Use:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid material.[2][3]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Sweep up the solid material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum or by gently wetting the material) and place it into a suitable, labeled container for disposal.[1][2]
Disposal:
-
Waste Collection: All waste materials, including contaminated PPE and spilled material, should be collected in a designated and properly labeled hazardous waste container.
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains, waterways, or soil.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
